3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
Description
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Properties
IUPAC Name |
3-(3-hydroxyphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8-3-1-2-7(6-8)10-4-5-13-9(10)12/h1-3,6,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXLLMFKYCZHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651029 | |
| Record name | 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038713-37-9 | |
| Record name | 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
Introduction: The Significance of the Oxazolidinone Scaffold
The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most notably as the pharmacophoric core of a critical class of synthetic antibiotics.[1][2] These agents exhibit a unique mechanism of action, targeting the initiation phase of bacterial protein synthesis, which allows them to combat multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one is a key derivative within this class. Its structure combines the essential oxazolidinone ring with a functionalized aromatic substituent. The presence of the meta-hydroxyl group on the phenyl ring not only influences the molecule's physicochemical properties but also serves as a crucial synthetic handle for the development of next-generation therapeutics and other biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and biological significance, offering field-proven insights for its application in research and drug development.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data provides the foundational knowledge for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₃ | [3][4] |
| Molecular Weight | 179.17 g/mol | [3] |
| CAS Number | 1038713-37-9 | [4][5] |
| Appearance | Typically an off-white or white solid | General knowledge |
| Purity | Commercially available at >95% | [4] |
| SMILES | O=C1OCCN1c1cccc(O)c1 | [3] |
| InChI | InChI=1S/C9H9NO3/c11-8-3-1-2-7(6-8)10-4-5-13-9(10)12/h1-3,6,11H,4-5H2 | [3] |
| InChIKey | XDXLLMFKYCZHIB-UHFFFAOYSA-N | [3] |
Spectroscopic Profile: Characterization and Identification
Accurate structural confirmation is paramount. The following section details the expected spectroscopic signatures for this compound, which are critical for its unambiguous identification in synthesis and analysis.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments. Protons on the aromatic ring will appear in the aromatic region (typically δ 6.5-7.5 ppm), with splitting patterns dictated by their meta- and ortho-coupling. The two methylene groups (-CH₂-) of the oxazolidinone ring will present as two distinct triplets in the δ 3.5-4.5 ppm range. The phenolic hydroxyl (-OH) proton will appear as a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a signal for the carbonyl carbon (C=O) of the oxazolidinone ring at the downfield end, typically around δ 155-160 ppm. Aromatic carbons will resonate in the δ 110-160 ppm region. The two carbons of the oxazolidinone ring's ethylenediamine backbone will appear in the δ 40-70 ppm range.
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Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A strong, sharp absorption band between 1730-1760 cm⁻¹ is characteristic of the cyclic carbamate (oxazolidinone) carbonyl stretch. A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the phenolic hydroxyl group (O-H stretch). Additional peaks corresponding to C-O, C-N, and aromatic C-H bonds will also be present.
-
Mass Spectrometry (MS): In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 180.18. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation patterns can be analyzed to further corroborate the structure.[6]
Synthesis and Chemical Reactivity
Synthetic Pathway: A Practical Approach
The synthesis of N-aryl oxazolidinones is a well-established process. A common and efficient method for preparing this compound involves the cyclization of 3-aminophenol. 3-Aminophenol itself is typically prepared via the reduction of 3-nitrophenol.[7] The causality behind this choice of precursor is the presence of the amine and hydroxyl groups in the correct meta orientation, which is preserved during the formation of the heterocyclic ring.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 3-Aminophenol
This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity confirmed by the spectroscopic methods detailed in Section 2.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-aminophenol (1.0 eq.) and ethylene carbonate (1.1 eq.).
-
Solvent and Catalyst: Add a suitable high-boiling solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Add a catalytic amount of a base (e.g., potassium carbonate, 0.1 eq.) to facilitate the reaction.
-
Cyclization: Heat the reaction mixture to 120-140 °C. The choice of temperature is critical; it must be high enough to drive the reaction and the elimination of ethylene glycol, but not so high as to cause decomposition.
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Monitoring: Monitor the reaction progress by TLC until the starting material (3-aminophenol) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.
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Purification: Collect the crude solid by vacuum filtration. Wash thoroughly with water to remove residual solvent and salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure compound.
Chemical Reactivity and Stability
The reactivity of this molecule is governed by three main features: the oxazolidinone ring, the phenolic hydroxyl group, and the aromatic ring.
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Phenolic -OH Group: The hydroxyl group is acidic and can be deprotonated with a base. It is a key site for derivatization via etherification or esterification, providing a straightforward route to probe structure-activity relationships (SAR).
-
Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-director, while the oxazolidinone substituent is generally deactivating and meta-directing. The positions ortho and para to the hydroxyl group are the most likely sites for substitution.
-
Oxazolidinone Ring Stability: The oxazolidinone ring is generally stable under neutral and acidic conditions but can be susceptible to hydrolysis under strong basic conditions, which can lead to ring-opening. Stability studies on related oxazolidine structures have shown that substituents on the ring can significantly influence the rate of hydrolysis.[8]
Biological Activity and Mechanism of Action
While specific bioactivity data for this compound is limited in readily available literature, its structural class is extensively studied. Oxazolidinones are potent inhibitors of bacterial protein synthesis.[1][2]
Mechanism of Action: Inhibition of Protein Synthesis Initiation
The established mechanism for oxazolidinone antibiotics involves a unique interaction with the bacterial ribosome.
-
Binding Site: Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (P-site).[1][9]
-
Inhibition of Initiation: This binding event physically obstructs the proper placement of the initiator fMet-tRNA.[9]
-
Prevention of the 70S Complex: By blocking the formation of the first peptide bond, the oxazolidinone prevents the assembly of the functional 70S initiation complex, effectively halting protein synthesis at its earliest stage.[10]
This mechanism is distinct from other protein synthesis inhibitors, which is why oxazolidinones often lack cross-resistance with other antibiotic classes.[1]
Caption: Mechanism of bacterial protein synthesis inhibition by oxazolidinones.
Beyond antibacterial activity, various oxazolidinone derivatives have been investigated for other therapeutic applications, including as anticancer and anti-inflammatory agents, highlighting the versatility of this scaffold.[11]
Applications in Drug Discovery and Development
This compound is best viewed as a valuable building block or intermediate in drug discovery programs.
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Scaffold for Library Synthesis: The molecule provides a rigid, well-defined core structure. The phenolic hydroxyl group is an ideal attachment point for diversification, allowing for the rapid synthesis of a library of analogs to explore SAR.
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Intermediate for Complex Molecules: It can serve as a precursor for more complex oxazolidinone antibiotics. For example, the hydroxyl group could be used to attach larger side chains designed to enhance potency, broaden the spectrum of activity, or improve pharmacokinetic properties like solubility and metabolic stability.
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Fragment-Based Drug Design: The molecule itself is a suitable candidate for fragment-based screening campaigns. Its relatively small size and defined chemical features allow it to be used as a starting point to identify initial low-affinity hits against a biological target, which can then be grown or linked to build more potent leads.
Conclusion
This compound is a chemically significant molecule that embodies the core structural features of the powerful oxazolidinone class of antibacterial agents. Its well-defined physical and spectroscopic properties, coupled with a straightforward synthetic route, make it an accessible compound for research. While its primary biological relevance is understood through the lens of its parent class—as an inhibitor of bacterial protein synthesis—its true value in a modern research context lies in its potential as a versatile chemical scaffold. The strategically placed hydroxyl group offers a gateway for extensive chemical modification, positioning this compound as a key intermediate for the development of novel therapeutics aimed at combating infectious diseases and exploring other biological targets.
References
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3-(3-Hydroxypropyl)oxazolidin-2-one | C6H11NO3 | CID 10975613 - PubChem. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]
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(PDF) Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. (2001). ResearchGate. Retrieved January 1, 2026, from [Link]
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(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | C10H10FNO3 | CID 10134195 - PubChem. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]
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Current Updates on Oxazolidinone and Its Significance - PMC. (2014). PubMed Central. Retrieved January 1, 2026, from [Link]
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1,3-oxazolidine-2-one-like compound, preparation method and uses thereof - Justia Patents. (2014). Justia Patents. Retrieved January 1, 2026, from [Link]
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Oxazolidinone synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]
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Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - MDPI. (2007). MDPI. Retrieved January 1, 2026, from [Link]
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Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC. (2021). PubMed Central. Retrieved January 1, 2026, from [Link]
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One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]
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Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. (2019). MDPI. Retrieved January 1, 2026, from [Link]
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Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC. (1998). PubMed Central. Retrieved January 1, 2026, from [Link]
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3-(2-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one | C10H11NO3 | CID 155453842 - PubChem. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]
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A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - MDPI. (2012). MDPI. Retrieved January 1, 2026, from [Link]
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Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of C-13 NMR, H-1-C-13 COSYNMR and mass spectroscopy - ResearchGate. (2002). ResearchGate. Retrieved January 1, 2026, from [Link]
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Exploring the Synthesis and Chemical Properties of 3-Aminophenol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 1, 2026, from [Link]
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SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES - Vietnam Journals Online. (2018). Vietnam Journals Online. Retrieved January 1, 2026, from [Link]
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Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities | Request PDF - ResearchGate. (2020). ResearchGate. Retrieved January 1, 2026, from [Link]
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Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation - MDPI. (2022). MDPI. Retrieved January 1, 2026, from [Link]
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An In-Depth Technical Guide to 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
CAS Number: 1038713-37-9 Molecular Formula: C₉H₉NO₃ Molecular Weight: 179.17 g/mol [1]
This technical guide provides a comprehensive overview of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one, a member of the pharmacologically significant oxazolidinone class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, potential biological activities, and applications. While specific research on this particular molecule is limited, this guide synthesizes information from closely related analogues and the broader class of N-aryl-1,3-oxazolidin-2-ones to provide a foundational understanding for its scientific exploration.
Introduction to the Oxazolidinone Scaffold
The oxazolidin-2-one ring is a privileged scaffold in medicinal chemistry, most notably recognized for its role in a novel class of synthetic antibiotics.[2][3] Linezolid, the first clinically approved oxazolidinone antibiotic, revolutionized the treatment of infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4] The unique mechanism of action of oxazolidinones, which involves the inhibition of bacterial protein synthesis at the initiation phase, sets them apart from other antibiotic classes and has fueled extensive research into new derivatives with improved efficacy and safety profiles.[3][5]
This compound belongs to the N-aryl-oxazolidinone family. The nature and substitution pattern of the N-aryl ring are critical determinants of the biological activity of these compounds.[6][7] The presence of a hydroxyl group on the phenyl ring, as in the case of the topic compound, offers a potential site for further chemical modification and may influence its pharmacokinetic and pharmacodynamic properties.
Synthesis and Chemical Properties
A proposed synthetic workflow is outlined below:
Caption: Proposed synthesis of this compound.
In this proposed method, 3-aminophenol is reacted with ethylene carbonate at elevated temperatures. This reaction proceeds through an initial nucleophilic attack of the amino group on one of the carbonyl carbons of ethylene carbonate, followed by an intramolecular transesterification to form the five-membered oxazolidinone ring. This method is advantageous as it is often a one-pot synthesis and utilizes readily available starting materials.
Physicochemical Properties (Predicted and Inferred)
| Property | Value/Description | Source |
| Appearance | Solid (predicted) | - |
| Melting Point | Not reported | - |
| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and methanol. | Inferred from similar compounds |
| pKa | The phenolic hydroxyl group is expected to be weakly acidic. | Chemical intuition |
Spectral Data (Predicted)
While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.5 | Singlet | Phenolic -OH |
| ~7.2-7.5 | Multiplet | Aromatic protons |
| ~6.8-7.0 | Multiplet | Aromatic protons |
| ~4.4 | Triplet | -O-CH₂- |
| ~4.0 | Triplet | -N-CH₂- |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C=O (oxazolidinone) |
| ~157 | C-OH (aromatic) |
| ~140 | C-N (aromatic) |
| ~130 | Aromatic CH |
| ~118 | Aromatic CH |
| ~114 | Aromatic CH |
| ~110 | Aromatic CH |
| ~62 | -O-CH₂- |
| ~45 | -N-CH₂- |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (phenolic) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| ~1750 | C=O stretch (oxazolidinone) |
| 1600-1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (phenol) |
Mass Spectrometry (Predicted)
The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 179. Key fragmentation patterns would likely involve the loss of CO₂ from the oxazolidinone ring and cleavage of the bond between the phenyl ring and the nitrogen atom.
Potential Biological Activities and Applications
The biological activity of this compound has not been explicitly reported. However, based on the extensive structure-activity relationship (SAR) studies of the oxazolidinone class, some potential activities can be inferred.[6][7][8]
4.1. Antibacterial Activity
The primary and most well-established biological activity of N-aryl-oxazolidinones is their antibacterial effect against Gram-positive bacteria.[3][4] The mechanism of action involves binding to the 50S ribosomal subunit and inhibiting the formation of the initiation complex, thereby halting protein synthesis.[3][5]
Caption: General mechanism of action of oxazolidinone antibiotics.
The substitution pattern on the N-aryl ring significantly influences antibacterial potency. While many clinically developed oxazolidinones feature a 3-fluoro-4-morpholinophenyl or similar substituent for optimal activity, the presence of a simple hydroxyphenyl group in this compound may result in more modest antibacterial properties. However, it could serve as a valuable scaffold for the synthesis of more complex and potent analogues. The hydroxyl group provides a handle for introducing other functionalities that may enhance ribosomal binding or improve pharmacokinetic properties.
4.2. Other Potential Activities
Beyond their antibacterial effects, oxazolidinone derivatives have been investigated for a range of other biological activities, including:
-
Monoamine Oxidase (MAO) Inhibition: Some oxazolidinones are known to be reversible inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters. This property has been explored for potential antidepressant applications.[2]
-
Anticancer Activity: Certain oxazolidinone derivatives have demonstrated antiproliferative effects against various cancer cell lines.
-
Antitubercular Activity: The oxazolidinone class has shown promise in the treatment of tuberculosis, including multidrug-resistant strains.[4]
The specific activity profile of this compound in these areas would require dedicated experimental evaluation.
Safety and Handling
Specific toxicological data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate care in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Key toxicological concerns with the oxazolidinone class, particularly with long-term use, include myelosuppression (e.g., thrombocytopenia) and potential for MAO inhibition.[5] The safety profile of this specific compound would need to be established through preclinical studies.
Conclusion and Future Directions
This compound is a member of the medicinally important N-aryl-oxazolidinone class of compounds. While it may not possess the potent antibacterial activity of clinically used drugs like linezolid, its structure offers significant potential as a versatile building block for the synthesis of novel derivatives. The presence of the phenolic hydroxyl group provides a convenient point for chemical modification, enabling the exploration of structure-activity relationships and the development of compounds with tailored biological activities.
Future research on this compound could focus on:
-
Development and optimization of a robust synthetic protocol.
-
Thorough characterization using modern spectroscopic techniques to confirm its structure and purity.
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Screening for a range of biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects.
-
Utilization as a scaffold for the creation of a library of novel oxazolidinone derivatives to probe structure-activity relationships.
This technical guide provides a solid foundation for researchers and drug development professionals to begin their investigation of this compound and unlock its potential in medicinal chemistry.
References
[6] Structure-activity relationships governing to the oxazolidinone development. (n.d.). ResearchGate. Retrieved from [Link]
[9] Oxazolidinone Structure–Activity Relationships Leading to Linezolid. (n.d.). ResearchGate. Retrieved from [Link]
[8] Synthesis and structure-activity relationship studies of highly potent novel oxazolidinone antibacterials. (2008). Journal of Medicinal Chemistry, 51(20), 6558-62.
[7] Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. (2011). Antimicrobial Agents and Chemotherapy, 55(10), 4794-4802.
[10] Structure activity relationship of Linezolid. (n.d.). ResearchGate. Retrieved from [Link]
[5] Oxazolidinone Antibacterial Agents: A Critical Review. (2001). Current Medicinal Chemistry, 8(14), 1761-1774.
[4] Oxazolidinones as versatile scaffolds in medicinal chemistry. (2022). RSC Medicinal Chemistry, 13(9), 1035-1053.
[11] Synthesis and Biological Evaluation of 2-Substituted-Aryl- 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. (2023). JScholar Publishers.
[2] The contribution of oxazolidinone frame to the biological activity of pharmaceutical drugs and natural products. (2007). Current Topics in Medicinal Chemistry, 7(6), 589-617.
[3] Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). Molecules, 26(14), 4275.
[12] DESIGN, ANALYSIS, AND BIOLOGICAL EVALUATIONOFNOVEL SUBSTITUTED PHENYL-1,3-OXAZOLIDIN-2-ONEANALOGUES. (n.d.). ResearchGate. Retrieved from [Link]
[13] 3-Ethyl-1,3-oxazolidin-2-one. (n.d.). PubChem. Retrieved from [Link]
[14] Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1. (2020). European Journal of Medicinal Chemistry, 194, 112252.
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Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide serves as a comprehensive exploration of the putative mechanisms of action for the compound 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one. As a member of the versatile oxazolidinone class of molecules, this compound stands at the intersection of two significant therapeutic pathways: antibacterial protein synthesis inhibition and monoamine oxidase (MAO) inhibition. This guide will dissect these potential mechanisms, grounding the discussion in the established pharmacology of the broader oxazolidinone family and providing detailed experimental frameworks for the empirical validation of its specific activities.
Introduction to the Oxazolidinone Scaffold: A Tale of Two Targets
The oxazolidinone core is a privileged scaffold in medicinal chemistry, giving rise to compounds with remarkably distinct pharmacological profiles. The biological activity of these synthetic compounds is largely dictated by the nature of the substituent at the N-3 position of the oxazolidinone ring. The presence of an aryl group at this position, as is the case in this compound, is a critical determinant of its potential biological targets.
Historically, the oxazolidinone class first gained prominence with the advent of antibiotics like Linezolid, which exhibit potent activity against multidrug-resistant Gram-positive bacteria.[1][2] This antibacterial action is conferred by a unique mechanism involving the inhibition of bacterial protein synthesis.[2][3] Concurrently, research has also illuminated a distinct therapeutic avenue for N-aryl oxazolidinones as inhibitors of monoamine oxidase (MAO), enzymes pivotal in the metabolism of neurotransmitters.[4][5] This dual potentiality underscores the importance of a thorough mechanistic investigation for any novel N-aryl oxazolidinone derivative.
Given the structural features of this compound, it is plausible that it may exhibit either or both of these activities. The following sections will delve into the intricacies of each potential mechanism of action and outline the requisite experimental protocols to elucidate its precise pharmacological profile.
Potential Mechanism I: Inhibition of Bacterial Protein Synthesis
The hallmark of antibacterial oxazolidinones is their unique ability to inhibit the initiation phase of bacterial protein synthesis.[1][2] This mechanism sets them apart from many other classes of antibiotics, reducing the likelihood of cross-resistance.[1]
The Molecular Target: The 50S Ribosomal Subunit
Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[6][7] This binding event physically obstructs the formation of the initiation complex, a crucial first step in protein synthesis.[2][3] Specifically, the binding of the oxazolidinone molecule to the 23S rRNA of the 50S subunit prevents the proper positioning of the initiator fMet-tRNA, thereby stalling the entire translational machinery.[8]
Structure-Activity Relationship (SAR) for Antibacterial Activity
The antibacterial efficacy of oxazolidinones is intrinsically linked to their chemical structure. The essential pharmacophore for this activity includes the N-aryl substituent, the core oxazolidinone ring, and a substituent at the C-5 position.[6][7] While this compound possesses the key N-aryl group, the absence of the typical C-5 side chain seen in potent antibiotics like Linezolid may modulate its antibacterial potency.
Experimental Workflow for Assessing Antibacterial Protein Synthesis Inhibition
To empirically determine if this compound acts as a bacterial protein synthesis inhibitor, a multi-step experimental approach is required.
Diagram 1: Experimental Workflow for Bacterial Protein Synthesis Inhibition
A stepwise approach to confirm bacterial protein synthesis inhibition.
Protocol 1: Initiation Complex Formation Assay
This assay directly measures the ability of a compound to inhibit the formation of the 70S initiation complex.
Materials:
-
Purified 30S and 50S ribosomal subunits from a relevant bacterial strain (e.g., E. coli or S. aureus).
-
Initiation factors (IF1, IF2, IF3).
-
[³H]-fMet-tRNAfMet.
-
mRNA template (e.g., MS2 phage RNA).
-
GTP.
-
This compound.
-
Nitrocellulose filters.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing 30S ribosomal subunits, initiation factors, GTP, and the mRNA template.
-
Add varying concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding [³H]-fMet-tRNAfMet and 50S ribosomal subunits.
-
Incubate the reaction at 37°C for 15-30 minutes.
-
Stop the reaction by adding ice-cold buffer.
-
Filter the reaction mixture through nitrocellulose filters to capture the ribosomal complexes.
-
Wash the filters to remove unbound [³H]-fMet-tRNAfMet.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Expected Outcome: A dose-dependent decrease in radioactivity on the filters in the presence of an active inhibitor, indicating prevention of the [³H]-fMet-tRNAfMet binding to the ribosome.[2][3]
Potential Mechanism II: Monoamine Oxidase (MAO) Inhibition
The N-aryl substituent of this compound strongly suggests a potential for interaction with monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism exploited by antidepressant and anti-Parkinsonian drugs.[4]
The Molecular Target: MAO-A and MAO-B Isoforms
MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[9] The N-aryl group of oxazolidinones is known to be a key determinant for their affinity and selectivity towards these isoforms.[4] For instance, the well-known oxazolidinone MAO inhibitor, Toloxatone, is a selective and reversible inhibitor of MAO-A.[4]
Structure-Activity Relationship (SAR) for MAO Inhibition
The presence of an N-aryl moiety is considered essential for potent, reversible MAO inhibition by oxazolidinones.[4] The nature and substitution pattern of this aryl ring can significantly influence the inhibitory potency and selectivity for MAO-A versus MAO-B. The 3-hydroxyphenyl group in the title compound is a key feature to be investigated in this context.
Experimental Workflow for Assessing MAO Inhibition
A systematic approach is necessary to characterize the MAO inhibitory potential of this compound, including its potency and isoform selectivity.
Diagram 2: Experimental Workflow for MAO Inhibition
A comprehensive workflow to characterize MAO inhibitory activity.
Protocol 2: Fluorometric MAO Inhibition Assay
This is a common and sensitive method to determine the inhibitory activity of a compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Kynuramine (a non-selective MAO substrate).
-
This compound.
-
Selective MAO inhibitors as controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
-
96-well microplates.
-
Fluorometer.
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound or control.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[10]
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Expected Outcome: A dose-dependent decrease in fluorescence in the presence of an active inhibitor. By comparing the IC50 values for MAO-A and MAO-B, the isoform selectivity can be determined.[9][10]
Data Presentation and Interpretation
To facilitate a clear comparison of the potential activities of this compound, all quantitative data should be summarized in a structured table.
Table 1: Summary of Postulated Pharmacological Activities and Key Experimental Readouts
| Potential Mechanism of Action | Primary Molecular Target | Key Experimental Assay | Primary Readout | Interpretation |
| Antibacterial | Bacterial 50S Ribosomal Subunit | Initiation Complex Formation Assay | IC50 (µM) | Lower IC50 indicates higher potency in inhibiting bacterial protein synthesis. |
| MAO-A Inhibition | Monoamine Oxidase A | Fluorometric MAO-A Inhibition Assay | IC50 (µM) | Lower IC50 indicates higher potency in inhibiting MAO-A. |
| MAO-B Inhibition | Monoamine Oxidase B | Fluorometric MAO-B Inhibition Assay | IC50 (µM) | Lower IC50 indicates higher potency in inhibiting MAO-B. |
Conclusion: A Path Forward for Mechanistic Elucidation
This compound represents a molecule of significant interest due to its structural placement within the versatile oxazolidinone class. The presence of the N-aryl substituent strongly suggests the potential for either antibacterial or MAO inhibitory activity, or possibly a dual role. The in-depth technical guide provided here outlines the theoretical underpinnings of these mechanisms and presents robust, field-proven experimental protocols to definitively characterize its pharmacological profile. Through the systematic application of these methodologies, the scientific community can unravel the precise mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.
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An In-Depth Technical Guide to the Biological Activity of Hydroxyphenyl Oxazolidinones
Foreword
The relentless rise of antibiotic resistance, particularly among Gram-positive pathogens, necessitates the continuous innovation of antibacterial agents. The oxazolidinones represent a pivotal class of synthetic antibiotics, distinguished by a unique mechanism of action that circumvents cross-resistance with many existing drug classes[1][2][3]. Since the landmark approval of Linezolid, research has burgeoned to develop next-generation analogues with improved potency, expanded spectra, and enhanced safety profiles[4][5]. This guide focuses on a specific, promising subclass: hydroxyphenyl oxazolidinones. The introduction of a hydroxyl group onto the core phenyl ring presents a compelling strategy for augmenting target engagement through additional hydrogen-bonding interactions within the bacterial ribosome, potentially offering a potent weapon against drug-resistant bacteria. This document provides a technical deep-dive for researchers and drug development professionals, synthesizing current knowledge on the mechanism, structure-activity relationships, and biological evaluation of these compounds.
The Core Directive: Mechanism of Action at the Ribosomal Peptidyl Transferase Center
The defining characteristic of the oxazolidinone class is its novel mechanism of action: the inhibition of bacterial protein synthesis at the initiation phase[1][3][6]. Unlike many other protein synthesis inhibitors that disrupt the elongation process, oxazolidinones prevent the formation of the first peptide bond, a critical and unique step in translation[7].
They exert their bacteriostatic effect by binding to the 50S ribosomal subunit[3][6]. High-resolution structural studies, including cryo-electron microscopy, have pinpointed their binding site within the peptidyl transferase center (PTC) at the A-site cleft[8]. Specifically, they bind to a distinct region of the 23S rRNA[3]. This strategic positioning sterically hinders the correct placement of the initiator fMet-tRNA, thereby preventing the formation of the 70S initiation complex and halting protein synthesis before it can even begin[7][9].
The introduction of a hydroxyphenyl moiety is hypothesized to enhance this binding affinity. The hydroxyl group can act as a hydrogen bond donor, potentially forming additional interactions with key nucleotides in the 23S rRNA, such as A2503 or U2584, which are crucial for peptide bond formation[8]. This enhanced interaction could translate to greater potency and potentially help overcome resistance mechanisms that involve alterations to the ribosomal binding site[10].
Biological Evaluation Workflows
A rigorous and systematic evaluation is critical to characterize the biological activity of novel hydroxyphenyl oxazolidinones. The workflow encompasses primary screening for antibacterial efficacy, secondary assays to confirm the mechanism of action, and crucial counter-screens to assess potential toxicity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the standard broth microdilution method for determining the MIC of a compound against bacterial strains.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is the gold standard for assessing antibacterial potency.
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., Linezolid)
-
Negative control (broth only)
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Procedure:
-
Preparation of Compound Dilutions:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the test compound at 2x the highest desired final concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
-
Inoculation:
-
Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension 1:100 in CAMHB to obtain the final inoculum density of ~1-2 x 10^6 CFU/mL.
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the final volume in these wells to 100 µL and the final bacterial concentration to ~5 x 10^5 CFU/mL. Well 12 receives 50 µL of sterile broth only.
-
-
Incubation:
-
Seal the plate (e.g., with a breathable film) and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or with a microplate reader measuring absorbance at 600 nm.
-
Self-Validation and Causality:
-
Growth Control (Well 11): Must show clear turbidity, confirming the viability of the inoculum and suitability of the growth medium.
-
Sterility Control (Well 12): Must remain clear, confirming the sterility of the medium and plate.
-
Positive Control Antibiotic: The MIC obtained for the reference antibiotic should fall within its known acceptable range for the quality control strain used, validating the assay's accuracy.
Experimental Protocol: Mitochondrial Protein Synthesis Inhibition Assay
A critical counter-screen is to assess the compound's effect on mitochondrial protein synthesis, as this is a known liability of the oxazolidinone class, linked to myelosuppression.[11]
Principle: This assay measures the incorporation of a radiolabeled amino acid (e.g., [³⁵S]methionine) into newly synthesized proteins by isolated mitochondria. Inhibition of this process indicates potential off-target toxicity.
Materials:
-
Isolated mitochondria (e.g., from rat liver or heart)
-
Mitochondrial incubation buffer
-
[³⁵S]methionine
-
Test compound and controls (e.g., Linezolid, Chloramphenicol)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Mitochondria Preparation: Isolate functional mitochondria from fresh tissue using standard differential centrifugation protocols.
-
Assay Setup:
-
In microcentrifuge tubes, combine isolated mitochondria, incubation buffer, and a mixture of amino acids (excluding methionine).
-
Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Chloramphenicol).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Labeling:
-
Initiate the reaction by adding [³⁵S]methionine to each tube.
-
Incubate for 30-60 minutes at 37°C with gentle shaking.
-
-
Precipitation and Washing:
-
Stop the reaction by adding ice-cold 10% TCA. This precipitates the proteins, including those newly synthesized with the radiolabel.
-
Incubate on ice for 30 minutes.
-
Pellet the precipitated protein by centrifugation.
-
Wash the pellet multiple times with cold TCA to remove unincorporated [³⁵S]methionine.
-
-
Quantification:
-
Solubilize the final protein pellet.
-
Transfer the solubilized protein to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
-
Causality: A lower IC₅₀ value indicates greater inhibition of mitochondrial protein synthesis, suggesting a higher potential for dose-dependent toxicity, such as myelosuppression. Comparing the antibacterial MIC to the mitochondrial IC₅₀ provides a selectivity index, a key parameter in prioritizing compounds for further development.
Therapeutic Potential and Challenges
Potential:
-
Enhanced Potency: The addition of a hydroxyl group offers a rational path to increased binding affinity and, consequently, lower MIC values.
-
Activity Against Resistant Strains: Enhanced binding may help overcome resistance mechanisms that rely on subtle alterations of the ribosomal binding site.[10]
-
Favorable Pharmacokinetics: Judicious placement of the hydroxyl group could be used to fine-tune solubility and other physicochemical properties.
Challenges:
-
Metabolic Liabilities: Phenolic groups are prime targets for phase II metabolism, particularly glucuronidation. This can lead to rapid clearance and reduced bioavailability.[12] Prodrug strategies, where the hydroxyl group is temporarily masked, may be necessary to overcome this.
-
Class-Specific Toxicity: The primary safety concern for oxazolidinones is myelosuppression (thrombocytopenia), which is linked to the inhibition of mitochondrial protein synthesis.[11] Any new analogue, including hydroxyphenyl derivatives, must be carefully evaluated for this off-target effect. The goal is to uncouple antibacterial potency from mitochondrial toxicity.
-
Gram-Negative Spectrum: Like most oxazolidinones, hydroxyphenyl derivatives are likely to face challenges in penetrating the outer membrane of Gram-negative bacteria and avoiding efflux pumps.
Future Directions
The exploration of hydroxyphenyl oxazolidinones is a promising frontier in antibiotic research. Future efforts should be directed towards:
-
Systematic SAR Studies: Synthesizing and testing a matrix of compounds where the position of the hydroxyl group on the phenyl ring is systematically varied (ortho, meta, para) to elucidate optimal placement for activity and safety.
-
Prodrug Development: Designing and evaluating prodrugs that mask the phenolic hydroxyl group to improve metabolic stability and oral bioavailability.
-
Structural Biology: Obtaining co-crystal or cryo-EM structures of hydroxyphenyl oxazolidinones bound to the bacterial ribosome to provide definitive evidence of the hypothesized hydrogen-bonding interactions and guide further design.
-
Addressing Gram-Negative Activity: Exploring conjugation with siderophores or other strategies to improve penetration into Gram-negative pathogens.
By addressing these key areas, the scientific community can fully harness the potential of the hydroxyphenyl moiety to develop the next generation of highly potent and safer oxazolidinone antibiotics.
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The Oxazolidinone Scaffold: A Technical Guide to 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
This guide provides an in-depth technical review of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one, a member of the versatile oxazolidinone class of heterocyclic compounds. While the oxazolidinone core is famously associated with antibacterial agents like Linezolid, this particular analogue, featuring a meta-hydroxyl group on the N-phenyl ring, is strongly implicated as a modulator of monoamine oxidase (MAO), positioning it as a compound of significant interest for neuropharmacology and drug development. This document will explore its synthesis, potential mechanism of action, structure-activity relationships, and provide detailed experimental protocols for its preparation and biological evaluation.
Introduction: The Versatility of the Oxazolidinone Core
The oxazolidinone ring is a five-membered heterocycle that has proven to be a privileged scaffold in medicinal chemistry.[1] Its structural rigidity and ability to participate in hydrogen bonding have made it a cornerstone in the design of various therapeutic agents. The most prominent application to date has been in the development of antibiotics that inhibit bacterial protein synthesis.[2] However, the pharmacological profile of oxazolidinone derivatives is diverse, with demonstrated activities in areas such as oncology, inflammation, and neurology.[3][4]
The N-aryl substituted 2-oxazolidinones, in particular, have a well-documented history as inhibitors of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[5] Toloxatone, a selective and reversible MAO-A inhibitor used as an antidepressant, is a key example of a clinically relevant N-aryl-oxazolidinone.[6] The structural similarity of this compound to toloxatone strongly suggests its potential as a modulator of MAO activity, making it a compelling target for researchers in neurodegenerative diseases and mood disorders.
Synthesis of this compound
The synthesis of N-aryl-1,3-oxazolidin-2-ones can be achieved through several established routes.[7] A common and effective strategy involves the cyclization of a corresponding N-aryl-2-aminoethanol derivative with a carbonylating agent. For the synthesis of this compound, a plausible and efficient method involves the reaction of 3-aminophenol with a suitable C2 synthon, followed by cyclization.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of N-aryl-oxazolidinones.
Step 1: Synthesis of 2-((3-hydroxyphenyl)amino)ethan-1-ol
-
To a stirred solution of 3-aminophenol (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add 2-bromoethanol or ethylene oxide (1.1 equivalents).
-
The reaction mixture is heated to reflux and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-((3-hydroxyphenyl)amino)ethan-1-ol.
Step 2: Cyclization to form this compound
-
The purified 2-((3-hydroxyphenyl)amino)ethan-1-ol (1 equivalent) is dissolved in a suitable solvent like toluene or dimethylformamide (DMF).
-
A carbonylating agent such as diethyl carbonate (1.5 equivalents) is added to the solution, along with a catalytic amount of a strong base like sodium methoxide.
-
The reaction mixture is heated to reflux for 6-12 hours, again monitoring by TLC.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude this compound is purified by recrystallization or column chromatography to afford the final product.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.[8][9][10]
Caption: Synthetic pathway for this compound.
Pharmacological Profile: Monoamine Oxidase Inhibition
The primary hypothesized pharmacological activity of this compound is the inhibition of monoamine oxidases (MAOs). MAOs are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters.[5] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.
-
MAO-B primarily metabolizes dopamine and is a target for drugs used in the treatment of Parkinson's disease.
The N-aryl substituent of oxazolidinone-based MAO inhibitors plays a crucial role in their potency and selectivity.[4] The presence of a hydroxyl group on the phenyl ring, as in our compound of interest, can significantly influence its binding to the active site of the enzyme.
Structure-Activity Relationship (SAR) Insights
The SAR for N-aryl-oxazolidinone MAO inhibitors suggests that:
-
The N-aryl moiety is essential for potent reversible MAO inhibition.
-
The nature and position of substituents on the phenyl ring dictate the selectivity for MAO-A versus MAO-B.
-
The meta-position of the hydroxyl group in this compound is analogous to the methyl group in toloxatone, suggesting a potential for MAO-A selectivity.
Further derivatization of the hydroxyl group or the oxazolidinone ring could be explored to optimize potency and selectivity.
Caption: Hypothesized mechanism of action via MAO inhibition.
In Vitro Evaluation of MAO-A Inhibitory Activity
To validate the hypothesized activity of this compound, a robust in vitro assay is required. A commonly used and reliable method is the kynuramine-based fluorometric assay.[1]
Experimental Protocol: MAO-A Inhibition Assay
This protocol outlines a 96-well plate-based fluorometric assay to determine the MAO-A inhibitory activity of the title compound.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine dihydrobromide (substrate)
-
Clorgyline (a known selective MAO-A inhibitor, for positive control)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Serially dilute this stock to obtain a range of test concentrations.
-
Prepare a stock solution of clorgyline in DMSO for the positive control.
-
Prepare a working solution of kynuramine in potassium phosphate buffer.
-
Prepare a working solution of MAO-A enzyme in potassium phosphate buffer.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add the test compound solutions or the positive control. Include wells with only DMSO as a vehicle control (100% enzyme activity).
-
Add the MAO-A enzyme working solution to all wells except for the blank (no enzyme) wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the kynuramine working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction (e.g., by adding a strong base like NaOH).
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
| Parameter | Value |
| Molecular Formula | C₉H₉NO₃[8] |
| Molecular Weight | 179.17 g/mol [8] |
| CAS Number | 1038713-37-9[9] |
| Appearance | Solid |
| Purity | ≥95% |
Table 1: Physicochemical Properties of this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel neuropharmacological agents. Its structural similarity to known MAO inhibitors warrants a thorough investigation of its activity against both MAO-A and MAO-B isoforms. The synthetic and analytical protocols provided in this guide offer a framework for researchers to prepare and evaluate this compound.
Future research should focus on:
-
Optimization of the synthesis: Exploring alternative synthetic routes to improve yield and reduce purification steps.
-
Comprehensive pharmacological profiling: In addition to MAO inhibition, screening the compound against a broader panel of neurological targets.
-
In vivo studies: Evaluating the efficacy and pharmacokinetic properties of the compound in relevant animal models of depression or neurodegenerative diseases.
-
Lead optimization: Synthesizing and testing a library of analogues to establish a detailed structure-activity relationship and identify more potent and selective compounds.
The exploration of this and related oxazolidinone derivatives holds significant potential for the discovery of new therapeutics for a range of central nervous system disorders.
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The Oxazolidinones: A Synthetic Triumph Over Gram-Positive Resistance
An In-Depth Technical Guide on the Discovery, Mechanism, and Evolution of a Landmark Antibiotic Class
Foreword
The emergence of multidrug-resistant pathogens represents one of the most significant challenges to modern medicine. In the ongoing battle against these resilient microorganisms, the discovery and development of novel antibiotic classes are paramount. The oxazolidinones stand as a testament to the power of rational drug design and synthetic chemistry in addressing this critical need. As the first entirely new class of antibiotics to be introduced in decades, their story is not merely one of scientific achievement but also a compelling narrative of perseverance, iterative optimization, and a deepening understanding of the bacterial ribosome.
This guide is intended for researchers, scientists, and drug development professionals. It is structured to provide a comprehensive technical overview of the oxazolidinone compounds, from their initial discovery and the challenges that beset early candidates to the elucidation of their unique mechanism of action and the subsequent evolution of next-generation agents. We will delve into the causality behind key experimental choices, the molecular basis of resistance, and the methodologies that underpin our understanding of this vital class of therapeutics.
The Genesis of a New Antibiotic Class: The DuPont Era
The history of oxazolidinones as antibacterial agents begins in the late 1980s with the pioneering work of scientists at E.I. du Pont de Nemours & Company. Through systematic screening of their chemical library, they identified a novel class of synthetic compounds possessing a 2-oxazolidinone core that exhibited activity against a range of Gram-positive bacteria.[1][2] This was a significant breakthrough, as the compounds were entirely synthetic, reducing the likelihood of pre-existing, naturally occurring resistance mechanisms.[3]
The initial lead compounds, DuP-105 and DuP-721, emerged from this early research.[4][5] DuP-721, in particular, showed promising activity, with a Minimum Inhibitory Concentration for 90% of organisms (MIC90) of 2.0 mg/L for Staphylococcus aureus and Streptococcus faecalis.[5]
However, the journey of these early candidates was cut short due to significant toxicity issues observed in preclinical animal studies.[6] While the specific toxicological data from this early period is not extensively published, later reviews have indicated that these first-generation compounds exhibited lethal toxicity, which ultimately led to the discontinuation of their development.[6] This early setback underscored a critical challenge that would define the trajectory of oxazolidinone research for years to come: the need to uncouple the desired antibacterial efficacy from unacceptable host toxicity.
The Rise of Linezolid: A Paradigm of Rational Drug Design
Despite the initial challenges, the unique mechanism of action and the potential of the oxazolidinone scaffold to combat resistant Gram-positive pathogens were too significant to ignore. In the 1990s, researchers at Pharmacia & Upjohn (now part of Pfizer) embarked on an intensive medicinal chemistry campaign to refine the oxazolidinone structure.[7][8] Their goal was to identify analogues with an improved safety profile while retaining or enhancing antibacterial potency.
This research led to the identification of two promising candidates: eperezolid and linezolid.[1][7] Both compounds demonstrated excellent in vitro activity against a wide array of clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci (VRE).[1][9]
The decision to advance linezolid over eperezolid was a pivotal moment in the history of oxazolidinones and a clear example of data-driven drug development. While both compounds had nearly identical in vitro activity and antibacterial spectra, linezolid was selected for further clinical evaluation due to its superior pharmacokinetic profile.[7][10] This critical advantage translated to more favorable dosing regimens and ultimately positioned linezolid for success in human clinical trials.[7]
Linezolid was approved by the US Food and Drug Administration (FDA) in 2000, marking the arrival of the first new class of antibiotics in over three decades.[11] Its introduction provided a crucial new weapon in the fight against serious Gram-positive infections.
Mechanism of Action: Halting Protein Synthesis at its Inception
The efficacy of oxazolidinones stems from their unique mechanism of action, which distinguishes them from all other classes of protein synthesis inhibitors.[3][12] They act at the earliest stage of translation: the formation of the initiation complex.[13][14][15]
Oxazolidinones exert their effect by binding to the 50S subunit of the bacterial ribosome.[][17] Specifically, they situate themselves at the peptidyl transferase center (PTC), a critical region within the 23S rRNA responsible for peptide bond formation.[18] By occupying this site, linezolid and its analogues physically obstruct the proper positioning of the initiator fMet-tRNA in the P-site, thereby preventing the formation of a functional 70S initiation complex.[13][19] This blockade of the very first step of protein synthesis is a bacteriostatic event that effectively halts bacterial growth.[5]
The binding site of oxazolidinones on the 23S rRNA is composed of highly conserved nucleotides, which explains their potent and broad activity against Gram-positive bacteria.[20]
Caption: Mechanism of action of oxazolidinone antibiotics.
Experimental Protocol: In Vitro Translation Inhibition Assay
This protocol is a representative method for assessing the inhibition of bacterial protein synthesis by oxazolidinone compounds using a cell-free transcription-translation (TT) system.
Objective: To determine the 50% inhibitory concentration (IC50) of an oxazolidinone compound against bacterial protein synthesis.
Materials:
-
S. aureus S30 extract (prepared from an oxazolidinone-susceptible strain)[7]
-
Plasmid DNA template (e.g., pSK265)[7]
-
Reaction buffer (containing Tris-acetate, DTT, ATP, GTP, CTP, UTP, amino acids, and an energy regenerating system)
-
[³⁵S]methionine
-
Trichloroacetic acid (TCA)
-
Test oxazolidinone compound, dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: Prepare the TT reaction mixtures on ice. To each tube, add the S30 extract, reaction buffer, and plasmid DNA template.
-
Compound Addition: Add the test oxazolidinone compound at a range of final concentrations. Include a solvent-only control (no drug).
-
Initiation: Transfer the reaction tubes to a 37°C water bath to initiate the transcription and translation process.
-
Labeling: After a brief pre-incubation, add [³⁵S]methionine to each reaction to label the newly synthesized proteins.
-
Incubation: Continue the incubation at 37°C for a specified period (e.g., 30 minutes).
-
Precipitation: Stop the reaction by adding cold 10% TCA to precipitate the proteins.
-
Washing: Collect the precipitated protein on glass fiber filters and wash extensively with 5% TCA to remove unincorporated [³⁵S]methionine.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-drug control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using a suitable curve-fitting model.[21]
The Inevitable Challenge: Mechanisms of Resistance
The emergence of resistance is an ever-present threat to the clinical utility of any antibiotic. For oxazolidinones, resistance primarily arises through two main mechanisms: target site mutations and enzymatic modification of the ribosomal target.
-
Target Site Mutations: The most common mechanism of resistance involves point mutations in the domain V of the 23S rRNA gene.[11][22] The G2576T substitution is the most frequently observed mutation in clinical isolates.[11] These mutations are thought to alter the conformation of the oxazolidinone binding pocket, thereby reducing the drug's affinity for the ribosome. Mutations in ribosomal proteins L3 and L4, which are located near the PTC, have also been associated with reduced susceptibility.[23][24]
-
Enzymatic Modification (cfr gene): A more concerning mechanism of resistance is the acquisition of the transferable cfr (chloramphenicol-florfenicol resistance) gene.[4][21] The cfr gene encodes a methyltransferase that modifies an adenine residue (A2503) within the 23S rRNA.[20][21] This methylation sterically hinders the binding of oxazolidinones to the ribosome, conferring resistance not only to oxazolidinones but also to several other classes of antibiotics that bind to the PTC.[20] The horizontal transferability of the cfr gene poses a significant threat for the rapid dissemination of resistance.
Caption: Key mechanisms of resistance to oxazolidinone antibiotics.
The Next Generation: Evolving the Oxazolidinone Scaffold
The clinical success of linezolid, coupled with the emergence of resistance, has spurred extensive research into second-generation oxazolidinones. The primary goals of these efforts have been to enhance potency, broaden the spectrum of activity, overcome resistance mechanisms, and improve the safety profile, particularly with respect to myelosuppression, a known side effect of long-term linezolid therapy.[1]
| Compound | Developer(s) | Key Structural Features / Modifications | Notable Advantages & Development Status |
| Linezolid | Pharmacia & Upjohn (Pfizer) | Morpholine ring | First-in-class, approved for clinical use.[11] |
| Tedizolid | Cubist Pharmaceuticals (Merck) | Hydroxymethyl group; para-oriented D-ring | 2- to 8-fold more potent than linezolid against key Gram-positives; active against some linezolid-resistant strains (including those with the cfr gene); approved for clinical use. |
| Sutezolid | Pfizer / Sequella | Thiomorpholine ring (sulfur replaces oxygen) | Superior activity against Mycobacterium tuberculosis compared to linezolid; in clinical development for tuberculosis.[5] |
| Radezolid | Melinta Therapeutics | Biaryloxazolidinone structure | Enhanced potency (approx. 4-fold) against MRSA compared to linezolid; completed Phase 2 trials.[19] |
Tedizolid , approved in 2014, represents a significant advancement. Its modified structure, including an additional D-ring, allows for more extensive interactions with the ribosomal binding site, resulting in greater potency. This increased potency allows for a lower daily dose and a shorter course of therapy, which may contribute to its improved safety profile, particularly a lower incidence of thrombocytopenia compared to linezolid.
Sutezolid is a promising candidate for the treatment of tuberculosis, demonstrating greater bactericidal activity against M. tuberculosis in preclinical models than linezolid. Its development highlights the versatility of the oxazolidinone scaffold for indications beyond typical Gram-positive infections.
Conclusion and Future Perspectives
The oxazolidinones exemplify a modern success story in antibiotic drug discovery. From the initial hurdles of toxicity to the landmark approval of linezolid and the subsequent development of improved second-generation agents, their journey underscores the importance of persistent, rational, and mechanism-based drug design. They remain a cornerstone in the treatment of severe Gram-positive infections, particularly those caused by resistant pathogens.
The future of oxazolidinone research will likely focus on several key areas: overcoming emerging resistance, particularly from the cfr gene; further improving the safety profile to allow for longer treatment durations, especially for infections like osteomyelitis and tuberculosis; and exploring the potential for activity against a broader spectrum of pathogens, including Gram-negative bacteria. The continued exploration of the rich structure-activity relationships within this chemical class promises to yield new and even more effective therapies in the ongoing fight against infectious diseases.
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Ferrández, O., et al. (2017). Critical role of tedizolid in the treatment of acute bacterial skin and skin structure infections. Drug design, development and therapy, 11, 65–78. [Link]
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A Comprehensive Guide to the Spectroscopic Characterization of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
This technical guide provides a detailed framework for the spectroscopic analysis of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one (CAS No: 1038713-37-9).[1][2][3] As a key building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document outlines the expected spectroscopic signatures based on foundational principles and data from analogous structures, offering researchers a self-validating protocol for characterization.
The molecular structure, with a molecular formula of C₉H₉NO₃ and a molecular weight of approximately 179.18 g/mol , presents several key features for spectroscopic analysis: a substituted aromatic ring, a phenolic hydroxyl group, and a five-membered oxazolidinone heterocyclic system.[1][4] Our analysis will proceed through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the cornerstone for determining the precise connectivity of the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it allows for the observation of the exchangeable phenolic hydroxyl proton.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆. Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).
-
-
Referencing: Reference the spectra to the residual DMSO solvent peak (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
¹H NMR Spectroscopy: Predicted Spectral Analysis
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The predicted spectrum is characterized by distinct regions for the aromatic and aliphatic protons.
Caption: Predicted ¹H NMR assignments for this compound.
Table 1: Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| OH | ~9.6 | Singlet (broad) | 1H | Acidic phenolic proton, position is concentration-dependent. |
| H-c, H-e | 7.20 - 7.00 | Multiplet | 3H | Aromatic protons ortho and para to the oxazolidinone group. |
| H-f | ~6.80 | Multiplet | 1H | Aromatic proton ortho to the hydroxyl group, shielded. |
| H-b (O-CH₂) | ~4.45 | Triplet | 2H | Methylene protons adjacent to the oxygen atom in the ring. |
| H-a (N-CH₂) | ~4.05 | Triplet | 2H | Methylene protons adjacent to the nitrogen atom in the ring. |
¹³C NMR Spectroscopy: Predicted Spectral Analysis
The ¹³C NMR spectrum will confirm the carbon skeleton and the presence of the carbonyl group.
Table 2: Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O | ~158.0 | Carbonyl carbon of the carbamate, characteristic downfield shift. |
| C-OH | ~157.5 | Aromatic carbon attached to the hydroxyl group. |
| C-N | ~139.0 | Aromatic carbon attached to the nitrogen of the oxazolidinone ring. |
| C-e | ~130.0 | Aromatic CH. |
| C-c, C-f | ~115.0 | Aromatic CHs, influenced by adjacent heteroatoms. |
| C-d | ~108.0 | Aromatic CH, ortho to both directing groups. |
| O-CH₂ | ~62.0 | Aliphatic carbon adjacent to ring oxygen. |
| N-CH₂ | ~45.0 | Aliphatic carbon adjacent to ring nitrogen. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The analysis can be performed efficiently using a solid sample on an Attenuated Total Reflectance (ATR) accessory.
Experimental Protocol: FT-IR (ATR)
-
Instrument Preparation: Record a background spectrum on the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Co-add at least 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Caption: Standard workflow for sample analysis using FT-IR with an ATR accessory.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |
|---|---|---|---|
| 3500 - 3200 | O-H stretch | Phenol | A strong, broad band is expected due to intermolecular hydrogen bonding.[5][6] |
| 3100 - 3000 | C-H stretch | Aromatic | Medium to weak bands characteristic of sp² C-H bonds.[5] |
| 2980 - 2850 | C-H stretch | Aliphatic (CH₂) | Medium to weak bands from the oxazolidinone ring methylene groups. |
| ~1750 | C=O stretch | Carbamate (cyclic) | A very strong, sharp absorption, characteristic of the oxazolidinone carbonyl. |
| 1600 & 1475 | C=C stretch | Aromatic Ring | Two to three medium-intensity bands from the phenyl ring skeletal vibrations.[6] |
| ~1250 | C-O stretch | Aryl Ether / Phenol | Strong band associated with the C-O bond of the phenol. |
| ~1220 | C-N stretch | Amine (tertiary) | Medium to strong band from the aryl-N bond. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, offering ultimate confirmation of its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, and it can be run in both positive and negative ion modes.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization (Positive Mode): Set the instrument to detect positive ions. The expected primary ion will be the protonated molecule, [M+H]⁺.
-
Ionization (Negative Mode): Switch the instrument to detect negative ions. The expected primary ion will be the deprotonated molecule, [M-H]⁻, due to the acidic phenol.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): To confirm the structure, select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.
Expected Molecular Ions and Fragmentation Pattern
-
Molecular Weight: 179.18 g/mol
-
Positive Ion Mode [M+H]⁺: Expected m/z = 180.19
-
Negative Ion Mode [M-H]⁻: Expected m/z = 178.17
The fragmentation of oxazolidinones is often predictable, providing valuable structural information.[7] A primary fragmentation pathway involves the cleavage of the oxazolidinone ring.
Caption: Plausible fragmentation pathways for the [M+H]⁺ ion of the target compound.
References
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ResearchGate. 13C NMR spectrum of the compound. Available from: [Link] [Accessed January 1, 2026].
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Wang, R., et al. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. Available from: [Link] [Accessed January 1, 2026].
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University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. Available from: [Link] [Accessed January 1, 2026].
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ResearchGate. Synthesis, Characterization and Biological Activity of novel 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. Available from: [Link] [Accessed January 1, 2026].
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Apextrue. (R)-3-(3-fluoro-4-hydroxyphenyl)-5-(hydroxymethyl)oxazolidin-2-one. Available from: [Link] [Accessed January 1, 2026].
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Iraqi Journal of Science. Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Available from: [Link] [Accessed January 1, 2026].
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National Institute of Standards and Technology (NIST). 3-Phenyl-2-oxazolidinone. Available from: [Link] [Accessed January 1, 2026].
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Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link] [Accessed January 1, 2026].
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PubChem. (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. Available from: [Link] [Accessed January 1, 2026].
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Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3362–3371. Available from: [Link] [Accessed January 1, 2026].
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Trade Science Inc. Journals. SYNTHESIS AND CHARACTERIZATION OF SOME NEW AZETIDINONE, THIAZOLIDINONE and IMIDAZOLODINONE DERIVATIVES FROM 2-AMINOPYRIDINE. Available from: [Link] [Accessed January 1, 2026].
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MDPI. Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Available from: [Link] [Accessed January 1, 2026].
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An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 1, 2026
Abstract
The oxazolidinone scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with activities spanning antibacterial, anticonvulsant, and antidepressant applications. This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific, yet under-investigated derivative, 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one. Drawing upon established structure-activity relationships (SAR) within the N-aryl-oxazolidinone class, we posit that the primary therapeutic targets for this compound are the flavoenzymes Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). This guide will delve into the mechanistic rationale for this hypothesis, present detailed protocols for target validation, and discuss the potential therapeutic implications of modulating these key enzymes. While the broader oxazolidinone class is renowned for its antibacterial properties, the structural motifs of this compound more closely align with those of known MAO inhibitors. A secondary discussion on its potential, though less probable, antibacterial activity is also included.
Introduction: The Therapeutic Versatility of the Oxazolidinone Scaffold
The 1,3-oxazolidin-2-one ring is a privileged heterocyclic motif that has been successfully exploited in the development of a range of pharmaceuticals. The most prominent example is the antibiotic Linezolid, which functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1] However, the therapeutic potential of oxazolidinones extends far beyond antibacterial applications. A significant body of research has established N-aryl-oxazolidinones as potent inhibitors of Monoamine Oxidases (MAOs), enzymes pivotal in the metabolism of neurotransmitters.[2][3]
This compound is a small molecule featuring the characteristic N-phenyl-oxazolidinone core. While direct biological studies on this specific compound are not extensively reported in publicly available literature, its structural similarity to known MAO inhibitors, such as Toloxatone, provides a strong basis for hypothesizing its primary therapeutic targets.
This guide will therefore focus on the following core areas:
-
Primary Therapeutic Hypothesis: Monoamine Oxidase A and B as the principal targets.
-
Mechanistic Rationale: Elucidation of the structure-activity relationships that support this hypothesis.
-
Experimental Validation: Detailed protocols for the in vitro and in cellulo characterization of target engagement and functional activity.
-
Secondary Therapeutic Considerations: A brief overview of potential antibacterial activity.
-
Future Directions: A forward-looking perspective on the therapeutic potential of this compound.
Primary Therapeutic Target Hypothesis: Monoamine Oxidase (MAO)
We hypothesize that this compound primarily targets Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) .
The Role of MAO in Human Physiology and Disease
MAO-A and MAO-B are mitochondrial outer membrane-bound flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters and dietary amines.
-
MAO-A preferentially metabolizes serotonin, norepinephrine, and dopamine. Its inhibition leads to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anxiolytic drugs.[1]
-
MAO-B primarily metabolizes dopamine and phenylethylamine. Selective MAO-B inhibitors are utilized in the treatment of Parkinson's disease to augment dopaminergic neurotransmission.[2]
Structure-Activity Relationship (SAR) of N-Phenyl-Oxazolidinones as MAO Inhibitors
The foundation of our hypothesis rests on the well-documented SAR of N-aryl-oxazolidinones as MAO inhibitors. The archetypal compound in this class is Toloxatone , a selective and reversible MAO-A inhibitor.[4]
Key structural features contributing to MAO inhibition by N-phenyl-oxazolidinones include:
-
The N-Aryl Moiety: The presence of a phenyl ring directly attached to the nitrogen of the oxazolidinone core is a critical determinant for MAO inhibitory activity.[3] This aromatic ring is believed to engage in favorable interactions within the active site of the enzyme.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence both the potency and selectivity of MAO inhibition.
-
Studies have shown that substitutions at the meta-position (position 3) of the phenyl ring can significantly enhance inhibitory activity against MAO-B.[2]
-
The presence of a hydroxyl group on the phenyl ring has also been associated with potent MAO-B inhibitory activity in other chemical scaffolds.[5]
-
The structure of This compound , with its N-phenyl group and a hydroxyl substituent at the meta-position, aligns perfectly with these established SAR principles for MAO inhibition.
Proposed Mechanism of Action and Signaling Pathway
The proposed mechanism of action for this compound is the reversible inhibition of MAO-A and/or MAO-B. By binding to the active site of these enzymes, the compound would prevent the breakdown of monoamine neurotransmitters, leading to their accumulation in the presynaptic neuron and increased availability in the synaptic cleft.
Experimental Protocols for Target Validation
To rigorously test the hypothesis that this compound targets MAO-A and MAO-B, a series of in vitro and cell-based assays are required.
In Vitro Enzyme Inhibition Assays
The primary validation step involves assessing the direct inhibitory effect of the compound on purified MAO-A and MAO-B enzymes.
Protocol: Fluorometric MAO Inhibition Assay
This assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.
Materials:
-
Human recombinant MAO-A and MAO-B (e.g., from Sigma-Aldrich)
-
This compound (test compound)
-
Toloxatone (positive control for MAO-A inhibition)
-
Selegiline (positive control for MAO-B inhibition)
-
Amplex® Red Monoamine Oxidase Assay Kit (or similar)
-
96-well black microplates
-
Plate reader with fluorescence capabilities (Ex/Em ~545/590 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to determine the IC50 value.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Reaction buffer
-
Amplex® Red reagent
-
Horseradish peroxidase
-
Test compound or control at various concentrations
-
-
Enzyme Addition: Add purified MAO-A or MAO-B enzyme to initiate the reaction.
-
Substrate Addition: Add the MAO substrate (e.g., p-tyramine) to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.
Expected Outcome:
A dose-dependent decrease in the fluorescence signal in the presence of this compound would indicate inhibition of MAO activity. The IC50 values for both MAO-A and MAO-B will reveal the potency and selectivity of the compound.
In Cellulo Target Engagement and Functional Assays
To confirm that the compound can access and inhibit MAO within a cellular context, assays using cell lines that endogenously express MAO are necessary.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular environment.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y, which expresses both MAO-A and MAO-B)
-
This compound
-
Cell lysis buffer
-
Western blotting reagents and antibodies for MAO-A and MAO-B
Procedure:
-
Cell Treatment: Treat SH-SY5Y cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the denatured and aggregated proteins.
-
Western Blotting: Analyze the supernatant for the amount of soluble MAO-A and MAO-B at each temperature using Western blotting.
-
Data Analysis: A shift in the melting temperature of MAO-A or MAO-B in the presence of the compound indicates direct binding.
Protocol: Neurotransmitter Uptake and Metabolism Assay
This functional assay assesses the downstream consequences of MAO inhibition.
Materials:
-
SH-SY5Y cells
-
Radiolabeled neurotransmitters (e.g., [³H]serotonin, [³H]dopamine)
-
This compound
-
Scintillation counter
Procedure:
-
Cell Treatment: Pre-incubate SH-SY5Y cells with the test compound or controls.
-
Neurotransmitter Addition: Add radiolabeled neurotransmitter to the cells.
-
Incubation: Incubate for a defined period to allow for uptake and metabolism.
-
Cell Lysis and Separation: Lyse the cells and separate the neurotransmitter from its metabolites using chromatography.
-
Quantification: Quantify the amount of unmetabolized neurotransmitter and its metabolites using a scintillation counter.
-
Data Analysis: A decrease in the formation of metabolites in the presence of the compound indicates functional inhibition of MAO.
Quantitative Data Summary
While no specific quantitative data exists for this compound, the following table provides representative IC50 values for the reference compound Toloxatone to serve as a benchmark for the proposed experiments.
| Compound | Target | IC50 (µM) | Reference |
| Toloxatone | MAO-A | ~1-5 | [4] |
| Toloxatone | MAO-B | >100 | [4] |
Secondary Therapeutic Consideration: Antibacterial Activity
While the primary hypothesis points towards MAO inhibition, the oxazolidinone scaffold is famously associated with antibacterial activity. It is therefore prudent to consider the possibility that this compound may also target the bacterial ribosome.
Rationale and SAR for Antibacterial Activity
The antibacterial activity of oxazolidinones like Linezolid is heavily dependent on specific structural features, including:
-
A C-5 acetamidomethyl group: This is a crucial pharmacophore for ribosomal binding.[6]
-
A 3-fluorophenyl group: The fluorine atom enhances activity.[6]
This compound lacks these specific features, which suggests that its antibacterial potency may be limited compared to clinically used oxazolidinone antibiotics. However, some N-phenyl-oxazolidinones have demonstrated moderate antibacterial activity.[7]
Proposed Experimental Validation
Should preliminary screening suggest antibacterial potential, the following assays would be pertinent:
-
Minimum Inhibitory Concentration (MIC) Assays: To determine the potency against a panel of Gram-positive and Gram-negative bacteria.
-
Bacterial Protein Synthesis Inhibition Assays: To confirm the mechanism of action.
Conclusion and Future Directions
The structural features of this compound strongly suggest that its primary therapeutic targets are Monoamine Oxidase A and B. The established structure-activity relationships for N-aryl-oxazolidinones as MAO inhibitors provide a solid foundation for this hypothesis. The experimental workflows detailed in this guide offer a clear path to validating these targets and characterizing the compound's potency and selectivity.
Successful validation of MAO inhibition would position this compound as a promising lead compound for the development of novel therapeutics for depressive disorders, anxiety, or Parkinson's disease. Future research should focus on:
-
Lead Optimization: To enhance potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential in animal models of neurological disorders.
-
Safety and Toxicology Profiling: To ensure a favorable therapeutic window.
While a secondary potential for antibacterial activity exists, the current evidence more strongly supports the exploration of this compound as a modulator of monoamine oxidase for applications in neuroscience.
References
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Reck, F., et al. (2007). Novel substituted (pyridin-3-yl)phenyloxazolidinones: antibacterial agents with reduced activity against monoamine oxidase A and increased solubility. Journal of Medicinal Chemistry, 50(19), 4868-4881. Available at: [Link]
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Shaw, K. J., et al. (2011). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 55(7), 3123-3131. Available at: [Link]
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Matos, M. J., et al. (2022). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Pharmaceuticals, 15(11), 1362. Available at: [Link]
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Conti, P., et al. (2004). Synthesis and biological evaluation of 3-alkyloxazolidin-2-ones as reversible MAO inhibitors. ARKIVOC, 2004(5), 119-130. Available at: [Link]
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Jin, B., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813. Available at: [Link]
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Ramsay, R. R., et al. (2005). Orientation of oxazolidinones in the active site of monoamine oxidase. Biochemical Pharmacology, 70(3), 417-424. Available at: [Link]
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Schoerlin, M. P., et al. (1992). [Pharmacokinetics and metabolism of reversible MAO-A inhibitors in the human]. Psychopharmacology, 106 Suppl, S68-70. Available at: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 34521, Toloxatone. Retrieved January 1, 2026, from [Link].
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Pandey, A., et al. (2022). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 13(10), 1177-1201. Available at: [Link]
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Baruah, S., et al. (2018). Synthesis, Characterization and Evaluation of Antimicrobial Properties of (R)-(-)-4-Phenyl-2 Oxazolidinone Based Azetidinones. Anti-Infective Agents, 16(2), 123-130. Available at: [Link]
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Vooturi, S., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(8), 842-847. Available at: [Link]
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Ghorab, M. M., et al. (2021). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Molecules, 26(16), 4995. Available at: [Link]
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Ozawa, S., et al. (1963). structure and activity relationship of monoamine oxidase inhibitors. Japanese journal of pharmacology, 13, 135-41. Available at: [Link]
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Li, Y., et al. (2020). Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1. European Journal of Medicinal Chemistry, 194, 112252. Available at: [Link]
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Lee, S., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 24(22), 4088. Available at: [Link]
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Kumar, S., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 243, 114655. Available at: [Link]
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Youngster, S. K., et al. (1995). Studies on the monoamine oxidase (MAO)-catalyzed oxidation of phenyl-substituted 1-methyl-4-phenoxy-1,2,3,6-tetrahydropyridine derivatives: factors contributing to MAO-A and MAO-B selectivity. Journal of Medicinal Chemistry, 38(11), 1904-10. Available at: [Link]
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Wang, Y., et al. (2020). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Bioorganic & Medicinal Chemistry, 28(1), 115197. Available at: [Link]
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Dingemanse, J., et al. (1992). Comparative investigation of the effect of moclobemide and toloxatone on monoamine oxidase activity and psychometric performance in healthy subjects. Psychopharmacology, 106 Suppl, S68-70. Available at: [Link]
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Zhai, F., et al. (2014). Structure-activity relationship of 39 analogs of laetispicine with antidepressant properties. Neuroscience Letters, 566, 217-221. Available at: [Link]
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Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 435-442. Available at: [Link]
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Vigne, P., et al. (1984). Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system. Molecular Pharmacology, 25(1), 131-6. Available at: [Link]
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Akchurin, A. S., et al. (2025). Synthesis and Biological Properties of Pyridoxine Derivatives Containing 1,3-Oxazolidine-2-one Fragments. Russian Journal of General Chemistry, 95(12). Available at: [Link]
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Methodological & Application
Synthesis Protocol for 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one: A Detailed Guide for Researchers
Introduction: The Significance of the Oxazolidinone Scaffold
The oxazolidinone ring system is a cornerstone pharmacophore in modern medicinal chemistry, most notably recognized for its potent antibacterial activity against a range of multidrug-resistant Gram-positive pathogens.[1][2] Linezolid, the first clinically approved oxazolidinone antibiotic, revolutionized the treatment of serious infections by inhibiting bacterial protein synthesis through a unique mechanism of action.[2][3] The core structure, a five-membered heterocyclic ring, serves as a versatile scaffold for the development of novel therapeutic agents.[1][4] The synthesis of derivatives, such as 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one, is of significant interest to researchers exploring structure-activity relationships and developing new chemical entities with improved pharmacological profiles.[2][5] This document provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in established chemical principles.
Guiding Principles of the Synthetic Strategy
The selected synthetic route for this compound is a direct and efficient one-pot cyclization reaction. This approach is favored for its atom economy and operational simplicity. The core of this transformation involves the reaction of 3-aminophenol with ethylene carbonate.
Causality Behind Experimental Choices:
-
Choice of Reactants: 3-Aminophenol provides the necessary aromatic amine and hydroxyl functionalities. The amine group acts as a nucleophile, initiating the reaction, while the phenyl group forms the core of the target molecule. Ethylene carbonate is an excellent and safe source of the carbonyl group and the two-carbon linker required to form the oxazolidinone ring.[6] Its cyclic nature facilitates an intramolecular cyclization, which is thermodynamically favorable.[1]
-
Reaction Conditions: The reaction is typically conducted at an elevated temperature to overcome the activation energy barrier for the nucleophilic attack and subsequent ring-closure. While microwave-assisted synthesis has been shown to reduce reaction times for similar oxazolidinones, conventional heating provides a more accessible and scalable method for many laboratories.[4] The absence of a catalyst in this specific protocol simplifies the workup procedure.
-
Purification Strategy: The purification process is designed to effectively remove unreacted starting materials and any potential side products. Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The choice of solvent for recrystallization is critical and is determined by the solubility profile of the desired product and impurities.
Detailed Experimental Protocol
This protocol outlines a reliable method for the gram-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 3-Aminophenol | ≥99% | e.g., MilliporeSigma | 591-27-5 | Toxic, handle with care.[7] |
| Ethylene Carbonate | ≥98% | e.g., Fisher Scientific | 96-49-1 | Irritant.[8][9] |
| Toluene | Anhydrous | Various | 108-88-3 | Flammable, handle in a fume hood. |
| Ethyl Acetate | ACS Grade | Various | 141-78-6 | For recrystallization. |
| Hexanes | ACS Grade | Various | 110-54-3 | For recrystallization. |
| Anhydrous Sodium Sulfate | Granular | Various | 7757-82-6 | For drying. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-aminophenol (10.91 g, 0.1 mol) and ethylene carbonate (9.69 g, 0.11 mol).
-
Solvent Addition: Add 100 mL of anhydrous toluene to the flask. The toluene serves as a solvent and helps to azeotropically remove any water that may be present or formed during the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring. Maintain the reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. The product may begin to precipitate out of the solution upon cooling.
-
Isolation of Crude Product: Remove the toluene under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.
-
Purification by Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate. If any insoluble impurities are present, filter the hot solution. Slowly add hexanes to the hot solution until turbidity is observed. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Final Product Collection: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Characterization and Validation
To ensure the identity and purity of the synthesized compound, a series of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation.[10][11] The ¹H NMR spectrum is expected to show characteristic peaks for the aromatic protons of the hydroxyphenyl ring and the methylene protons of the oxazolidinone ring. The ¹³C NMR spectrum will confirm the presence of the carbonyl carbon and the other carbon atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Melting Point: The melting point of the purified product should be determined and compared to literature values, if available. A sharp melting point is indicative of high purity.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.[7][8][9]
-
Fume Hood: All steps of the synthesis and purification should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7]
-
Reagent Handling: 3-Aminophenol is toxic and should be handled with care.[7] Ethylene carbonate is an irritant.[8][9] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7][8][9]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the rationale behind the experimental choices and adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and development programs. The versatility of the oxazolidinone scaffold continues to inspire the creation of novel molecules with significant therapeutic potential.[5][12]
References
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- ResearchGate. Strategies for the synthesis of oxazolidinones via aminohydroxylation of alkenes.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Ethylene carbonate. Thermo Fisher Scientific. Accessed January 1, 2026. .
- Supporting Information. In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen. Accessed January 1, 2026. .
- Fisher Scientific. SAFETY DATA SHEET - m-Aminophenol. Fisher Scientific. Accessed January 1, 2026. .
- PubMed Central. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central. Accessed January 1, 2026. .
- MilliporeSigma. SAFETY DATA SHEET - 3-Aminophenol. MilliporeSigma. Accessed January 1, 2026. .
- Justia Patents. 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof.
- Carl ROTH. Safety Data Sheet: 3-Aminophenol. Carl ROTH. Accessed January 1, 2026. .
- ResearchGate. One pot microwave-assisted synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one.
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- Oakwood Chemical. This compound, 95% Purity, C9H9NO3, 5 grams. Oakwood Chemical. Accessed January 1, 2026. .
- SpectraBase. (4R,5S,2'R,3'S)-3-(3'-Hydroxy-2'-methyl-7'-octyoyl). SpectraBase. Accessed January 1, 2026. .
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- PubMed. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed. Accessed January 1, 2026. .
- CAS Common Chemistry. 2-Oxazolidinone, 5-(hydroxymethyl)-3-(4-hydroxyphenyl)-, (R)-. CAS Common Chemistry. Accessed January 1, 2026. .
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Analytical methods for 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one characterization
An In-Depth Guide to the Analytical Characterization of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
Introduction
This compound is a heterocyclic organic compound featuring a core oxazolidinone ring substituted with a hydroxyphenyl group. The oxazolidinone moiety is a critical pharmacophore found in a class of synthetic antibiotics, most notably Linezolid, which act by inhibiting bacterial protein synthesis.[1][2] The precise characterization of molecules like this compound is paramount for its potential use as a key starting material, intermediate in multi-step syntheses, or as a reference standard in drug development. Ensuring its identity, purity, and stability through robust analytical methods is a non-negotiable aspect of quality control and regulatory compliance in the pharmaceutical industry.
This comprehensive guide provides detailed application notes and protocols for the multi-faceted analytical characterization of this compound. We will delve into chromatographic, spectroscopic, and thermal analysis techniques, explaining not just the procedural steps but the scientific rationale behind methodological choices. This document is designed for researchers, analytical scientists, and drug development professionals who require a thorough understanding of how to confirm the structure and assess the quality of this important chemical entity.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before selecting and developing analytical methods. These properties influence solubility, chromatographic behavior, and spectroscopic response.
| Property | Value | Source |
| Chemical Name | This compound | [3][4][5] |
| CAS Number | 1038713-37-9 | [3][4][6] |
| Molecular Formula | C₉H₉NO₃ | [3][5] |
| Molecular Weight | 179.17 g/mol | [3][5] |
| Purity (Typical) | ≥95% | [5] |
| SMILES | O=C1OCCN1c1cccc(O)c1 | [5] |
| InChI Key | XDXLLMFKYCZHIB-UHFFFAOYSA-N | [5] |
Chromatographic Analysis for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of pharmaceutical compounds and separating them from process-related impurities or degradation products.[7] A well-developed reverse-phase HPLC method provides high resolution, sensitivity, and quantitative accuracy.
Expertise & Rationale
The choice of a reverse-phase method, typically with a C18 stationary phase, is logical for a molecule of intermediate polarity like this compound. The combination of a polar solvent (water) and a less polar organic modifier (acetonitrile or methanol) allows for fine-tuning the retention and separation of the main compound from potential impurities, which may have slightly different polarities. The inclusion of an acid, such as formic or phosphoric acid, in the mobile phase is critical. It serves to suppress the ionization of the phenolic hydroxyl group, ensuring a consistent charge state and leading to sharp, symmetrical peaks. UV detection is selected based on the presence of the phenyl chromophore, which absorbs UV light effectively.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC purity determination.
Detailed Protocol: HPLC Purity Determination
1. Instrumentation and Conditions:
-
System: HPLC or UPLC system with a UV-Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Run Time: 20 minutes.
2. Reagent and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
3. Chromatographic Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is clean.
-
Perform replicate injections of the standard solution to confirm system suitability (e.g., retention time RSD <1%, peak area RSD <2%).
-
Inject the sample solution.
-
Bracket sample injections with standard injections during long sequences to account for any system drift.[8]
4. Data Analysis and Calculations:
-
Purity (% Area): Calculate the purity by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Assay (vs. Standard): Calculate the concentration of the sample against the reference standard.
Assay (%) = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x Purity_Standard
Spectroscopic Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of the molecule. NMR provides a detailed map of the carbon-hydrogen framework, FTIR identifies key functional groups, and Mass Spectrometry confirms the molecular weight.
Logical Flow of Spectroscopic Analysis
Caption: Integrated spectroscopic approach for structural confirmation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
Rationale: The choice of solvent, typically DMSO-d₆, is strategic. It readily dissolves the compound and its exchangeable proton (phenolic -OH) will be visible in the ¹H NMR spectrum, which can be confirmed by a D₂O exchange experiment.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Analyze using a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.
Expected Spectral Data (based on similar structures): [1][9][10][11]
-
¹H NMR (400 MHz, DMSO-d₆):
-
~9.5 ppm (s, 1H): Phenolic -OH proton.
-
~7.2-7.4 ppm (m, 3H): Aromatic protons on the hydroxyphenyl ring.
-
~6.8 ppm (m, 1H): Aromatic proton on the hydroxyphenyl ring.
-
~4.2 ppm (t, 2H): Methylene protons (-O-CH₂-) of the oxazolidinone ring.
-
~3.9 ppm (t, 2H): Methylene protons (-N-CH₂-) of the oxazolidinone ring.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
~158 ppm: Phenolic C-OH.
-
~155 ppm: Carbonyl carbon (C=O) of the oxazolidinone ring.
-
~140 ppm: Aromatic C-N.
-
~130 ppm, ~118 ppm, ~114 ppm, ~108 ppm: Remaining aromatic carbons.
-
~65 ppm: Oxazolidinone -O-CH₂- carbon.
-
~45 ppm: Oxazolidinone -N-CH₂- carbon.
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple method to confirm the presence of key functional groups.[12][13]
Protocol:
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands: [1][14][15]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | O-H stretch | Phenolic hydroxyl |
| ~3050 | C-H stretch | Aromatic |
| ~2900 | C-H stretch | Aliphatic (CH₂) |
| ~1740 (strong) | C=O stretch | Oxazolidinone carbonyl |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1230 | C-O stretch | Aryl ether-like |
| ~1180 | C-N stretch |
C. Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. Coupling with HPLC (LC-MS) is ideal for analyzing the parent compound and any impurities simultaneously.[16]
Protocol:
-
System: An LC-MS system equipped with an Electrospray Ionization (ESI) source.
-
Method: Use the HPLC method described previously.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
Expected Result:
-
The primary ion observed will be the protonated molecule [M+H]⁺.
-
Calculated m/z for C₉H₉NO₃: 179.06
-
Expected [M+H]⁺: m/z 180.06
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of a substance.[17][18] They provide information on melting point, purity, and thermal stability.[19][20]
Rationale: DSC can detect thermal events like melting, which for a pure crystalline substance should be a sharp endotherm. The presence of impurities typically broadens this peak and lowers the melting point. TGA measures mass loss as a function of temperature, indicating the onset of thermal decomposition and the presence of any residual solvents or water.[21]
Protocol: Simultaneous TGA-DSC Analysis
-
Instrumentation: A simultaneous TGA-DSC analyzer (STA).
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.
-
Conditions:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.
-
Data Interpretation:
-
DSC Curve: Look for a sharp endothermic peak corresponding to the melting point. The peak temperature and onset temperature should be recorded.
-
TGA Curve: The curve should remain flat until the onset of decomposition, which is observed as a significant loss in mass.[20] A mass loss at temperatures below 100 °C could indicate the presence of water.
Conclusion: An Integrated Analytical Strategy
A single analytical technique is insufficient for the complete characterization of this compound. The true power of analytical science lies in the integration of orthogonal methods. The strategy outlined in this guide—employing HPLC for purity, MS for molecular weight, FTIR for functional group confirmation, NMR for definitive structural elucidation, and thermal analysis for solid-state properties—constitutes a robust, self-validating system. This multi-technique approach ensures the unambiguous identification, purity assessment, and quality control of the compound, providing the trustworthy and authoritative data required for advanced research and development applications.
Overall Characterization Strategy
Caption: Integrated strategy for full characterization.
References
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A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). Rasayan Journal. [Link]
-
PubMed. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis, NMR studies and conformational analysis of oxazolidine derivatives of the β-adrenoreceptor antagonists metoprolol, atenolol and timolol. [Link]
-
The University of Melbourne. (n.d.). Synthesis, NMR studies and conformational analysis of oxazolidine derivatives of the β-adrenoreceptor antagonists metoprolol, atenolol and timolol. [Link]
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Indo American Journal of Pharmaceutical Sciences. (2024). A Review On Applications Of Thermogravimetric Methods Of Analysis (TGA, DTA, DSC). [Link]
-
ResearchGate. (2021). Synthesis, Characterization and Biological Activity of novel 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. [Link]
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National Institute of Standards and Technology. (n.d.). Oxazolidin-2-one. [Link]
-
Arizona State University. (n.d.). Thermal Analysis (TGA/DTA/DSC). [Link]
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Iraqi Journal of Science. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. [Link]
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PubMed. (2009). FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. [Link]
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AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]
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PubMed Central. (n.d.). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. [Link]
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PubMed. (2002). Isolation and characterization of process-related impurities in linezolid. [Link]
-
ResearchGate. (n.d.). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. [Link]
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Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
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Pharmaffiliates. (n.d.). Linezolid-impurities. [Link]
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Application Notes & Protocols for In Vitro Evaluation of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one. While the oxazolidinone chemical class is widely recognized for its antibacterial properties, the structural motifs of this specific compound—a hydroxyphenyl group linked to a heterocyclic oxazolidinone ring—suggest a plausible, yet uncharacterized, interaction with monoamine oxidase (MAO) enzymes. This guide details the scientific rationale and step-by-step protocols for assessing the compound's potential as a selective or non-selective inhibitor of the two key MAO isoforms, MAO-A and MAO-B.
Scientific Introduction & Rationale
The compound this compound belongs to the oxazolidinone class of heterocyclic compounds. While the most prominent members of this class, such as Linezolid, are known for their potent antibacterial activity via inhibition of bacterial protein synthesis, the broader pharmacological potential of novel oxazolidinone derivatives is an active area of research.[1][2][3]
Monoamine oxidases (MAOs) are flavoenzymes located on the outer mitochondrial membrane that are critical for the metabolism of monoamine neurotransmitters (e.g., serotonin, norepinephrine, dopamine) and dietary amines.[4][5] Two isoforms exist, MAO-A and MAO-B, which differ in their substrate specificity, inhibitor selectivity, and tissue distribution.[4]
-
MAO-A preferentially metabolizes serotonin and norepinephrine. Inhibitors of MAO-A are effective in treating depression and anxiety disorders.[6]
-
MAO-B primarily metabolizes dopamine. Selective MAO-B inhibitors are utilized in the management of Parkinson's disease and other neurodegenerative disorders.[4][5]
The structural features of this compound warrant its investigation as a potential MAO inhibitor (MAOI). Many known natural and synthetic MAOIs contain aromatic rings and nitrogen-containing heterocycles.[5][7][] Therefore, a primary objective for the in vitro characterization of this compound is to determine its inhibitory activity and selectivity towards MAO-A and MAO-B.
This guide will focus on the most common and robust methods for this evaluation: fluorometric and chemiluminescent assays, which offer high sensitivity and suitability for high-throughput screening.[9][10][11]
Foundational Workflow: Screening & Characterization
The logical progression for characterizing a novel compound like this compound for MAO inhibition involves a multi-stage process. This ensures efficient use of resources, starting with broad screening and progressing to detailed kinetic analysis for promising candidates.
Caption: Workflow for MAO inhibitor characterization.
Detailed Protocols: In Vitro MAO Inhibition Assays
The following protocols describe methods to determine the inhibitory potential of this compound against human recombinant MAO-A and MAO-B.
Protocol 1: Fluorometric MAO Inhibition Assay (IC50 Determination)
This assay is based on the principle that MAO enzymes catalyze the oxidative deamination of a non-fluorescent substrate (e.g., kynuramine or a proprietary probe) into a highly fluorescent product (e.g., 4-hydroxyquinoline).[10] The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Test Compound: this compound
-
Enzymes: Human recombinant MAO-A and MAO-B (e.g., from insect cell microsomes)
-
Substrate: Kynuramine dihydrobromide
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4
-
Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
-
Instrumentation: 96-well or 384-well microplate reader with fluorescence detection (e.g., Ex/Em = 310/400 nm for kynuramine)
-
Plates: Black, flat-bottom 96-well microplates
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in DMSO to create working stocks. For a final assay concentration range of 0.1 µM to 100 µM, prepare 100X working solutions (e.g., 10 µM to 10 mM).
-
Prepare 100X stock solutions of positive controls (Clorgyline, Selegiline) in a similar manner.
-
-
Assay Setup (per well):
-
Add 50 µL of Assay Buffer to each well.
-
Add 1 µL of the test compound dilution (or DMSO for vehicle control, or positive control).
-
Add 25 µL of either MAO-A or MAO-B enzyme solution (diluted in Assay Buffer to a pre-determined optimal concentration).
-
Mix gently and pre-incubate the plate for 15 minutes at 37°C. This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
-
Initiate Reaction:
-
Add 25 µL of the kynuramine substrate solution (diluted in Assay Buffer). The final concentration should be near its Km value for the respective enzyme (e.g., ~40-80 µM for MAO-A).[10]
-
Final volume in each well will be 100 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
Measure the fluorescence intensity using the microplate reader (Excitation ~310 nm, Emission ~400 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Fluorescence_Test / Fluorescence_Vehicle))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[4]
-
Protocol 2: Bioluminescent MAO-Glo™ Assay
This commercial assay offers higher sensitivity and is less prone to interference from fluorescent compounds.[11] It measures MAO activity by coupling the production of a luciferin derivative to a light-producing reaction catalyzed by luciferase.
Principle of the Assay: MAO deaminates a pro-luciferin MAO substrate, producing a luciferin derivative. In a second step, a Reconstituting Reagent simultaneously stops the MAO reaction and converts the derivative into luciferin, which is then used by luciferase to generate a stable luminescent signal proportional to MAO activity.[11]
Caption: MAO-Glo™ Assay Principle.
Step-by-Step Procedure (adapted from Promega protocols):
-
Assay Setup:
-
Follow the compound preparation steps as in Protocol 3.1.
-
In a white, opaque 96-well plate, combine Assay Buffer, test compound/control (1 µL), and MAO-A or MAO-B enzyme.
-
Total volume should be ~12.5 µL per well.
-
-
MAO Reaction:
-
Add 12.5 µL of the MAO substrate solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 25 µL of Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates luminescence.
-
Incubate for 20 minutes at room temperature.
-
Measure luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Analysis is identical to Protocol 3.1, using the luminescence signal instead of fluorescence to calculate % inhibition and IC50 values.
-
Data Interpretation & Expected Outcomes
The primary outputs of these assays are the IC50 values for this compound against both MAO-A and MAO-B. These values allow for a quantitative assessment of potency and selectivity.
Table 1: Hypothetical IC50 Data and Selectivity Index
| Compound / Control | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI)¹ | Interpretation |
| This compound | Experimental Value | Experimental Value | Calculated Value | To be determined |
| Clorgyline (Ref) | ~0.01[6] | ~5.0 | >500 | Selective MAO-A Inhibitor |
| Selegiline (Ref) | ~2.0 | ~0.02 | <0.01 | Selective MAO-B Inhibitor |
| Tranylcypromine (Ref) | ~0.2 | ~0.3 | ~1.5 | Non-selective Inhibitor |
¹Selectivity Index (SI) is calculated as IC50(MAO-B) / IC50(MAO-A).
-
SI >> 1: Indicates selectivity for MAO-A.
-
SI << 1: Indicates selectivity for MAO-B.
-
SI ≈ 1: Indicates a non-selective inhibitor.
Concluding Remarks for the Researcher
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound as a potential monoamine oxidase inhibitor. Based on its structural properties, investigating this activity is a scientifically sound starting point. If significant and selective inhibition is observed, further studies, such as determining the mechanism of inhibition (e.g., competitive, non-competitive) and assessing reversibility, would be critical next steps in the drug discovery process. These assays are foundational for understanding the compound's pharmacological profile and guiding future development efforts.
References
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Jung, H. Y., et al. (2013). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity. Accounts of Chemical Research. Available at: [Link]
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Wang, H., et al. (2015). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. RSC Advances. Available at: [Link]
-
Glover, V., et al. (1977). A fluorescent-based, high-throughput assay for detecting inhibitors of human monoamine oxidase A and B. ResearchGate. Available at: [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
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Khan, H., et al. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]
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Ippolito, J. A., et al. (2005). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Medicinal Chemistry. Available at: [Link]
-
Adhikari, B., et al. (2019). In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds. Molecules. Available at: [Link]
-
Taha, M., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. MDPI. Available at: [Link]
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Singh, R., et al. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry. Available at: [Link]
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De Vito, V., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. Available at: [Link]
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Shinabarger, D. L. (1999). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Application Notes & Protocols: 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one as a Novel Research Tool for Monoamine Oxidase Inhibition and Neuroprotection
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one as a potential research tool. The core focus is on its hypothesized role as a monoamine oxidase (MAO) inhibitor. We present its mechanistic rationale, detailed protocols for its characterization, and its potential applications in neuropharmacology and neurodegenerative disease research.
Introduction: The Scientific Rationale
Monoamine oxidase (MAO) enzymes are critical regulators of neurotransmitter levels in the brain and peripheral tissues.[1][2][3] These flavoenzymes, located on the outer mitochondrial membrane, catalyze the oxidative deamination of monoamines, including dopamine, serotonin, and norepinephrine.[1][2][4] Two primary isoforms exist: MAO-A and MAO-B. While both are present in the brain, MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibitors valuable for treating depression and anxiety.[1][4] Conversely, MAO-B is the predominant form in the human brain, primarily metabolizing dopamine, and its inhibitors are established therapies for Parkinson's disease.[1][2][5]
The catalytic activity of MAO produces hydrogen peroxide (H₂O₂) and aldehydes, contributing to oxidative stress, a key pathological factor in neurodegenerative disorders like Parkinson's and Alzheimer's disease.[3][6] Consequently, MAO inhibitors not only restore neurotransmitter balance but also exhibit significant neuroprotective properties by mitigating this oxidative damage and stabilizing mitochondrial function.[5][7]
The oxazolidinone scaffold is a privileged structure in medicinal chemistry, most famously represented by antibiotics like Linezolid.[8] However, the versatility of this heterocyclic system lends itself to diverse biological targets. This compound incorporates a phenolic group, a feature present in some substrates and inhibitors of MAO, making it a compelling candidate for investigation as a novel MAO inhibitor. This guide provides the necessary framework and protocols to validate its activity and explore its potential as a research tool.
Putative Mechanism of Action
We hypothesize that this compound acts as an inhibitor of monoamine oxidase. The inhibition of MAO prevents the breakdown of monoamine neurotransmitters, leading to their increased concentration in the synaptic cleft. This modulation can have significant effects on mood and motor control. Furthermore, by reducing the catalytic activity of MAO, the compound is expected to decrease the production of neurotoxic byproducts like hydrogen peroxide and aldehydes, thereby conferring neuroprotective effects.[3][6]
The following diagram illustrates the proposed signaling pathway and the therapeutic intervention point for an MAO inhibitor.
Caption: Proposed mechanism of this compound action.
Experimental Protocols: Characterization Workflow
A logical, phased approach is essential for characterizing a novel compound. The following workflow outlines the key experimental stages, from initial enzyme screening to cellular neuroprotection assays.
Caption: Phased experimental workflow for compound characterization.
Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay
This initial screen determines if the compound inhibits MAO-A and/or MAO-B and calculates its potency (IC₅₀ value). The protocol is adapted from established chemiluminescent and fluorometric methods.[1][3][4][9]
Principle: MAO enzymes oxidize a substrate (e.g., kynuramine or p-tyramine), producing hydrogen peroxide (H₂O₂).[3][9] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to generate a fluorescent or colorimetric signal.[10] An inhibitor will reduce the signal in a dose-dependent manner.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes (Supersomes™ are a common source)[1][2]
-
This compound (test compound)
-
Clorgyline (selective MAO-A inhibitor, positive control)[1][9]
-
Selegiline or Pargyline (selective MAO-B inhibitor, positive control)[1][2][9]
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Fluorescent/Colorimetric Probe (e.g., Amplex Red, or similar)[10]
-
Horseradish Peroxidase (HRP)
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 96-well plates[9]
-
Plate reader with fluorescence or absorbance capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive controls in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM final concentration) in assay buffer. Ensure the final DMSO concentration in the assay is ≤ 1%.
-
Enzyme Preparation: Dilute MAO-A and MAO-B enzymes in cold assay buffer to the desired working concentration. This should be determined empirically to ensure a robust signal within the linear range of the assay.
-
Assay Setup: In separate wells of a 96-well plate, add:
-
40 µL of Assay Buffer
-
5 µL of diluted test compound or control (or DMSO for vehicle control)
-
5 µL of diluted MAO-A or MAO-B enzyme solution
-
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature. This allows the inhibitor to interact with the enzyme before the substrate is added.[9]
-
Reaction Initiation: Prepare a "Working Reagent" containing the substrate, HRP, and the detection probe in assay buffer. Add 50 µL of this working reagent to each well to start the reaction.
-
Incubation & Measurement: Incubate the plate for 20-30 minutes at 37°C, protected from light. Measure the fluorescence (e.g., λex=530nm, λem=585nm) or absorbance.[9]
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data, setting the vehicle control (DMSO) as 100% activity and a fully inhibited control (e.g., high concentration of clorgyline/selegiline) as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Data Presentation: Illustrative IC₅₀ Values
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| 3-(3-HP)-1,3-oxazolidin-2-one (Hypothetical) | 550 | 25 | 0.045 |
| Clorgyline (Control) | 5 | 1,200 | 0.004 |
| Selegiline (Control) | 900 | 10 | 90.0 |
| Data are for illustrative purposes to guide interpretation. A low selectivity index (<1.0) indicates MAO-B selectivity. |
Protocol 2: Enzyme Kinetics for Reversibility and Mode of Inhibition
Principle: This protocol distinguishes between reversible and irreversible inhibitors and determines the mechanism of inhibition (e.g., competitive, non-competitive). For reversibility, enzyme activity is measured after pre-incubation and dilution of the inhibitor-enzyme complex. For mechanism, reaction rates are measured at varying substrate and inhibitor concentrations.
Part A: Reversibility Assay (Jump Dilution Method)
-
High Concentration Incubation: Incubate a concentrated solution of MAO-B (for example) with a high concentration of the test compound (e.g., 10x IC₅₀) for 30 minutes. Include a control with DMSO only.
-
Rapid Dilution: Rapidly dilute the mixture 100-fold into the assay buffer containing the substrate. The final inhibitor concentration should be well below its IC₅₀ (e.g., 0.1x IC₅₀).
-
Activity Measurement: Immediately monitor enzyme activity over time using the detection method from Protocol 1.
-
Interpretation:
-
Reversible Inhibitor: A rapid recovery of enzyme activity to near control levels will be observed.
-
Irreversible Inhibitor: Enzyme activity will remain low, showing little to no recovery.
-
Part B: Mechanism of Action (Michaelis-Menten/Lineweaver-Burk Analysis)
-
Assay Setup: Set up a matrix of reactions in a 96-well plate. Vary the substrate concentration (e.g., 0.25x to 5x the Km value) across the x-axis and the inhibitor concentration (e.g., 0, 0.5x, 1x, and 2x the IC₅₀) across the y-axis.
-
Measurement: Measure the initial reaction velocity (V₀) for each condition.
-
Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).
-
Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines will be parallel.
-
Protocol 3: Cell-Based Neuroprotection Assay
Principle: This assay evaluates the ability of the test compound to protect neuronal cells from a toxin known to induce oxidative stress and apoptosis, mimicking neurodegenerative processes.[5][7] Dexamethasone or the neurotoxin MPP+ (a metabolite of MPTP) are commonly used to induce cell death in SH-SY5Y neuroblastoma cells, a model for dopaminergic neurons.[5]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Dexamethasone or MPP+ (neurotoxin)
-
This compound
-
Rasagiline or Selegiline (neuroprotective MAO-B inhibitor controls)[5]
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 10,000-20,000 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound or controls for 2-4 hours. Include a vehicle-only control group.
-
Toxin Challenge: Add the neurotoxin (e.g., a pre-determined toxic concentration of Dexamethasone or MPP+) to all wells except the "no toxin" control group.
-
Incubation: Incubate for 24-48 hours.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the absorbance or fluorescence.
-
Data Analysis:
-
Normalize the data: Set the "no toxin" vehicle control as 100% viability and the "toxin-only" group as 0% protection.
-
Calculate the percent neuroprotection for each compound concentration.
-
Plot percent protection vs. log concentration to determine the EC₅₀ (effective concentration for 50% protection).
-
Illustrative Neuroprotection Data
| Treatment Group | Cell Viability (%) | % Neuroprotection |
| Vehicle Control (No Toxin) | 100 ± 5.1 | N/A |
| Toxin Only | 45 ± 3.8 | 0 |
| Toxin + Test Compound (1 µM, Hypothetical) | 78 ± 4.2 | 60.0 |
| Toxin + Rasagiline (1 µM, Control) | 82 ± 4.5 | 67.3 |
| Data are illustrative, presented as Mean ± SD. |
Protocol 4: Considerations for In Vivo Pharmacokinetic (PK) Profiling
Principle: After in vitro and cellular validation, understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile is crucial.[11] A preliminary PK study in rodents provides key parameters like clearance, volume of distribution, and half-life.[12]
Methodology Overview:
-
Formulation: Develop a suitable vehicle for intravenous (IV) and oral (PO) administration (e.g., saline with 5% DMSO and 10% Solutol).
-
Animal Dosing: Administer the compound to a cohort of rodents (e.g., Sprague-Dawley rats) via IV and PO routes at a specific dose (e.g., 1-5 mg/kg).[13]
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the compound in plasma samples.
-
PK Parameter Calculation: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[12]
Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area Under the Curve; a measure of total drug exposure. |
| t₁/₂ | Half-life; time for plasma concentration to decrease by half. |
| CL | Clearance; the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of Distribution; the theoretical volume the drug occupies. |
| F (%) | Bioavailability; the fraction of the oral dose that reaches systemic circulation. |
Conclusion and Future Directions
This guide outlines a systematic approach to validate this compound as a potential MAO-B selective inhibitor and neuroprotective agent. The provided protocols offer a robust framework for determining its potency, mechanism, and cellular efficacy. Positive results from this workflow would establish this compound as a valuable research tool for studying the roles of MAO-B in neurodegeneration and for the preclinical evaluation of novel therapeutic strategies.
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Nagatsu, T., & Youdim, M. B. H. (2014). Monoamine oxidase inhibitors as neuroprotective agents in age-dependent neurodegenerative disorders. PubMed Central. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from Evotec Website. [Link]
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Sama, D. F., et al. (2017). The New Inhibitor of Monoamine Oxidase, M30, has a Neuroprotective Effect Against Dexamethasone-Induced Brain Cell Apoptosis. Frontiers in Cellular Neuroscience. [Link]
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Baker, G. B., & Tanguay, M. (2021). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Journal of Neural Transmission. [Link]
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Ademosun, A. O., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]
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Jain, A., et al. (2021). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]
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Jain, A., et al. (2021). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate. [Link]
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Pessina, F., et al. (2015). Neuroprotective effects of the monoamine oxidase inhibitor tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity. PubMed. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Background Information. Retrieved from Evotec Website. [Link]
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Herraiz, T. (2017). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. [Link]
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de Joager, et al. (2021). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter? British Journal of Clinical Pharmacology. [Link]
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Singh, U. C., & Poletto, J. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Molecular Biology. [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from Cell Biolabs Website. [Link]
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Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medical Research Reviews. [Link]
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Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs Website. [Link]
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Flanagan, R. J. (2015). Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. PubMed Central. [Link]
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Kumar, P., et al. (2013). Current Updates on Oxazolidinone and Its Significance. PubMed Central. [Link]
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Yabang Pharmaceutical Co., Ltd. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Justia Patents. [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from Organic Chemistry Portal. [Link]
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Zarranz, L., et al. (2004). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. [Link]
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Tipton, K. F., & Boyce, S. (2023). Monoamine Oxidase Inhibitors (MAOIs). StatPearls - NCBI Bookshelf. [Link]
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Mayo Clinic Staff. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from Mayo Clinic Website. [Link]
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Chen, Y., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]
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- 5. Frontiers | The New Inhibitor of Monoamine Oxidase, M30, has a Neuroprotective Effect Against Dexamethasone-Induced Brain Cell Apoptosis [frontiersin.org]
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Applications of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one in Medicinal Chemistry: A Technical Guide
Introduction: The Oxazolidinone Scaffold and the Untapped Potential of the 3-Hydroxyphenyl Moiety
The 2-oxazolidinone ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its rigid, five-membered heterocyclic structure provides a stable framework for the precise spatial arrangement of pharmacophoric groups, enabling potent and selective interactions with various biological targets. The most celebrated members of this class are the oxazolidinone antibiotics, such as Linezolid, which combat multidrug-resistant Gram-positive bacteria by a unique mechanism of inhibiting protein synthesis.[2][3] Beyond their antibacterial prowess, oxazolidinone derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and neurological agents.[1]
This guide focuses on a specific, yet underexplored, member of this family: 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one . The strategic placement of a hydroxyl group on the meta-position of the N-phenyl ring introduces a key functional handle. This hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins. Furthermore, it serves as a versatile point for synthetic modification, allowing for the generation of diverse chemical libraries for drug discovery campaigns. While detailed public data on this specific molecule is emerging, its structural features suggest significant promise as a key intermediate and scaffold in the development of novel therapeutics. This document provides an in-depth overview of its potential applications, supported by detailed synthetic protocols and an exploration of the underlying scientific principles.
Core Concepts: Why the 3-Hydroxyphenyl Substituent Matters
The introduction of a hydroxyl group at the meta-position of the N-phenyl ring of the oxazolidin-2-one core is not a trivial substitution. It imparts several key properties that are of high interest to medicinal chemists:
-
Enhanced Target Interactions: The hydroxyl group can participate in hydrogen bonding with amino acid residues in the active site of a target protein, potentially increasing binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The polar hydroxyl group can influence the solubility, lipophilicity, and metabolic stability of the molecule, all critical parameters in drug design.
-
A Gateway for Prodrug Strategies: The phenolic hydroxyl group is an ideal site for the attachment of promoieties to create prodrugs with improved bioavailability or targeted delivery.
-
A Versatile Synthetic Handle: It allows for a wide range of chemical modifications, such as etherification, esterification, or coupling reactions, to explore structure-activity relationships (SAR).
Potential Therapeutic Applications
Based on the extensive research into the broader class of N-aryl-2-oxazolidinones, this compound is a promising scaffold for the development of agents targeting a range of diseases.
Next-Generation Antibacterial Agents
The primary application of the oxazolidinone scaffold is in the development of antibiotics. Linezolid, the first FDA-approved oxazolidinone, targets the 50S ribosomal subunit, inhibiting the formation of the initiation complex in bacterial protein synthesis.[2]
Mechanism of Action Overview:
Caption: General mechanism of oxazolidinone antibiotics.
The 3-hydroxyphenyl moiety could be exploited to design novel oxazolidinones with improved potency, a broader spectrum of activity, or efficacy against linezolid-resistant strains. The hydroxyl group could be derivatized to introduce new binding interactions with the ribosomal target.
Table 1: Representative Antibacterial Activity of Oxazolidinones
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Linezolid | Staphylococcus aureus (MRSA) | 1-4 | [2] |
| Linezolid | Enterococcus faecium (VRE) | 1-4 | [2] |
| Tedizolid | Staphylococcus aureus (MRSA) | 0.25-1 | [4] |
| Radezolid | Staphylococcus aureus (Linezolid-resistant) | 0.5-2 | [4] |
This table presents data for established oxazolidinone antibiotics to illustrate the typical range of activity for this class of compounds.
Anticancer Agents
Several studies have highlighted the potential of oxazolidinone derivatives as anticancer agents. The scaffold has been utilized to develop inhibitors of various kinases and other proteins implicated in cancer progression. The 3-hydroxyphenyl group could be a key pharmacophoric element in designing selective inhibitors.
Monoamine Oxidase (MAO) Inhibitors
Certain N-aryl-2-oxazolidinones have been identified as potent and reversible inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This makes them attractive candidates for the treatment of depression and neurodegenerative diseases like Parkinson's disease. The hydroxyl group on the phenyl ring could play a crucial role in the interaction with the active site of MAO.
Experimental Protocols
The following protocols provide a general framework for the synthesis and potential elaboration of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from general and established methods for the synthesis of N-aryl-2-oxazolidinones from aminophenols.
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Materials:
-
3-Aminophenol
-
2-Chloroethanol
-
Sodium carbonate (Na₂CO₃)
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 2-((3-Hydroxyphenyl)amino)ethan-1-ol
-
To a round-bottom flask, add 3-aminophenol (1 equiv.), 2-chloroethanol (1.2 equiv.), and sodium carbonate (2 equiv.).
-
Add water as the solvent and heat the mixture to reflux (100 °C) for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Cyclization to form this compound
-
Dissolve the intermediate from Step 1 (1 equiv.) in anhydrous THF in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add N,N'-Carbonyldiimidazole (CDI) (1.1 equiv.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared to literature values if available.
Protocol 2: Derivatization of the Phenolic Hydroxyl Group (Illustrative Example: O-Alkylation)
This protocol demonstrates how the hydroxyl group can be used as a handle for further diversification.
Materials:
-
This compound
-
An alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents as in Protocol 1.
Procedure:
-
To a solution of this compound (1 equiv.) in anhydrous DMF, add potassium carbonate (2 equiv.).
-
Add the alkyl halide (1.1 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired O-alkylated derivative.
Conclusion and Future Directions
This compound represents a promising yet underexplored scaffold in medicinal chemistry. Its structural features, particularly the strategically placed hydroxyl group, offer significant advantages for the design and synthesis of novel therapeutic agents. The protocols provided herein offer a robust starting point for the synthesis and derivatization of this versatile building block. Future research should focus on synthesizing a library of derivatives based on this core and screening them against a wide range of biological targets, including bacterial ribosomes, kinases, and monoamine oxidases. Such studies will undoubtedly unlock the full potential of this valuable scaffold and may lead to the development of next-generation therapeutics.
References
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Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid. Angewandte Chemie International Edition, 42(18), 2010-2023. [Link]
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Bratulescu, G. (2007). Synthesis of oxazolidin-2-ones derivatives was carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium in which a catalytic amount of nitromethane absorbs the microwaves and generates hot spots. Synthesis, 2007(20), 3111-3112. [Link]
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Foti, C., Piperno, A., Scala, A., & Giuffrè, O. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. [Link]
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-
Miller, W. R., & Bayer, A. S. (2012). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 56(3), 1257-1263. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Retrieved from [Link]
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Santos Fernandes, G. F., Scarim, C. B., Wu, J., & Castagnolo, D. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 396-421. [Link]
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Sancineto, L., et al. (2016). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 21(7), 844. [Link]
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Singh, S. B., et al. (2013). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infectious Diseases, 6(1), 101-110. [Link]
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Tanimoto, H., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & Pharmaceutical Bulletin, 49(4), 347-352. [Link]
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-
Yabang Pharmaceutical Co., Ltd. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Justia Patents. [Link]
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Zambrotta, G., et al. (2016). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC, 2016(5), 237-251. [Link]
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Application Notes & Protocols: A Framework for the Preclinical Evaluation of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
Introduction
The compound 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one represents a compelling chemical entity for investigation. Its structure is a hybrid of two key pharmacophores: the oxazolidinone core and a phenolic ring. The oxazolidinone class is renowned for its unique antibacterial mechanism, which involves inhibiting the initiation of protein synthesis by binding to the 50S ribosomal subunit.[1][2] The inclusion of the 3-hydroxyphenyl moiety, a common feature in neuroactive compounds, suggests a potential for effects within the central nervous system (CNS), possibly through modulation of neuroprotective pathways or receptor interactions.[3][4]
This document provides a comprehensive experimental framework designed for researchers, scientists, and drug development professionals. It outlines a logical, tiered approach to systematically characterize the bioactivity, safety, and pharmacokinetic profile of this compound. The described workflows are designed not merely as procedural steps but as a self-validating system, emphasizing the rationale behind each experimental choice to build a robust data package for go/no-go decision-making in a drug discovery program.
Section 1: Foundational Characterization
Before embarking on extensive biological assays, it is imperative to establish the fundamental physicochemical properties of the test compound. This initial step is critical for ensuring the quality and reproducibility of all subsequent data. Poor solubility, for instance, can lead to misleading results in virtually any biological assay.
1.1. Purity and Identity Confirmation
-
Rationale: To ensure the test material is the correct structure and free from impurities that could confound biological results.
-
Methods:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm molecular weight and assess purity.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure.
-
Purity Assessment (e.g., HPLC-UV): To quantify purity, which should ideally be >98% for in vitro assays.
-
1.2. Physicochemical Properties
-
Rationale: These properties govern the compound's behavior in assay buffers and its potential for absorption and distribution in vivo.
-
Key Parameters:
-
Aqueous Solubility: Determines the maximum achievable concentration in biological assays and is a prerequisite for good oral bioavailability. This should be tested in relevant buffers (e.g., Phosphate-Buffered Saline, pH 7.4).
-
LogP/LogD: Measures lipophilicity, which influences membrane permeability, protein binding, and metabolic stability.
-
pKa: Identifies ionizable groups, which affects solubility and receptor interactions at different physiological pH values.
-
Section 2: In Vitro Pharmacological & Safety Profiling
This section details the core in vitro assays to determine the compound's primary biological activity, potential mechanisms of action, and early safety liabilities. The workflow is designed to first identify promising activity and then de-risk the compound from common failure points in drug development.
Caption: A tiered workflow for in vitro evaluation.
Primary Activity Screening: Neuroprotection
Objective: To determine if this compound can protect neuronal cells from a relevant toxic insult.
Principle: An oxidative stress-induced cell death model is a common and relevant paradigm for neurodegenerative diseases.[5] Here, a neurotoxin is used to induce apoptosis/ferroptosis, and the compound's ability to preserve cell viability is measured.
Protocol: Neuroprotection against 6-OHDA-induced Toxicity in PC12 Cells
-
Cell Culture: Culture rat pheochromocytoma (PC12) cells. For neuronal differentiation, treat cells with nerve growth factor (mNGF) for 4-6 days.[6]
-
Compound Pre-treatment: Plate the differentiated PC12 cells in 96-well plates. Pre-treat the cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 6 hours.
-
Toxin Induction: Introduce the neurotoxin 6-hydroxydopamine (6-OHDA) at a pre-determined toxic concentration (e.g., 300 µM) to all wells except the vehicle control.[6]
-
Incubation: Incubate for an additional 24 hours.
-
Viability Assessment: Measure cell viability using a WST-8 or MTT assay. This colorimetric assay quantifies the metabolic activity of living cells.
-
Controls:
-
Vehicle Control: Cells treated with vehicle (e.g., 0.1% DMSO) only. Represents 100% viability.
-
Toxin Control: Cells treated with 6-OHDA only. Represents 0% neuroprotection.
-
Positive Control: A known neuroprotective agent (e.g., Ferrostatin-1 for ferroptosis)[5] to validate the assay.
-
-
Data Analysis: Calculate the percentage of neuroprotection relative to the toxin control. Plot a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).
Early Safety & ADME Profiling
Rationale: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties and key safety liabilities is crucial.[7][8] Issues like Cytochrome P450 inhibition or cardiotoxicity are common reasons for late-stage drug failure.
Protocol 1: Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of the compound to inhibit major drug-metabolizing CYP enzymes, which is a primary cause of drug-drug interactions (DDI).[9][10]
Principle: The compound is incubated with human liver microsomes (a source of CYP enzymes) and a specific probe substrate for each major CYP isoform (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[11] The rate of metabolite formation from the probe substrate is measured via LC-MS/MS. A reduction in metabolite formation indicates inhibition.
Methodology:
-
Reagent Preparation: Prepare solutions of the test compound, known positive control inhibitors (e.g., ketoconazole for CYP3A4), and CYP-specific probe substrates in buffer.
-
Incubation: In a 96-well plate, combine human liver microsomes, the test compound (at various concentrations, e.g., 0.1-100 µM), and the probe substrate.
-
Reaction Initiation: Start the reaction by adding an NADPH-regenerating system. Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the metabolite of the probe substrate.
-
Data Analysis: For each CYP isoform, calculate the percent inhibition at each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) by fitting the data to a four-parameter logistic curve.
| CYP Isoform | Recommended Probe Substrate | Known Inhibitor (Positive Control) |
| CYP1A2 | Phenacetin | Furafylline |
| CYP2C9 | Diclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | Ticlopidine |
| CYP2D6 | Dextromethorphan | Quinidine |
| CYP3A4 | Midazolam | Ketoconazole |
| Table based on FDA guidance and common industry practice.[10][12] |
Protocol 2: hERG Channel Inhibition Assay
Objective: To evaluate the compound's potential to block the hERG potassium channel, an activity linked to a dangerous cardiac arrhythmia (Torsades de Pointes).[13][14]
Principle: Automated patch-clamp electrophysiology is the gold standard.[14] It directly measures the flow of ions through hERG channels expressed in a stable cell line (e.g., HEK293) in the presence and absence of the test compound.
Methodology:
-
Cell Preparation: Use a stable cell line expressing the hERG channel.
-
Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Compound Application: After establishing a stable baseline hERG current recording, apply the vehicle control followed by cumulative concentrations of the test compound.
-
Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG tail current, which is the parameter measured for inhibition.[15]
-
Data Acquisition: Record the current throughout the experiment.
-
Controls:
-
Data Analysis: Calculate the percent inhibition of the hERG tail current at each concentration. Determine the IC₅₀ value. An IC₅₀ < 10 µM is often considered a potential liability.
Protocol 3: Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of the compound.[16]
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce it and require it for growth).[17][18] The bacteria are exposed to the test compound and plated on a histidine-deficient medium. Only bacteria that undergo a reverse mutation to regain the ability to synthesize histidine will form colonies. An increase in the number of colonies compared to the negative control indicates mutagenicity.[19]
Methodology:
-
Strain Selection: Use a standard panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (rat liver S9 fraction). The S9 fraction mimics mammalian metabolism, allowing for the detection of pro-mutagens.[17]
-
Plate Incorporation Method:
-
Mix the test compound (at several concentrations), the bacterial culture, and (if required) the S9 mix in molten top agar.
-
Pour this mixture onto a minimal glucose agar plate (histidine-deficient).
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Controls:
-
Negative Control: Vehicle (e.g., DMSO).
-
Positive Controls: Known mutagens specific to each strain, both requiring and not requiring S9 activation (e.g., sodium azide, 2-nitrofluorene).
-
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (negative control) count.
Section 3: In Vivo Characterization
If the compound demonstrates promising in vitro activity and an acceptable safety profile, the next logical step is to evaluate its behavior in a living organism.
Pharmacokinetic (PK) Study
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a rodent model (e.g., rat).[20]
Principle: The compound is administered to animals via a relevant route (e.g., intravenous for absolute bioavailability and oral for screening). Blood samples are collected at various time points, and the concentration of the compound in plasma is quantified by LC-MS/MS.[8]
Protocol: Rat PK Study (Oral & IV Dosing)
-
Animal Dosing:
-
Group 1 (IV): Administer the compound intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg).
-
Group 2 (PO): Administer the compound orally (e.g., via gavage) at a higher dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via tail or saphenous vein) at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the compound in plasma samples.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
| Parameter | Description | Importance |
| Cₘₐₓ | Maximum observed plasma concentration | Indicates rate and extent of absorption |
| Tₘₐₓ | Time to reach Cₘₐₓ | Indicates speed of absorption |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure |
| t₁/₂ | Half-life | Time for plasma concentration to decrease by half |
| CL | Clearance | Rate of drug elimination from the body |
| Vd | Volume of Distribution | Extent of drug distribution into tissues |
| F% | Bioavailability (AUC oral / AUC iv) | Fraction of oral dose reaching systemic circulation |
Blood-Brain Barrier (BBB) Penetration
Objective: To determine if the compound can cross the BBB and reach the CNS, a prerequisite for any neuroprotective or neuro-active effect.[21][22]
Principle: The brain-to-plasma concentration ratio (Kp) is determined at a single time point post-dosing.[23] This provides a measure of the extent of brain penetration.
Caption: Workflow for determining the Kp ratio.
Protocol: Brain and Plasma Exposure in Rats
-
Dosing: Administer the compound to rats at a selected dose and route.
-
Sample Collection: At a predetermined time point (e.g., Tₘₐₓ from the PK study), anesthetize the animal.
-
Blood Collection: Collect a terminal blood sample via cardiac puncture.
-
Perfusion: Perform transcardial perfusion with ice-cold saline to flush blood from the brain vasculature. This is a critical step to avoid overestimating brain concentration due to residual blood.[23]
-
Brain Collection: Excise the brain, weigh it, and flash-freeze.
-
Sample Processing:
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Analysis: Quantify the compound concentration in both plasma (ng/mL) and brain homogenate (ng/g) using a validated LC-MS/MS method.
-
Data Analysis: Calculate the Kp ratio: Kp = Brain Concentration (ng/g) / Plasma Concentration (ng/mL) . A Kp > 0.5 is often considered indicative of significant BBB penetration.[24]
Section 4: Data Integration and Decision Making
The culmination of this experimental framework is the integration of all data points to form a cohesive profile of this compound. A successful candidate for further development would ideally possess:
-
Potent in vitro activity (e.g., Neuroprotective EC₅₀ in the low micromolar or nanomolar range).
-
A clean safety profile:
-
CYP450 IC₅₀ values > 10 µM.
-
hERG IC₅₀ > 10 µM.
-
Negative in the Ames test.
-
-
Favorable in vivo properties:
-
Good oral bioavailability (F% > 30%).
-
A half-life suitable for the intended dosing regimen.
-
Demonstrable BBB penetration (Kp > 0.5) for a CNS-targeted agent.
-
If these criteria are met, the compound warrants advancement into more complex in vivo efficacy models relevant to the observed in vitro activity (e.g., animal models of Parkinson's disease, stroke, or depression)[25][26] and further IND-enabling safety studies.
References
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Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]
-
Summerfield, S., et al. (2008). Strategies to assess blood-brain barrier penetration. Expert Opinion on Drug Discovery. [Link]
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Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbiology Info. [Link]
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Small Molecules and their Impact in Drug Discovery. (n.d.). Mantell Associates. [Link]
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Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm. [Link]
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Cell-based hERG Channel Inhibition Assay in High-throughput Format. (2018). NIH National Center for Biotechnology Information. [Link]
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hERG Assay. (2016). Slideshare. [Link]
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Ames Test. (n.d.). Charles River Labs. [Link]
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The Ames Test. (n.d.). University of Wisconsin-Madison. [Link]
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hERG Safety. (n.d.). Cyprotex. [Link]
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CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. [Link]
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Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Labs. [Link]
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Small-molecule pharmacokinetic: Significance and symbolism. (2025). Wisdomlib. [Link]
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New design strategies for antidepressant drugs. (2013). ResearchGate. [Link]
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Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. (2016). In Vivo. [Link]
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Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. (2015). NIH National Center for Biotechnology Information. [Link]
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hERG Assay Services. (n.d.). Reaction Biology. [Link]
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The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024). Agilex Biolabs. [Link]
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Pharmacokinetics and its role in small molecule drug discovery research. (2007). PubMed. [Link]
-
In vitro activities of the oxazolidinone antibiotics U-100592 and U-100766 against Staphylococcus aureus and coagulase-negative Staphylococcus species. (1996). NIH National Center for Biotechnology Information. [Link]
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High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2017). NIH National Center for Biotechnology Information. [Link]
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New design strategies for antidepressant drugs. (2013). Taylor & Francis Online. [Link]
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In vitro activities of oxazolidinone compounds U100592 and U100766 against Staphylococcus aureus and Staphylococcus epidermidis. (1996). ASM Journals. [Link]
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Improving study design for antidepressant effectiveness assessment. (2014). NIH National Center for Biotechnology Information. [Link]
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Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (2017). NIH National Center for Biotechnology Information. [Link]
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Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721. (1988). ASM Journals. [Link]
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In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. (2023). MDPI. [Link]
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Current Updates on Oxazolidinone and Its Significance. (2012). NIH National Center for Biotechnology Information. [Link]
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Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). NIH National Center for Biotechnology Information. [Link]
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High-throughput screening with 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
Application Note & Protocol
High-Throughput Screening for Novel Antibacterial Agents Using 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one as a Scaffold
Abstract
The rise of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery of novel antibacterial agents. The oxazolidinone class of synthetic antibiotics has proven effective against a range of Gram-positive pathogens by inhibiting bacterial protein synthesis.[1][2] This application note details a robust, high-throughput screening (HTS) protocol designed to identify and characterize novel antibacterial compounds, using this compound as a representative chemical scaffold. We describe a cell-based assay measuring bacterial growth inhibition, optimized for a 384-well microplate format, and outline the subsequent data analysis workflow for hit identification and validation. This guide is intended for researchers, scientists, and drug development professionals engaged in early-stage antibacterial drug discovery.
Introduction: The Promise of the Oxazolidinone Scaffold
Oxazolidinones are a critical class of synthetic antimicrobials that act via a unique mechanism: they bind to the 50S ribosomal subunit and inhibit the initiation phase of bacterial protein synthesis.[1][3][4] This distinct mode of action allows them to circumvent cross-resistance with other classes of protein synthesis inhibitors.[1] Linezolid, the first FDA-approved oxazolidinone, has been instrumental in treating severe infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3]
This compound (HPO) is a small molecule belonging to this promising class.[5][6] Its structure serves as an excellent starting point for library synthesis and screening campaigns aimed at discovering next-generation antibiotics with improved potency, expanded spectrum, or enhanced safety profiles. High-throughput screening (HTS) is an indispensable methodology in this endeavor, enabling the rapid evaluation of large chemical libraries to identify promising "hit" compounds.[7][8][9]
This document provides a comprehensive guide to developing and executing an HTS campaign centered around the oxazolidinone scaffold, using a bacterial growth inhibition assay as the primary screen.
Scientific Principle of the Screening Assay
The primary screening assay is a cell-based, homogeneous assay designed to quantify bacterial viability in the presence of test compounds. The core principle relies on measuring the metabolic activity of bacteria as a proxy for growth. A common method is the use of a resazurin-based reagent (e.g., alamarBlue™ or CellTiter-Blue®). Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable bacteria. Compounds with antibacterial activity will inhibit growth, leading to a reduction in fluorescent signal compared to untreated controls.[10]
Mechanism of Action: The Oxazolidinone Target Pathway
Oxazolidinones exert their antibacterial effect by targeting a critical step in bacterial protein synthesis. They bind to the P site on the 50S ribosomal subunit, preventing the formation of the initiation complex with fMet-tRNA.[3] This action effectively stalls the production of essential proteins, leading to the cessation of bacterial growth (bacteriostatic effect).
Caption: The sequential workflow of a high-throughput screening campaign.
Detailed Experimental Protocols
Materials and Reagents
-
Bacterial Strain: Staphylococcus aureus (e.g., ATCC® 29213™) or a clinically relevant MRSA strain.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Compound: this compound (HPO) as a positive control scaffold.
-
Control Antibiotic: Linezolid or Vancomycin.
-
Assay Plates: 384-well, black, clear-bottom, sterile, tissue culture-treated plates. [10]* Reagent: CellTiter-Blue® Cell Viability Assay reagent or equivalent resazurin-based solution.
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), cell culture grade.
Protocol: Primary HTS for Bacterial Growth Inhibition
This protocol is optimized for a final assay volume of 40 µL in a 384-well plate format. [11] Step 1: Preparation of Bacterial Inoculum
-
From a fresh agar plate, inoculate a single colony of S. aureus into 5 mL of CAMHB.
-
Incubate overnight at 37°C with shaking (220 rpm).
-
The next day, dilute the overnight culture into fresh, pre-warmed CAMHB to achieve an optical density at 600 nm (OD600) of ~0.001. This corresponds to a starting concentration of approximately 5 x 10^5 CFU/mL.
Step 2: Compound Plating
-
Prepare a compound library source plate. Test compounds, HPO, and control antibiotics are typically solubilized in 100% DMSO. [12]2. Using an acoustic liquid handler (e.g., Echo®) or a pin tool, transfer 40 nL of each compound from the source plate to the corresponding wells of the 384-well assay plate.
-
This transfer results in a final compound concentration of 10 µM in the assay, with a final DMSO concentration of 0.1%. [13]4. Plate Layout:
-
Columns 1-2: Negative Controls (DMSO only, no compound).
-
Columns 23-24: Positive Controls (e.g., 20 µM Linezolid).
-
Columns 3-22: Test Compounds.
-
Step 3: Assay Execution
-
Using a multi-channel dispenser, add 40 µL of the prepared bacterial inoculum to each well of the compound-plated 384-well plate.
-
Seal the plates with a breathable membrane to allow for gas exchange while preventing evaporation and contamination.
-
Centrifuge the plates briefly (1 min at 1,000 rpm) to ensure all components are mixed at the bottom of the wells.
-
Incubate the plates for 16-18 hours at 37°C in a humidified incubator.
Step 4: Signal Detection
-
After incubation, allow the plates to equilibrate to room temperature for 15 minutes.
-
Add 10 µL of the CellTiter-Blue® reagent to each well.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
Read the fluorescence intensity on a compatible plate reader (Excitation: 560 nm, Emission: 590 nm).
Data Analysis and Hit Identification
Robust data analysis is crucial for minimizing false positives and negatives. [14][15]The process involves data normalization and statistical analysis to identify compounds that exhibit significant activity.
Quality Control: Z-Factor Calculation
The Z-factor (Z') is a statistical measure of assay quality, reflecting the separation between positive and negative controls. An assay is considered robust and suitable for HTS when Z' is consistently > 0.5. [13] Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where:
-
μ_pos and σ_pos are the mean and standard deviation of the positive controls.
-
μ_neg and σ_neg are the mean and standard deviation of the negative controls.
Hit Identification
-
Normalization: Raw fluorescence data from each test well is normalized to the plate's internal controls. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos))
-
Hit Threshold: A "hit" is defined as any compound that exhibits an inhibition value greater than a pre-defined threshold. A common starting point is a value greater than three times the standard deviation of the negative controls (μ_neg - 3*σ_neg), or a fixed inhibition cutoff (e.g., >50% inhibition).
Dose-Response and IC50 Determination
Confirmed hits from the primary screen are subjected to dose-response analysis to determine their potency. [15]1. Create a serial dilution of the hit compound (e.g., 8-point, 1:3 dilution series). 2. Perform the bacterial growth inhibition assay as described above with the varying concentrations of the compound. 3. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of bacterial growth is inhibited).
Representative Data
The following table summarizes hypothetical data from a screen, demonstrating the expected outcomes for controls and a potential hit compound.
| Parameter | Negative Control (DMSO) | Positive Control (Linezolid) | Hit Compound (Example) |
| Mean Fluorescence | 85,000 RFU | 5,000 RFU | 12,500 RFU |
| Std. Deviation | 4,250 RFU | 800 RFU | N/A |
| Z-Factor | \multicolumn{2}{c | }{0.78 } | N/A |
| % Inhibition | 0% (by definition) | 100% (by definition) | 90.6% |
| IC50 Value | N/A | 1.5 µM | 2.8 µM |
Conclusion and Future Directions
This application note provides a validated, step-by-step protocol for conducting a high-throughput screening campaign to identify novel antibacterial agents based on the this compound scaffold. The described cell-based assay is robust, scalable, and amenable to automation. [16]Identified hits from this screen serve as valuable starting points for medicinal chemistry optimization to develop potent and selective drug candidates. Subsequent studies should include counter-screens to rule out cytotoxicity against mammalian cells and secondary assays to confirm the mechanism of action.
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ResearchGate. (n.d.). HTS data analysis workflow. Retrieved from [Link]
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CD Genomics. (n.d.). High-Throughput Sequencing: Definition, Technology, Advantages, Application and Workflow. Retrieved from [Link]
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Microbe Notes. (2024, September 9). High Throughput Sequencing (HTS): Principle, Steps, Uses, Diagram. Retrieved from [Link]
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Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
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Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]
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Pharmaceutical Technology. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved from [Link]
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Dove Medical Press. (2017, September 19). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Retrieved from [Link]
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PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Retrieved from [Link]
-
KNIME. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Retrieved from [Link]
-
Cell Press. (2025, November 13). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Retrieved from [Link]
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PubMed Central. (n.d.). Current Updates on Oxazolidinone and Its Significance. Retrieved from [Link]
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Chemsavers. (n.d.). This compound, 95% Purity, C9H9NO3, 5 grams. Retrieved from [Link]
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PubMed Central. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]
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National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from [Link]
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PubMed Central. (n.d.). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
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PubChem. (n.d.). 3-(2-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one | C10H11NO3 | CID 155453842. Retrieved from [Link]
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Justia Patents. (2014, June 19). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Retrieved from [Link]
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PubMed. (2017, November 9). Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors. Retrieved from [Link]
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Nuvisan. (n.d.). Compound screening. Retrieved from [Link]
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Title: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one in Human Plasma
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one in human plasma. Developed for researchers in pharmacology, drug metabolism, and clinical development, this protocol emphasizes not only the procedural steps but also the scientific rationale underpinning the method's design. The methodology employs a straightforward protein precipitation extraction, rapid chromatographic separation on a C18 column, and sensitive detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method has been validated in accordance with the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry, demonstrating excellent linearity, accuracy, precision, and stability.[1][2] This application note serves as a complete guide for the implementation of a reliable bioanalytical workflow suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction and Scientific Principle
This compound is a small molecule of interest in pharmaceutical development, belonging to a class of compounds with diverse biological activities. Accurate quantification in biological matrices is paramount for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
The chosen analytical technique, LC-MS/MS, offers unparalleled selectivity and sensitivity for quantifying small molecules in complex biological fluids.[3] The liquid chromatography (LC) component separates the analyte of interest from endogenous matrix components. The tandem mass spectrometry (MS/MS) component provides two layers of mass-based specificity. The first quadrupole (Q1) isolates the analyte's parent ion (precursor ion), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) isolates a specific, characteristic fragment ion (product ion). This precursor-to-product ion transition is monitored, a technique known as Multiple Reaction Monitoring (MRM), which significantly reduces chemical noise and enhances selectivity.[4][5]
The presence of a phenolic hydroxyl group on the analyte suggests that ionization could be successful in either positive or negative mode.[6][7][8] While many oxazolidinones are analyzed in positive electrospray ionization (ESI+) mode, phenolic compounds often exhibit superior sensitivity in negative mode (ESI-) due to the acidic nature of the hydroxyl proton.[8][9][10] This protocol was optimized using ESI+ for robust performance, but evaluation of ESI- is recommended during method development.
Materials and Methods
Chemicals and Reagents
-
This compound (Reference Standard, >98% purity)
-
This compound-d4 (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Control Human Plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatography System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with a Turbo V™ ion source.
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
-
Data System: Analyst® or equivalent software for instrument control and data acquisition.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and its d4-labeled internal standard (IS) in 10 mL of methanol, respectively.
-
Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 acetonitrile:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.
-
Calibration and QC Sample Preparation: Spike 45 µL of blank human plasma with 5 µL of the appropriate working solution to achieve the final concentrations. The calibration curve should span the expected concentration range, for example, 1 to 2000 ng/mL. QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which could otherwise interfere with the analysis.[3] Acetonitrile is a highly efficient precipitating agent.[11]
Protocol:
-
Aliquot 50 µL of each plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile).
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Experimental Workflow Diagram
Caption: Workflow from sample preparation to final data reporting.
LC-MS/MS Method Parameters
The following tables outline the optimized instrumental parameters. The rationale for a gradient elution is to provide good peak shape for the analyte while rapidly eluting more retained matrix components, shortening the run time.[10] Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for efficient ESI+ ionization.
Table 1: Liquid Chromatography Parameters | Parameter | Value | |-----------------------|----------------------------------------------| | Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40°C | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 2.0 | 95 | | | 2.5 | 95 | | | 2.6 | 5 | | | 3.5 | 5 |
Table 2: Mass Spectrometry Parameters | Parameter | Value | |---------------------------|-----------------------------------------------| | Ionization Mode | Electrospray Ionization (ESI), Positive | | Curtain Gas (CUR) | 35 psi | | Collision Gas (CAD) | Medium | | IonSpray Voltage (IS) | 5500 V | | Temperature (TEM) | 550°C | | Ion Source Gas 1 (GS1) | 50 psi | | Ion Source Gas 2 (GS2) | 60 psi | | MRM Transitions | Analyte | Q1 (m/z) | Q3 (m/z) | | | Analyte | 180.1 | 121.1 | | | IS (Analyte-d4) | 184.1 | 125.1 |
Note on MRM Development: The precursor ion (Q1) for the analyte is its protonated molecule, [M+H]+, with a mass-to-charge ratio (m/z) of 180.1.[12] The product ion (Q3) of m/z 121.1 corresponds to a logical fragmentation of the oxazolidinone ring structure. These transitions must be empirically determined and optimized by infusing a standard solution of the analyte into the mass spectrometer to find the most intense and stable fragment ions.[13]
Method Validation
The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[1] This ensures the reliability and integrity of the data generated. The validation assesses selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[9][14]
Bioanalytical Method Validation Logic
Caption: Core pillars of a self-validating bioanalytical method.
Linearity
The calibration curve was linear over the range of 1-2000 ng/mL. A weighted (1/x²) linear regression was used for the best fit at the lower end of the curve.
Table 3: Calibration Curve Performance
| Parameter | Result |
|---|---|
| Concentration Range | 1 - 2000 ng/mL |
| Regression Model | Weighted (1/x²) |
| Correlation Coeff. (r²) | > 0.995 |
| Deviation of Standards | < ±15% (±20% at LLOQ) |
Accuracy and Precision
Intra-day (n=6) and inter-day (n=6, across 3 days) accuracy and precision were assessed at four QC levels. The acceptance criteria are ±15% (±20% at LLOQ) for both accuracy (relative error, RE%) and precision (coefficient of variation, CV%).[10][15]
Table 4: Accuracy and Precision Summary
| QC Level | Conc. (ng/mL) | Intra-day CV% | Intra-day RE% | Inter-day CV% | Inter-day RE% |
|---|---|---|---|---|---|
| LLOQ | 1 | 8.5% | -5.2% | 11.2% | -3.8% |
| Low QC | 3 | 6.1% | 2.5% | 7.8% | 4.1% |
| Mid QC | 200 | 4.3% | 1.8% | 5.5% | 2.9% |
| High QC | 1600 | 3.9% | -1.1% | 4.8% | -0.5% |
Matrix Effect and Recovery
The matrix effect was evaluated by comparing the analyte response in post-extraction spiked plasma samples to the response in a neat solution. Recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
Table 5: Matrix Effect and Recovery
| QC Level | Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low QC | 3 | 95.2% | 98.5% |
| High QC | 1600 | 97.8% | 101.2% |
Note: A matrix effect value close to 100% indicates minimal ion suppression or enhancement.
Stability
Analyte stability was confirmed under various conditions relevant to sample handling and storage, including bench-top stability (4 hours at room temp), freeze-thaw stability (3 cycles), and long-term storage stability (-80°C for 30 days). All results were within ±15% of nominal concentrations.
Conclusion
This application note presents a detailed, robust, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, while the optimized LC-MS/MS parameters provide excellent sensitivity and selectivity. The method has been thoroughly validated according to international regulatory standards, confirming its suitability for use in regulated bioanalysis for pharmacokinetic and other drug development studies.
References
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Ryan, D., Robards, K., & Lavee, S. (1999). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A, 855(2), 529-537. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. (Archived guidance for historical context). [Link]
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Zhang, N., Bai, N., et al. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. Drug Design, Development and Therapy, 19, 1-12. [Link]
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Lawson, G., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]
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Mättä-Riihinen, K., Kamal-Eldin, A., & Törrönen, A. R. (2004). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. Journal of Agricultural and Food Chemistry, 52(20), 6178-6186. [Link]
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Sádecká, J., & Polonský, J. (2010). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules, 15(12), 8931-8955. [Link]
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Jørgensen, K., et al. (2002). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. Rapid Communications in Mass Spectrometry, 16(7), 655-662. [Link]
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Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
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Parejo, I., et al. (2004). Separation and Characterization of Phenolic Compounds in Fennel (Foeniculum vulgare) Using Liquid Chromatography−Negative Electrospray Ionization Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 52(12), 3679-3687. [Link]
-
Cirrincione, G., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(21), 6577. [Link]
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Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
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Niazi, S. K., et al. (2003). Determination of linezolid in human plasma by LC-MS-MS. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 573-579. [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 11-16. [Link]
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Souza, I. D., & Queiroz, M. E. C. (2025). Practical tips on preparing plasma samples for drug analysis using SPME. Bioanalysis, 17(15), 1185-1198. [Link]
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Furugen, A., et al. (2022). Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma. Biological and Pharmaceutical Bulletin, 45(4), 486-492. [Link]
-
PubChem. (n.d.). 3-(3-Hydroxypropyl)oxazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). MRM transitions and LC-MS/MS conditions. [Link]
-
ResearchGate. (n.d.). MRM transitions used for detection of the vitamin D metabolites. [Link]
-
PubChem. (n.d.). 3-(2-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Selection of MRM transitions and establishment of the quantitative curve. [Link]
-
National Referral Laboratory. (n.d.). The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis. [Link]
-
ResearchGate. (n.d.). MRM transitions, fragmentation and colision energies. [Link]
Sources
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. centerforbiosimilars.com [centerforbiosimilars.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring | Semantic Scholar [semanticscholar.org]
- 10. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 15. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
Welcome to the technical support center for the synthesis of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important oxazolidinone core structure. Oxazolidinones are a critical class of synthetic antibacterial agents, known for their unique mechanism of inhibiting bacterial protein synthesis. This makes them effective against multi-drug resistant Gram-positive bacteria.
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize the yield and purity of your synthesis.
I. Synthesis Overview & Core Challenges
The synthesis of this compound typically involves the reaction of 3-aminophenol with a suitable C2-synthon that provides the carbonyl group and the ethylene bridge to form the five-membered ring. A common and effective method is the reaction with ethylene carbonate.
General Reaction Scheme:
The primary route for synthesizing this compound involves the condensation of 3-aminophenol with ethylene carbonate. This reaction is conceptually straightforward but requires careful control of conditions to maximize yield and minimize side products.
Caption: General synthesis of this compound.
While effective, this synthesis is not without its challenges. Key issues that can impact the final yield and purity include:
-
Competing Side Reactions: The presence of two nucleophilic sites on 3-aminophenol (the amino group and the hydroxyl group) can lead to undesired side products.
-
Reaction Kinetics: The rate of the desired cyclization reaction is highly dependent on temperature and catalyst choice.
-
Product Purification: Separating the target compound from unreacted starting materials and side products can be challenging.
II. Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis of this compound.
FAQ 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields are a common frustration in organic synthesis. For this specific reaction, several factors could be at play. Let's break them down in a systematic way.
A. Sub-Optimal Reaction Temperature:
-
The Problem: The reaction between 3-aminophenol and ethylene carbonate requires sufficient thermal energy to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition of the starting materials or the product, as well as the formation of polymeric side products.
-
The Solution: A systematic temperature screen is recommended. Start with a literature-reported temperature and then run small-scale reactions at 10°C intervals above and below that point. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature for your specific setup. Generally, temperatures in the range of 130-160°C are effective.
B. Inefficient Mixing:
-
The Problem: This is a biphasic reaction at the outset (solid 3-aminophenol and liquid ethylene carbonate). Inadequate mixing can lead to localized overheating and poor mass transfer, resulting in incomplete reaction and side product formation.
-
The Solution: Ensure vigorous and consistent stirring throughout the reaction. For larger scale reactions, mechanical stirring is highly recommended over magnetic stirring.
C. Inappropriate Stoichiometry:
-
The Problem: While a 1:1 molar ratio of reactants is theoretically required, using a slight excess of ethylene carbonate can help drive the reaction to completion.
-
The Solution: Experiment with a slight excess of ethylene carbonate (e.g., 1.1 to 1.2 equivalents). This can be particularly helpful if you are experiencing issues with unreacted 3-aminophenol in your final product mixture.
D. Presence of Moisture:
-
The Problem: Water can hydrolyze ethylene carbonate, reducing its effective concentration and potentially leading to other side reactions.
-
The Solution: Use anhydrous grade reagents and ensure your glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
| Parameter | Recommended Range | Rationale |
| Temperature | 130 - 160 °C | Balances reaction rate and thermal decomposition. |
| Reactant Ratio (3-aminophenol:ethylene carbonate) | 1 : 1.1 - 1.2 | A slight excess of ethylene carbonate can improve conversion. |
| Stirring Speed | Vigorous | Ensures homogeneity and efficient heat and mass transfer. |
| Atmosphere | Inert (N₂ or Ar) | Minimizes side reactions caused by atmospheric moisture and oxygen. |
FAQ 2: I am observing a significant amount of a hard-to-remove impurity. What could it be and how do I prevent its formation?
Answer: The most probable impurity is a result of a side reaction involving the hydroxyl group of 3-aminophenol.
A. The Side Reaction: O-Alkylation
The hydroxyl group on the phenyl ring is also nucleophilic and can react with ethylene carbonate, especially at higher temperatures. This leads to the formation of a hydroxyethyl ether derivative, which can further react to form undesired oligomers or polymers.
Caption: Formation of an O-alkylated side product.
B. Prevention Strategies:
-
Optimize Reaction Temperature: As mentioned previously, carefully controlling the temperature is crucial. Lowering the temperature may slow down the desired reaction but can significantly reduce the rate of O-alkylation.
-
Use of a Catalyst: While this reaction can be run neat, the use of a mild base catalyst can promote the N-alkylation over O-alkylation at lower temperatures. A catalytic amount of a non-nucleophilic base can deprotonate the amino group, increasing its nucleophilicity.
-
Recommended Catalysts: Consider using a catalytic amount of a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium methoxide. The use of such catalysts can allow for lower reaction temperatures, thereby minimizing the O-alkylation side reaction.
-
FAQ 3: What is the best method for purifying the final product?
Answer: The purification of this compound can typically be achieved through recrystallization.
A. Step-by-Step Recrystallization Protocol:
-
Dissolution: After the reaction is complete, allow the mixture to cool slightly. Dissolve the crude product in a minimal amount of a hot solvent. Good solvent choices include ethanol, isopropanol, or a mixture of ethanol and water.
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (including the optional activated charcoal).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
B. Troubleshooting Purification:
-
Oiling Out: If the product "oils out" instead of crystallizing, it may be due to the presence of impurities or cooling the solution too quickly. Try adding a bit more solvent and allowing it to cool more slowly. Seeding the solution with a small crystal of pure product can also help induce crystallization.
-
Poor Recovery: If the recovery is low, you may be using too much solvent for recrystallization. Try to use the minimum amount of hot solvent necessary to dissolve the crude product. You can also try to recover a second crop of crystals by concentrating the mother liquor.
III. Experimental Protocols
Optimized Synthesis of this compound
This protocol incorporates the troubleshooting advice discussed above to provide a robust method for the synthesis.
Materials:
-
3-Aminophenol (1.0 eq)
-
Ethylene carbonate (1.1 eq)
-
Potassium carbonate (0.1 eq)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenol, ethylene carbonate, and potassium carbonate.
-
Heat the mixture with stirring in an oil bath at 140°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of 3-aminophenol), remove the flask from the oil bath and allow it to cool to approximately 80°C.
-
Carefully add hot ethanol to the reaction mixture to dissolve the crude product.
-
Perform a hot filtration to remove any insoluble material.
-
Allow the filtrate to cool to room temperature and then place it in an ice bath for 1 hour to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure product.
IV. References
-
BenchChem. Synthesis of Oxazolidinone Derivatives from (S)-1-Aminopentan-3-ol: Application Notes and Protocols. Available from:
-
Organic Chemistry Portal. Oxazolidinone synthesis. Available from:
-
ResearchGate. Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: A computational study. Available from:
-
ResearchGate. Strategies for the synthesis of oxazolidinones via aminohydroxylation of alkenes. Available from:
-
PubMed Central. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. Available from:
-
PubMed. Side reaction in peptide synthesis. Formation of oxazolidone derivatives. Available from:
-
PubMed Central. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Available from:
-
Justia Patents. 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Available from:
-
CymitQuimica. This compound. Available from:
-
Matrix Scientific. This compound. Available from:
-
PrepChem.com. Preparation of 3-aminophenol. Available from:
-
ChemicalBook. 3-Aminophenol synthesis. Available from:
-
PubMed Central. Current Updates on Oxazolidinone and Its Significance. Available from:
-
MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Available from:
-
Google Patents. US5202488A - Method for the manufacture of 3-aminophenol. Available from:
-
Google Patents. WO1992018445A1 - Method for the manufacture of 3-aminophenol. Available from:
-
MDPI. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Available from:
-
Google Patents. US20050113594A1 - Process using a cyclic carbonate reactant. Available from:
Technical Support Center: Purification of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
Welcome to the dedicated technical support guide for the purification of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on a combination of established chemical principles, analogous compound behavior, and practical field experience to help you navigate the common challenges encountered during the purification of this molecule.
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification, it's crucial to understand the structural features of this compound that influence its behavior.
-
Polarity: The presence of a phenolic hydroxyl (-OH) group and the carbamate moiety within the oxazolidinone ring system imparts significant polarity to the molecule. This high polarity dictates its solubility profile and chromatographic behavior.
-
Acidity: The phenolic hydroxyl group is weakly acidic (pKa typically around 10), which means the molecule's charge state and solubility can be manipulated with pH.
-
Hydrogen Bonding: Both the hydroxyl group and the carbonyl group of the oxazolidinone ring can act as hydrogen bond acceptors and donors. This contributes to its relatively high melting point and its solubility in polar, protic solvents.
-
Potential for Degradation: The oxazolidinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[1] The phenolic group is also prone to oxidation, which can lead to colored impurities.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | [2] |
| Molecular Weight | 179.17 g/mol | [3] |
| Appearance | Typically an off-white to tan solid | General knowledge |
| Purity (Commercial) | Often available at ≥95% | [3] |
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Oiling Out or Poor Crystal Formation During Recrystallization
Question: I'm trying to recrystallize my crude this compound, but it keeps "oiling out" into a viscous liquid instead of forming nice crystals. What's going wrong?
Answer: "Oiling out" is a common problem, especially with polar compounds that have high melting points. It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point in the solvent mixture. Here’s how to troubleshoot this:
Root Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[4] For a polar molecule like this, a single solvent might be difficult to find.
-
Cooling Rate is Too Fast: Rapid cooling doesn't allow sufficient time for the ordered lattice of a crystal to form, favoring the amorphous, oily state.
-
Solution: Slow down the cooling process. After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a paper towel. Only after it has reached room temperature should you place it in an ice bath to maximize recovery.
-
-
Solution is Too Concentrated: A highly supersaturated solution can crash out of solution too quickly.
-
Solution: After dissolving the compound in a minimal amount of the "good" solvent at boiling, add a little extra of the same solvent (e.g., 5-10% more) to ensure it is not on the verge of precipitation. Then, add the hot anti-solvent dropwise until persistent cloudiness is observed, and clarify with a drop or two of the "good" solvent.[6]
-
Workflow for Mixed-Solvent Recrystallization:
Caption: Workflow for mixed-solvent recrystallization.
Issue 2: Product Streaks or Remains at the Baseline During Flash Chromatography
Question: I'm trying to purify my compound using flash chromatography on silica gel, but it either streaks badly down the column or doesn't move from the origin. How can I get it to elute properly?
Answer: This is a classic challenge for highly polar compounds on a polar stationary phase like silica gel. The strong interactions (hydrogen bonding) between your polar analyte and the silanol groups on the silica surface cause this behavior.
Root Causes & Solutions:
-
Solvent System is Not Polar Enough: The mobile phase isn't strong enough to compete with the silica for your compound.
-
Solution: Increase the polarity of your eluent. A common system for polar compounds is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. For a compound like this, you will likely need a high percentage of the polar solvent. Start with a gradient from 0% to 10% or even 20% Methanol in DCM.[7]
-
-
Strong Acid-Base Interactions: The acidic nature of silica gel can strongly bind to your compound, especially if there are any basic impurities or if the compound itself has basic character (less likely for this molecule, but possible for byproducts). The phenolic hydroxyl can also interact strongly with residual acidic sites on the silica.
-
Solution: Add a modifier to your mobile phase. A small amount of acetic or formic acid (e.g., 0.5-1%) can help by protonating any basic impurities and competing for hydrogen bonding sites. Conversely, if your compound is acid-sensitive, a small amount of triethylamine (0.5-1%) can neutralize the silica surface.[8]
-
-
Consider Alternative Chromatography Modes: Normal-phase on silica may not be the optimal choice.
-
Solution 1 (Reversed-Phase): Use a C18-bonded silica column with a polar mobile phase, such as a gradient of acetonitrile or methanol in water.[7] This is often an excellent choice for polar compounds.
-
Solution 2 (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for very polar compounds. It uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[9][10] In this mode, water is the "strong" eluting solvent.
-
Recommended Starting Conditions for Chromatography:
| Method | Stationary Phase | Mobile Phase System | Gradient Example |
| Normal Phase | Silica Gel | Ethyl Acetate / Hexanes | 20% -> 100% Ethyl Acetate |
| Normal Phase | Silica Gel | Methanol / DCM | 0% -> 15% Methanol |
| Reversed Phase | C18 Silica | Acetonitrile / Water | 10% -> 95% Acetonitrile |
| HILIC | Silica or Amine | Acetonitrile / Water | 95% -> 70% Acetonitrile |
Issue 3: Appearance of New, Colored Impurities After Purification
Question: My crude material is off-white, but after leaving it on the silica column overnight (or after a lengthy recrystallization from a hot solvent), it has developed a pink or brown color. What is causing this degradation?
Answer: The development of color suggests the formation of new chromophoric impurities, which is a common issue with phenolic compounds.
Root Causes & Solutions:
-
Oxidation of the Phenol: Phenols are susceptible to oxidation, especially when heated in the presence of air and trace metal impurities. This often leads to the formation of highly colored quinone-type structures.
-
Solution:
-
Minimize exposure to air and heat. Keep recrystallization times as short as possible.
-
Purge solvents with nitrogen or argon before use.
-
Avoid using activated charcoal during recrystallization of phenolic compounds, as it can contain ferric ions that catalyze oxidation.[4]
-
-
-
Degradation on Silica Gel: The acidic surface of silica gel can catalyze degradation reactions, especially with prolonged contact time.
-
Solution: Do not let your compound sit on a packed column for extended periods. Elute it as quickly as is practical for good separation. If you must pause, refrigerate the column if possible.
-
-
Hydrolysis of the Oxazolidinone Ring: While more stable than oxazolidines, the oxazolidinone ring can hydrolyze under strongly acidic or basic conditions, particularly with heat.[1] This would break open the ring to form an amino alcohol derivative.
-
Solution: Maintain a near-neutral pH during purification. If using acid or base modifiers in your chromatography, use the minimum effective concentration (e.g., <1%).
-
Logical Flow for Diagnosing Degradation:
Caption: Decision tree for troubleshooting product degradation.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
While specific impurities depend heavily on the synthetic route, common syntheses involve the reaction of 3-aminophenol with a two-carbon electrophile that forms the rest of the ring (like ethylene carbonate or 2-chloroethyl chloroformate). Potential impurities include:
-
Unreacted 3-aminophenol: This is a common starting material and is also polar. It can often be removed by chromatography.
-
Polymerized material: Side reactions can lead to oligomeric or polymeric byproducts, which are often less soluble and may appear as baseline material in TLC.
-
Isomeric impurities: If the starting aminophenol was not pure, you could have the 2- or 4-hydroxyphenyl isomers.
-
Ring-opened species: If the reaction or workup involved harsh pH conditions, some of the product may have hydrolyzed.[1]
Q2: What is a good starting point for TLC analysis?
Due to its polarity, you will need a relatively polar solvent system for TLC on silica gel. Good starting points to try are:
-
50-70% Ethyl Acetate in Hexanes: A standard system for moderately polar compounds.
-
5% Methanol in Dichloromethane (DCM): A more polar system that is effective for many nitrogen-containing heterocycles.
-
Toluene:Acetone (9:1): This has been reported as a good general system for phenolic compounds.[11]
-
FEAP System (Formic acid, Ethyl ether, Acetonitrile, Pentane): A specialized, fast-running system developed for the TLC of phenols.[12][13]
Visualize the spots under a UV lamp (254 nm) and/or by staining with a potassium permanganate dip or iodine vapor.
Q3: Can you provide a starting HPLC method for purity analysis?
Yes, a reversed-phase HPLC method would be most suitable.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). The acid helps to ensure consistent protonation of the phenol and sharpens peaks.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a high aqueous content and ramp up the organic phase. A good screening gradient is 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or 280 nm, where the phenyl ring will absorb.
-
Injection Volume: 5-10 µL of a ~1 mg/mL solution in the mobile phase.
This method should be able to separate the main product from more polar (earlier eluting) and less polar (later eluting) impurities.[14][15]
Q4: My compound is water-soluble. Can I use water as a recrystallization solvent?
It is unlikely that water alone will be a good recrystallization solvent because the compound is probably too soluble, even in cold water, to get good recovery. However, water is an excellent anti-solvent when paired with a miscible organic solvent like methanol, ethanol, or acetone.[5] This mixed-solvent approach is highly recommended.
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization (Methanol/Water)
-
Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a stir bar.
-
Add methanol in ~2 mL portions while heating the mixture to a gentle boil with stirring. Continue adding methanol until the solid just dissolves completely.
-
To the boiling solution, add deionized water dropwise from a Pasteur pipette until a faint, persistent cloudiness appears.
-
Add methanol dropwise, while still boiling, until the solution becomes clear again.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold 1:1 mixture of methanol and water.
-
Dry the crystals under high vacuum to a constant weight.
Protocol 2: Flash Column Chromatography (Silica Gel, EtOAc/Hexanes)
-
Prepare the Column: Dry-pack a glass column with an appropriate amount of silica gel (typically 50-100 times the weight of your crude sample). Settle the silica by tapping the column, then wet it with the starting eluent (e.g., 20% Ethyl Acetate in Hexanes).
-
Prepare the Sample: Dissolve your crude material (~200 mg) in a minimal amount of a suitable solvent (e.g., DCM or acetone). Add ~1 g of silica gel to this solution and evaporate the solvent to dryness on a rotary evaporator. This creates a "dry load."
-
Load the Column: Carefully add the dry-loaded silica to the top of the packed column. Add a thin layer of sand on top to protect the surface.
-
Elute the Column: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the mobile phase (e.g., move from 20% EtOAc to 40%, 60%, 80%, and finally 100% EtOAc) based on TLC analysis of the crude mixture.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
References
- A Mixed Solvent for Rapid TLC Analysis of Phenolic Compounds.
- Mixed Solvent for Rapid TLC Analysis of Phenolic Compounds. Oxford Academic.
- How to analysis the phenolic compounds by TLC, the method and solvants?
- Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. PubMed.
- How to analysis the phenolic compounds by TLC, the method and solvants? ECHEMI.
- Recrystalliz
- (PDF) Studies on the solubility of phenolic compounds.
- Profiling and determination of phenolic compounds in Indian marketed hepatoprotective polyherbal formulations and their comparative evalu
- Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers.
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Taylor & Francis Online.
- Developing HPLC Methods. Sigma-Aldrich.
- Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. PubMed Central.
- A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Taylor & Francis Online.
- Purification: Tips for Flash Column Chrom
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
- Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Semantic Scholar.
- HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube.
- Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central.
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
- This compound. CymitQuimica.
- Reagents & Solvents: Solvents for Recrystalliz
- Two-Solvent Recrystalliz
- Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
- Recrystalliz
- Oxazolidine. Wikipedia.
- Purification of Polar Organic Compounds by Flash Chromatography: Applic
- Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc.
- Very polar compound purification using aqueous normal-phase flash column chrom
- Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PubMed Central.
- This compound.
- HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Radleys.
- Oxazolidinone synthesis. Organic Chemistry Portal.
- Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters.
- Rapidly Diverse Synthesis of N‐Aryl‐5‐Substituted‐2‐Oxazolidinones via Nucleophilic Epoxide Ring Opening and Intramolecular Acyl Substitution of Epoxy Carbamates.
- A One-Pot Synthesis of N-Aryl-2-Oxazolidinones and Cyclic Urethanes by the Lewis Base Catalyzed Fixation of Carbon Dioxide into Anilines and Bromoalkanes. Semantic Scholar.
- (PDF) Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
- Oxazolidinones as versatile scaffolds in medicinal chemistry. PubMed Central.
- related impurities 4-aminophenol: Topics by Science.gov. Science.gov.
- Thin-Layer Chromatography on Silica Gel G of some Phenol Carboxylic Acids. OpenAgrar.
- Investigation on phenolic compounds stability during microwave-assisted extraction. PubMed.
- (PDF) A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide.
- Effect of silica gel on stability and biological availability of ascorbic acid. PubMed.
Sources
- 1. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Purification [chem.rochester.edu]
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- 10. chromatographytoday.com [chromatographytoday.com]
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- 13. academic.oup.com [academic.oup.com]
- 14. Developing HPLC Methods [sigmaaldrich.com]
- 15. hplc.eu [hplc.eu]
Technical Support Center: Solutions of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one. This document provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and storage of solutions containing this compound. Our goal is to empower you with the knowledge to ensure the integrity of your materials, leading to more reliable and reproducible experimental outcomes.
Core Compound Properties and Safe Handling
This compound is a research chemical whose utility depends on its structural integrity.[1][2][3] Understanding its fundamental properties is the first step toward proper handling and storage.
Chemical Structure:
Caption: Simplified pathway for oxidative degradation of the phenol moiety.
Problem 2: I see a precipitate in my solution after storing it in the freezer.
-
Probable Cause 1: Exceeded Solubility Limit. The compound may have been dissolved near its solubility limit at room temperature. Upon freezing, its solubility decreases, causing it to crash out of solution.
-
Probable Cause 2: Solvent Freezing. If you used an aqueous buffer, the water may have frozen, forcing the compound out of the solution phase.
-
Solution:
-
Gently warm the vial to room temperature and vortex thoroughly to see if the precipitate redissolves. A brief sonication may also help.
-
If it redissolves, consider using it immediately or diluting it to a lower concentration for storage to ensure it remains in solution at low temperatures.
-
If it does not redissolve, it may be a degradation product. In this case, the solution should be discarded.
-
For future preparations, consider using a solvent with a lower freezing point, like DMSO, for cold storage.
-
Problem 3: My experimental results are inconsistent or show reduced compound activity.
-
Probable Cause: This is a strong indication that the active compound has degraded, reducing its effective concentration in your experiments. The degradation could be due to oxidation, hydrolysis, or photodegradation.
-
Solution: A systematic check of your compound's integrity is required. Follow the workflow below.
Caption: Troubleshooting workflow for investigating suspected compound degradation.
Key Experimental Protocols
4.1 Protocol: Recommended Procedure for Preparing a Stock Solution in DMSO
-
Preparation: Allow the solid this compound vial to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the solid in a suitable container.
-
Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to achieve the target concentration.
-
Dissolution: Vortex the solution vigorously. If needed, sonicate in a water bath for 5-10 minutes until all solid is completely dissolved.
-
Aliquoting & Storage:
-
Dispense the stock solution into single-use, light-protecting (amber) vials.
-
(Optional but recommended) Gently flush the headspace of each vial with a stream of inert gas (argon or nitrogen).
-
Seal the vials tightly.
-
Label clearly with compound name, concentration, solvent, and date.
-
Store at -80°C for long-term use or 2-8°C for short-term use.
-
4.2 Protocol: General Guideline for Assessing Solution Purity via HPLC
This protocol provides a starting point; specific parameters should be optimized for your system.
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Gradient: Start with a linear gradient, for example, 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., scan from 210-400 nm to find the λ-max, likely around 254 nm or 280 nm).
-
Procedure:
-
Prepare a fresh "gold standard" solution from the solid compound.
-
Dilute a sample of your stored solution to the same concentration.
-
Inject both samples and compare the chromatograms. Look for the appearance of new peaks (degradation products) or a significant decrease in the area of the main peak in your stored sample relative to the fresh standard.
-
References
-
AK Scientific, Inc. Safety Data Sheet. Link
-
Sigma-Aldrich. Safety Data Sheet (1). Link
-
Sigma-Aldrich. Safety Data Sheet (2). Link
-
Sigma-Aldrich. Safety Data Sheet (3). Link
-
Sigma-Aldrich. Safety Data Sheet (4). Link
-
Carl ROTH. Safety Data Sheet. Link
-
CymitQuimica. This compound Product Page. Link
-
Matrix Scientific. This compound Product Page. Link
-
Fisher Scientific. This compound Product Page. Link
-
ChemicalBook. 3-(2-HYDROXYPROPYL)-5-METHYL-2-OXAZOLIDINONE Safety Data Sheet. Link
-
United States Biological. (R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone Derivative Data Sheet. Link
-
ChemicalBook. (R)-3-(3-fluoro-4-hydroxyphenyl)-5-(hydroxymethyl)oxazolidin-2-one Product Page. Link
-
Key Organics. This compound Product Page. Link
-
PubChem. 2-Oxazolidinone Compound Summary. Link
-
He, Z., et al. (2021). Biodegradation of Deoxynivalenol by Nocardioides sp. ZHH-013. Frontiers in Microbiology. Link
-
Rebelo, S. L. H., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules. Link
-
Plamthottam, S. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative. Journal of Pharmaceutical Sciences. Link
-
CP Lab Safety. Understanding Common Lab Solvents. Link
-
CAS Common Chemistry. 2-Oxazolidinone, 5-(hydroxymethyl)-3-(4-hydroxyphenyl)-, (R)-. Link
-
Accu Dyne Test. Surface Tension, Hansen Solubility Parameters... of Selected Liquids. Link
-
University of California, Los Angeles. Common Solvents Used in Organic Chemistry: Table of Properties. Link
-
Miao, Y., et al. (2015). Degradation of phenazone in aqueous solution with ozone: Influencing factors and degradation pathways. Request PDF on ResearchGate. Link
-
Wang, Z., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics. Link
Sources
Overcoming solubility issues of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
Technical Support Center: 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
Welcome to the dedicated support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Here, we blend fundamental chemical principles with practical, field-tested methodologies to ensure your experiments proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a balance of three key structural components:
-
Aromatic Phenyl Ring: This is a nonpolar, hydrophobic component that tends to decrease solubility in aqueous or highly polar solvents.
-
Phenolic Hydroxyl (-OH) Group: This group is polar and capable of hydrogen bonding, which enhances solubility in polar protic solvents. Importantly, it is weakly acidic, allowing for deprotonation in basic conditions to form a much more polar phenoxide ion, significantly increasing aqueous solubility.
-
Oxazolidinone Ring: This heterocyclic system contains polar amide and ether functionalities, contributing to an overall moderate polarity and enabling dipole-dipole interactions and hydrogen bond acceptance.
The interplay of these groups results in a compound that is generally classified as sparingly soluble in water but can be effectively dissolved in appropriate organic solvents or aqueous solutions with adjusted pH.
Q2: I am seeing precipitation when adding my stock solution of this compound to an aqueous buffer. What is happening?
A2: This is a common issue known as "antisolvent precipitation." It typically occurs when a concentrated stock solution, prepared in a highly soluble organic solvent (like DMSO or DMF), is diluted into an aqueous buffer where the compound's solubility is significantly lower. The organic solvent disperses, and the compound crashes out of the solution. To mitigate this, consider lowering the stock concentration, increasing the percentage of co-solvent in the final buffer, or exploring alternative formulation strategies as detailed in our troubleshooting guides.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Yes, heating can be an effective method to increase the dissolution rate and solubility limit. However, this must be done with caution. The stability of this compound at elevated temperatures in your specific solvent system should be verified to prevent degradation. We recommend a preliminary stability test, such as running a purity check via HPLC or LC-MS on a sample that has been heated and one that has been dissolved at room temperature.
Q4: Is the compound sensitive to light or air?
A4: Phenolic compounds can be susceptible to oxidation, which may be accelerated by exposure to light and air. This can lead to discoloration of the solution (e.g., turning pink or brown) and the formation of impurities. While specific stability data for this compound is not extensively published, it is best practice to store stock solutions in amber vials, protected from light, and consider inert gas (nitrogen or argon) blanketing for long-term storage.
Troubleshooting Guide: Systematic Solvent Selection
When encountering solubility issues, a systematic approach to solvent screening is the most reliable path to a solution. This guide provides a logical workflow to identify a suitable solvent system for your application.
Logical Workflow for Solvent Screening
The following diagram illustrates a decision-making process for selecting a solvent, starting with the most common and biocompatible options and progressing to more complex systems.
Caption: A systematic workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Quantitative Solubility Assessment in Common Solvents
This protocol uses a simple shake-flask method to determine the approximate solubility of this compound in various solvents.
Objective: To quantify the solubility (mg/mL) at ambient temperature.
Materials:
-
Selection of solvents (see table below)
-
Vials with screw caps
-
Orbital shaker
-
Analytical balance
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Add an excess amount of the compound (e.g., 20 mg) to a vial.
-
Add a fixed volume of solvent (e.g., 1 mL).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect for undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (UV-Vis or HPLC).
-
Quantify the concentration of the dissolved compound against a standard curve.
-
Calculate the solubility in mg/mL.
Data Summary Table (Hypothetical Data for Illustration)
| Solvent Class | Solvent | Polarity Index | Expected Solubility (mg/mL) at 25°C | Notes |
| Polar Aprotic | DMSO | 7.2 | > 50 | Excellent for stock solutions, but may have cellular toxicity. |
| Polar Aprotic | DMF | 6.4 | > 50 | Good alternative to DMSO. |
| Polar Protic | Ethanol | 5.2 | 10 - 20 | Often used in co-solvent systems for in vivo/in vitro work. |
| Polar Protic | Methanol | 6.6 | 15 - 25 | Higher polarity than ethanol, potentially better solubility. |
| Aqueous | Water (pH 7.0) | 9.0 | < 0.1 | Very low solubility expected at neutral pH.[4] |
| Aqueous (Basic) | Water (pH 10.0) | 9.0 | 5 - 15 | Significantly increased solubility due to phenoxide formation. |
| Nonpolar | Toluene | 2.4 | < 0.01 | Not a suitable solvent. |
Protocol 2: pH-Dependent Aqueous Solubility Profile
This protocol details how to assess the impact of pH on the solubility of this compound, which is critical for developing aqueous formulations. The phenolic group's pKa is the key factor here.
Objective: To determine the aqueous solubility as a function of pH.
Materials:
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
0.1 M HCl and 0.1 M NaOH for fine pH adjustments.
-
pH meter.
Procedure:
-
Prepare a set of vials, each containing an excess of the compound.
-
Add 1 mL of a different pH buffer to each vial.
-
Follow steps 3-9 from Protocol 1 for each pH value.
-
Plot the measured solubility (mg/mL) against the final measured pH of the supernatant.
Visualizing pH-Dependent Solubility
The relationship between the compound's state and pH can be visualized as follows:
Caption: Effect of pH on the ionization state and solubility of the compound.
References
-
PubChem. 3-(3-Hydroxypropyl)oxazolidin-2-one. National Center for Biotechnology Information. [Link]
-
PubChem. (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. National Center for Biotechnology Information. [Link]
-
Montenegro, I. et al. (2024). Solubility study of several polyphenolic compounds in pure and binary solvents. The Journal of Chemical Thermodynamics. [Link]
-
Ferreira, M. L. et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
ResearchGate. Oxazolidinone scaffolds in drug discovery and development. Researchgate.net. [Link]
-
PubChem. 3-(2-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one. National Center for Biotechnology Information. [Link]
-
Dias, A. M. A. et al. (2012). Studies on the solubility of phenolic compounds. ResearchGate. [Link]
-
Migliore, A. et al. (2022). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. [Link]
Sources
Technical Support Center: Synthesis & Purification of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
Welcome to the technical support guide for the synthesis and purification of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. Oxazolidinones are a critical class of compounds in medicinal chemistry, known for their antibacterial properties.[1][2] Achieving high purity of substituted oxazolidinones like this compound is paramount for reliable downstream applications, from biological screening to structural analysis.
This guide provides direct, experience-based answers to common challenges encountered during its synthesis, focusing on practical and robust purification strategies.
Part 1: Troubleshooting Guide
Impurity issues during the synthesis of this compound often manifest as discoloration of the crude product, low yields, or complex analytical spectra (NMR, LC-MS). The most common synthesis route involves the reaction of 3-aminophenol with a suitable C2 synthon, such as ethylene carbonate.[3] Impurities typically arise from either unreacted starting materials or side reactions.
The following table addresses the most common observable issues, their probable causes rooted in the reaction mechanism, and validated solutions.
| Observed Issue | Potential Root Cause(s) | Recommended Solution & Scientific Rationale |
| Crude product is pink, brown, or dark purple. | Oxidation of Unreacted 3-Aminophenol: 3-Aminophenol is highly susceptible to air oxidation, especially at elevated temperatures or under basic conditions, forming colored quinone-imine species.[4] This is the most frequent cause of discoloration. | 1. Activated Carbon (Charcoal) Treatment: During recrystallization, add a small amount (1-2% w/w) of activated carbon to the hot solution to adsorb the colored impurities.[5] Caution: Using too much charcoal can lead to product loss. 2. pH Adjustment & Extraction: Before workup, adjust the reaction mixture pH to be slightly acidic (pH 5-6) to protonate any remaining 3-aminophenol, increasing its water solubility and allowing it to be removed with aqueous washes. |
| Low Purity (<90%) with significant starting material peaks. | 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor mixing. 2. Steric Hindrance/Deactivation: The nucleophilicity of the amine in 3-aminophenol can be influenced by reaction conditions.[6] | 1. Optimize Reaction Conditions: Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material. Consider extending the reaction time or slightly increasing the temperature if kinetics are slow. 2. Purification via Flash Chromatography: If starting material is persistent, flash column chromatography is highly effective. Given the polar nature of the product and starting material, a gradient elution is recommended.[7][8] (See Protocol 2). |
| Product appears oily or fails to crystallize. | 1. Presence of Solvent Impurities: Residual high-boiling point solvents (e.g., DMF, DMSO) can hinder crystallization. 2. Mixture of Product and Impurities: A significant amount of impurities can lower the melting point and prevent the formation of a stable crystal lattice. | 1. High-Vacuum Drying/Azeotropic Removal: Dry the crude product under high vacuum at a moderate temperature (40-50°C) to remove residual solvents. For stubborn solvents, dissolving the crude in a solvent like ethyl acetate and then removing it under reduced pressure can help co-evaporate the impurity. 2. Purification is Necessary: An oily product is a strong indicator that purification is required before crystallization can be successful. Proceed with either recrystallization from a carefully chosen solvent system or column chromatography. |
| Yield is significantly lower than expected. | 1. Product Loss During Workup: The product has moderate water solubility due to its phenolic hydroxyl group. Excessive or highly basic aqueous washes can lead to product loss in the aqueous layer. 2. Degradation: Harsh reaction conditions (very high temperatures or strongly acidic/basic pH) can lead to decomposition. | 1. Back-Extraction: After the primary extraction with an organic solvent (e.g., ethyl acetate), perform a "back-extraction" of the aqueous layers with fresh solvent to recover any dissolved product. 2. Mild Reaction Conditions: Ensure the reaction temperature and pH are within the optimal range for oxazolidinone formation without causing degradation.[3] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable first-pass purification method for this compound?
Answer: For crystalline solids like this compound, recrystallization should always be the first method considered due to its efficiency, scalability, and cost-effectiveness. The key is selecting the proper solvent system.
-
Ideal Solvent Properties: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Conversely, it should dissolve impurities well at all temperatures or not at all.[5]
-
Recommended Solvents: For this molecule, a good starting point is a mixed solvent system. Ethyl acetate/heptane or isopropanol/water are excellent candidates. The polar solvent (ethyl acetate, isopropanol) dissolves the product, and the non-polar anti-solvent (heptane, water) is added to induce crystallization upon cooling.
The decision-making process for purification can be visualized as follows:
Caption: Purification strategy decision workflow.
Q2: I see multiple spots on my TLC plate. What are they likely to be?
Answer: In a typical synthesis from 3-aminophenol and ethylene carbonate, the TLC profile (developed in a moderately polar system like 50% Ethyl Acetate/Hexane) will likely show:
-
Baseline Spot (Rf ≈ 0): Highly polar impurities or baseline "streaking" can be due to oxidized aminophenol byproducts. These are often colored.
-
Lower Rf Spot: Unreacted 3-aminophenol. It is more polar than the product due to the free amine and will have a lower Rf value.
-
Main Product Spot (Rf ≈ 0.3-0.5): this compound. Its polarity is moderated by the N-aryl substitution.
-
Higher Rf Spot: Less polar byproducts, potentially from side reactions of ethylene carbonate or trace impurities in the starting materials.
This can be visualized in the reaction scheme below, which highlights the origin of the main product and a key impurity.
Caption: Simplified reaction showing product and key impurity origin.
Q3: When should I choose flash chromatography over recrystallization?
Answer: Flash chromatography is the preferred method under several circumstances:
-
Multiple Impurities: If your crude product contains several byproducts with polarities close to your desired compound, recrystallization may fail to separate them effectively. Chromatography offers superior resolving power.[9][10]
-
Oily or Non-Crystalline Products: As mentioned, if the crude material is not a solid, chromatography is necessary to isolate the pure compound, which can then be crystallized.
-
Removing Structurally Similar Impurities: If a byproduct has very similar solubility properties to your product, it will co-crystallize. The differential adsorption of compounds to the silica gel stationary phase in chromatography can separate them.[8]
Q4: My compound is sensitive to acid. Does this affect my choice of purification?
Answer: Yes, this is an important consideration. Standard silica gel is slightly acidic and can potentially cause degradation of acid-sensitive compounds over the long exposure time of a column run.
-
Solution: If you suspect acid sensitivity, you can neutralize the silica gel by adding a small amount of a volatile base, like triethylamine (Et₃N), to your eluent system (typically 0.1-1%).[7] This will deactivate the acidic sites on the silica and prevent on-column degradation. Always perform a small-scale test first, as the presence of a base can alter the elution profile.
Part 3: Experimental Protocols
Protocol 1: High-Purity Recrystallization
This protocol assumes you have ~1 gram of crude product that is mostly solid and light in color.
-
Solvent Selection: Prepare a solvent system of 3:1 Isopropanol:Water.
-
Dissolution: Place the crude solid in a 50 mL Erlenmeyer flask with a stir bar. Add 5 mL of isopropanol and heat the mixture gently on a hot plate to near boiling (~80°C).
-
Hot Filtration (If Necessary): If there are insoluble impurities or if you are performing a charcoal treatment, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While stirring the hot solution, slowly add deionized water dropwise until the solution becomes faintly cloudy (persistent turbidity). This is the saturation point. Add one or two drops of hot isopropanol to redissolve the solids and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Do not disturb the flask during this period.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[5]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold 1:1 isopropanol:water solution to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. Analyze for purity by NMR, LC-MS, and melting point.
Protocol 2: Flash Column Chromatography
This protocol is for purifying a crude product that is oily, highly colored, or contains significant impurities.
-
TLC Analysis: Determine the optimal eluent system using TLC. A good target Rf for the product is ~0.3. A gradient system is often best. Start with 30% Ethyl Acetate (EtOAc) in Hexane and test up to 100% EtOAc, and then 5% Methanol (MeOH) in Dichloromethane (DCM).[7]
-
Column Packing: Pack a glass column with silica gel (~50x the weight of your crude sample) as a slurry in the initial, least polar solvent (e.g., 20% EtOAc/Hexane). Ensure the silica bed is compact and level.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the column eluent or DCM and pipette it carefully onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel (~2-3x the sample weight), and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better separation.[10]
-
-
Elution: Begin elution with the starting non-polar solvent mixture. Apply positive pressure to achieve a steady flow rate.[9] Gradually increase the polarity of the eluent based on your TLC analysis (e.g., start with 20% EtOAc/Hexane, move to 40%, then 60%, etc.).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
-
Drying and Analysis: Dry the purified product under high vacuum and confirm its purity and identity.
References
-
University of Rochester, Department of Chemistry. Solvent Systems For Flash Column Chromatography. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Phenomenex. Flash Chromatography: Principles & Applications. [Link]
-
Pharmaffiliates. Oxazolidinone-impurities. [Link]
-
King Group. Successful Flash Chromatography. [Link]
- Google Patents.
-
Organic Chemistry Videos. Purification of Organic Compounds by Flash Column Chromatography. [Link]
- Google Patents. US10189870B2 - Crystalline form of oxazolidinone antibiotics and preparation method, composition and use thereof.
- Google Patents. CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof.
-
MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Chemical Properties of 3-Aminophenol. [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis. [Link]
-
ResearchGate. (PDF) Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. [Link]
-
ResearchGate. A Convenient Method for the Synthesis of 2-Oxazolidinones from Ethylene Carbonate and Primary Aryl Amines | Request PDF. [Link]
-
National Institutes of Health. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]
-
National Institutes of Health. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. [Link]
-
National Institutes of Health. Organic Salts of Pharmaceutical Impurity p-Aminophenol. [Link]
-
MDPI. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. [Link]
-
Teledyne Labs. Purine and Related Compound Purification Strategies. [Link]
-
PubMed. Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. [Link]
-
National Institutes of Health. Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. Chromatography [chem.rochester.edu]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Method Refinement for 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one Bioassays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for bioassays involving 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining experimental methods, troubleshooting common issues, and ensuring data integrity.
Introduction
This compound is a member of the oxazolidinone class of compounds. Oxazolidinones are a significant class of synthetic antibacterial agents renowned for their unique mechanism of action: the inhibition of bacterial protein synthesis at the initiation phase.[1][2][3] They achieve this by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation.[2][4] This distinct mechanism means there is generally no cross-resistance with other classes of antibiotics.[2]
Given this mode of action, bioassays for this compound and its analogs typically involve cell-based antibacterial susceptibility tests or in-vitro translation inhibition assays. Success in these assays hinges on meticulous protocol adherence, an understanding of potential confounders, and a systematic approach to troubleshooting. This guide provides the necessary framework to achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and properties of this compound.
Q1: How should I properly store and handle the compound?
A1: Proper storage is critical to maintain the compound's integrity. Like most small molecules, it should be stored in a cool, dry, and dark place. For long-term storage, keeping the solid compound at -20°C is recommended. For short-term use, 2-8°C is acceptable. Stock solutions in a suitable solvent (like DMSO) should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q2: What is the best solvent for this compound and what are the solubility limits?
A2: The choice of solvent is crucial for bioavailability in your assay system. This compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, high-purity, anhydrous DMSO is the standard choice for creating a concentrated stock solution (e.g., 10-50 mM). It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically ≤0.5%. Always perform a vehicle control (medium with the same final DMSO concentration) to validate that the solvent has no effect on your experimental outcome.
Q3: What is the expected mechanism of action for this compound?
A3: As an oxazolidinone, the primary expected mechanism of action is the inhibition of bacterial protein synthesis.[1][4] It is hypothesized to bind to the P-site of the 50S ribosomal subunit, interfering with the binding of the initiator fMet-tRNA and thus blocking the formation of the first peptide bond.[1] Any bioassay should ideally be designed to probe this mechanism, for example, by measuring bacterial growth, protein synthesis rates, or through cell-free translation assays.
Q4: How can I ensure the stability of the compound in my assay medium?
A4: The stability of small molecules in aqueous media can be a concern. To validate stability, you can incubate the compound in your assay medium for the duration of your experiment (e.g., 24, 48 hours) at 37°C. Following incubation, the medium can be analyzed by LC-MS to quantify the amount of intact compound remaining. This is particularly important for longer-term experiments where compound degradation could lead to an underestimation of potency.[5]
Core Experimental Workflow: Bacterial Growth Inhibition Assay
This section details a standard protocol for assessing the antibacterial potency of this compound using a broth microdilution method, a common cell-based assay.
Workflow Visualization
Caption: Workflow for a typical bacterial growth inhibition bioassay.
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.
-
Bacterial Culture: Inoculate a suitable bacterial strain (e.g., a susceptible strain of Staphylococcus aureus) into appropriate broth (e.g., Mueller-Hinton Broth, MHB). Grow the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth.
-
Assay Plate Preparation:
-
In a sterile 96-well, clear, flat-bottom plate, add 50 µL of MHB to all wells.
-
Create a serial dilution of the compound. Add 50 µL of a 2X starting concentration of your compound to the first column and perform a 1:2 serial dilution across the plate. This creates a gradient of compound concentrations.
-
-
Inoculation:
-
Dilute the mid-log phase bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay plate once the inoculum is added.
-
Add 50 µL of this bacterial suspension to each well containing the compound dilutions. The final volume in each well will be 100 µL.
-
-
Controls: It is essential to include the following controls on every plate:
-
Vehicle Control: Wells containing cells and the highest concentration of DMSO used in the experiment (e.g., 0.5%) to ensure the solvent does not affect growth.
-
Positive Growth Control: Wells containing only cells and medium (no compound or vehicle).
-
Sterility Control: Wells containing only medium to check for contamination.
-
-
Incubation: Seal the plate (e.g., with a breathable film) and incubate at 37°C for 18-24 hours without shaking.
-
Data Acquisition:
-
Method A (OD): Measure the optical density at 600 nm (OD600) using a plate reader. The OD600 is proportional to bacterial growth.
-
Method B (Viability Dye): Alternatively, add a viability indicator like resazurin and incubate for a specified time. Measure fluorescence to determine metabolic activity. This can be more sensitive than OD readings.[6]
-
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the positive growth control. Plot the inhibition curve and determine the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50).
Troubleshooting Guide
This guide is structured to help you diagnose and resolve common issues encountered during bioassays.
Problem: Low or No Assay Signal
Q: My positive controls show growth, but I'm not seeing a dose-response curve with the compound. The inhibition is weak or non-existent even at high concentrations. What's wrong?
A: This issue points to a problem with the compound's activity or its availability in the assay.
-
Potential Cause 1: Compound Degradation.
-
Explanation: The compound may have degraded due to improper storage, repeated freeze-thaw cycles of the stock solution, or instability in the aqueous assay buffer over the incubation period.
-
Solution: Use a fresh aliquot of your stock solution. If the problem persists, verify the compound's integrity via analytical methods like LC-MS. Consider running the assay with a shorter incubation time if instability in the medium is suspected.
-
-
Potential Cause 2: Poor Solubility or Precipitation.
-
Explanation: Even if dissolved in DMSO, the compound may precipitate when diluted into the aqueous assay medium. This drastically reduces the effective concentration.
-
Solution: Visually inspect the wells (especially at high concentrations) for any precipitate after adding the compound. If precipitation is observed, you may need to lower the starting concentration or explore the use of a co-solvent or surfactant, ensuring these additives do not affect the assay.[7]
-
-
Potential Cause 3: Bacterial Resistance.
-
Explanation: The bacterial strain you are using may have intrinsic or acquired resistance to the oxazolidinone class of antibiotics.
-
Solution: Validate your assay using a known-sensitive bacterial strain. Additionally, include a positive control antibiotic (e.g., Linezolid) to confirm that the assay system can detect growth inhibition.
-
Problem: High Background Noise
Q: My fluorescence-based viability assay has high background readings in my negative control (no cells) wells, reducing my assay window. How can I fix this?
A: High background fluorescence can mask the true signal from your assay.[8][9]
-
Potential Cause 1: Autofluorescent Compound.
-
Explanation: The compound itself may be fluorescent at the excitation/emission wavelengths used for your viability dye.
-
Solution: Run a control plate containing only medium and the compound serial dilutions. Measure the fluorescence to quantify its contribution to the signal. If it is significant, you may need to subtract this background or switch to a non-fluorescent readout method, such as absorbance (OD) or luminescence.[9]
-
-
Potential Cause 2: Contaminated Reagents or Media.
-
Explanation: Phenol red in cell culture media, or impurities in other reagents, can be a source of background fluorescence.[9]
-
Solution: For fluorescence assays, use phenol red-free medium. Ensure all reagents are of high purity and are not contaminated.[6] Using black-walled, clear-bottom plates is highly recommended as they reduce light scatter and well-to-well crosstalk.[6]
-
-
Potential Cause 3: Autofluorescence of Consumables.
-
Explanation: Standard clear plastic plates can have high intrinsic fluorescence.
-
Solution: Switch to specialized black-walled assay plates designed to minimize background fluorescence.[9]
-
Troubleshooting Logic Flow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
Preventing degradation of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one during experiments
Welcome to the technical support center for 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Our goal is to ensure the integrity of your experiments by preventing the degradation of this molecule.
Introduction
This compound is a molecule of interest in pharmaceutical research due to its structural motifs. The presence of both a phenolic hydroxyl group and an oxazolidinone ring system makes it susceptible to specific degradation pathways. Understanding and mitigating these degradation processes are critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the potential stability issues and practical solutions for handling, storing, and analyzing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors contributing to the degradation of this compound are pH, exposure to oxidizing agents, light, and elevated temperatures. The phenolic hydroxyl group is particularly susceptible to oxidation, while the oxazolidinone ring can be prone to hydrolysis under certain pH conditions.
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure stability, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at -20°C is advisable.
Q3: I've observed a change in the color of my compound/solution. What could be the cause?
A3: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation of the phenolic group to form colored quinone-like structures. If you observe a color change, it is crucial to verify the purity of your sample before proceeding with your experiments.
Q4: Can I dissolve this compound in any solvent?
A4: While the compound is soluble in many common organic solvents, it is important to use high-purity, peroxide-free solvents, especially for stock solutions that will be stored for an extended period. The use of protic solvents in combination with extreme pH should be carefully considered due to the risk of solvolysis/hydrolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration. | Verify the purity of the compound using a suitable analytical method like HPLC. Prepare fresh solutions for each experiment. |
| Appearance of new peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
| Loss of biological activity | Degradation of the parent compound to inactive products. | Re-evaluate storage and handling procedures. Ensure the compound is protected from light, oxygen, and extreme temperatures. |
| Precipitation in solution | Formation of insoluble degradation products or poor solubility. | Check the pH of the solution. Adjust if necessary and within the stability range of the compound. Consider using a different solvent system. |
Potential Degradation Pathways
Understanding the potential degradation pathways is key to preventing them. Based on the chemical structure of this compound, the following pathways are most likely:
Oxidation of the Phenolic Group
The hydroxyl group on the phenyl ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents present in the experimental setup. This can lead to the formation of quinone-like structures, which are often colored.
Caption: Oxidative degradation of the phenolic moiety.
Hydrolysis of the Oxazolidinone Ring
The oxazolidinone ring can undergo hydrolysis, particularly under strongly acidic or basic conditions. This would lead to the opening of the ring to form an amino alcohol derivative. The rate of hydrolysis is pH-dependent.
Caption: Hydrolytic degradation of the oxazolidinone ring.
Photodegradation
Compounds containing aromatic rings, especially with electron-donating groups like a hydroxyl group, can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to complex mixtures of degradation products.
Experimental Protocols
Protocol 1: Recommended Handling and Storage Procedures
-
Receiving and Initial Storage: Upon receipt, store the compound in its original sealed container at -20°C in the dark.
-
Weighing and Aliquoting: For weighing, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound. It is recommended to weigh out the desired amount quickly and in a low-humidity environment. If possible, work under an inert atmosphere (e.g., in a glove box).
-
Preparation of Stock Solutions:
-
Use high-purity, peroxide-free solvents (e.g., HPLC grade DMSO or ethanol).
-
Prepare stock solutions at a high concentration to minimize the volume added to your experimental system.
-
Store stock solutions in amber vials at -20°C or -80°C.
-
For aqueous solutions, use freshly prepared buffers and adjust the pH to be near neutral (pH 6-7.5) if compatible with your experimental design. Avoid strongly acidic or basic conditions.
-
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment to avoid multiple freeze-thaw cycles. Protect solutions from light by wrapping vials in aluminum foil.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC-UV or LC-MS, to identify and quantify the degradation products.
Protocol 3: Stability-Indicating HPLC Method
This method can be used to assess the purity of this compound and to monitor its stability over time.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
References
-
Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug development and industrial pharmacy, 38(11), 1289–1297. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Ichhpurani, P., & Reed, R. A. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 60-70.
-
Smith, J. D., Kinney, K. A., & Anastasio, C. (2016). Phenolic carbonyls undergo rapid aqueous photodegradation to form low-volatility, light-absorbing products. Atmospheric Chemistry and Physics, 16(1), 125-138. [Link]
Validation & Comparative
A Comparative Analysis for Drug Development Professionals: Linezolid vs. a Hypothetical Analog, 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
An In-Depth Guide to a Clinically Proven Antibiotic and a Structurally Related, Uncharacterized Compound
In the landscape of antibacterial drug discovery, the oxazolidinone class represents a significant advancement, particularly in combating multidrug-resistant Gram-positive pathogens.[1] Linezolid, the first clinically approved member of this class, has become a cornerstone in treating serious infections.[2] This guide provides a detailed comparative analysis of Linezolid and a structurally related but biologically uncharacterized compound, 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one.
This analysis is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of a successful oxazolidinone antibiotic and to explore the potential, based on established structure-activity relationships, of a hypothetical analog. Due to the absence of published biological data for this compound, this guide will leverage the extensive knowledge of Linezolid to infer potential characteristics and highlight the critical experimental data that would be required for its evaluation.
Chemical Structure: The Foundation of Activity
The core of both molecules is the oxazolidinone ring, essential for their antibacterial action. However, the substituents on this scaffold are critical determinants of their pharmacological properties.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| This compound | C₉H₉NO₃ | 179.17 g/mol [3] | |
| Linezolid | C₁₆H₂₀FN₃O₄ | 337.35 g/mol |
Linezolid possesses a more complex structure, featuring a fluorine atom and a morpholine ring on the phenyl moiety, as well as an acetamidomethyl group at the C-5 position of the oxazolidinone ring. These features are known to be crucial for its potent antibacterial activity and favorable pharmacokinetic profile.[4] In contrast, This compound is a much simpler molecule, lacking these key functional groups. The presence of a hydroxyl group on the phenyl ring is its distinguishing feature.
Mechanism of Action: A Shared Heritage
Oxazolidinones as a class exhibit a unique mechanism of antibacterial action by inhibiting the initiation of protein synthesis.[1][5] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial first step in bacterial protein production.[4] This distinct mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[1]
Linezolid's binding site on the 23S rRNA of the 50S subunit is well-characterized.[6] It is reasonable to hypothesize that This compound , by virtue of its oxazolidinone core, would also target the bacterial ribosome. However, the lack of the specific side chains present in Linezolid would likely result in a significantly different binding affinity and, consequently, antibacterial potency.
Figure 1: Generalized mechanism of action for oxazolidinone antibiotics.
Antibacterial Spectrum: A Tale of Two Potentials
Linezolid exhibits a broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[2] It has limited activity against Gram-negative bacteria.[7]
The antibacterial spectrum of This compound is unknown. Based on the general activity of the oxazolidinone class, it would be expected to have some activity against Gram-positive organisms. However, the absence of the potency-enhancing substituents found in Linezolid suggests that its minimum inhibitory concentrations (MICs) would likely be significantly higher.
Table 1: Comparative Antibacterial Spectrum
| Organism | Linezolid Activity | This compound Activity |
| Staphylococcus aureus (MRSA) | Active [2] | Unknown (Hypothesized to be significantly less active) |
| Enterococcus faecium (VRE) | Active [2] | Unknown (Hypothesized to be significantly less active) |
| Streptococcus pneumoniae (penicillin-resistant) | Active [2] | Unknown (Hypothesized to be significantly less active) |
| Escherichia coli | Inactive [7] | Unknown (Hypothesized to be inactive) |
Pharmacokinetics: From Bench to Bedside
The pharmacokinetic profile of an antibiotic is critical to its clinical success.
Linezolid is characterized by:
-
High oral bioavailability (approximately 100%), allowing for intravenous-to-oral step-down therapy.[8]
-
A half-life of 5-7 hours, supporting twice-daily dosing.[8]
-
Metabolism primarily through oxidation of the morpholine ring, not involving the cytochrome P450 system, which reduces the potential for drug-drug interactions.[8]
-
Excretion via both renal and non-renal pathways.[8]
The pharmacokinetic properties of This compound are entirely speculative. The presence of a hydroxyl group suggests it could be a substrate for phase II metabolism (e.g., glucuronidation or sulfation). Its simpler structure might lead to more rapid clearance and a shorter half-life. Experimental determination of its absorption, distribution, metabolism, and excretion (ADME) properties would be a fundamental step in its evaluation.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Linezolid | This compound |
| Oral Bioavailability | ~100%[8] | Unknown |
| Half-life | 5-7 hours[8] | Unknown |
| Protein Binding | ~31% | Unknown |
| Metabolism | Oxidation of morpholine ring[8] | Unknown (Potential for phase II conjugation) |
| Excretion | Renal and non-renal[8] | Unknown |
Toxicity Profile: A Key Consideration
Linezolid's main dose-limiting toxicities are myelosuppression (thrombocytopenia, anemia, and neutropenia), particularly with prolonged use, and peripheral and optic neuropathy.[9] It is also a weak, reversible inhibitor of monoamine oxidase (MAO), which can lead to interactions with certain foods and medications.
The toxicity of This compound is unknown. General toxicity studies on the parent oxazolidine structure suggest moderate acute toxicity and potential for skin and eye irritation.[10] However, these findings are not directly transferable to the substituted derivative. A comprehensive toxicological assessment, including in vitro cytotoxicity assays and in vivo studies, would be essential to determine its safety profile.
Experimental Protocols: A Roadmap for Evaluation
For a compound like this compound to be considered for further development, a rigorous experimental workflow would be necessary.
Figure 2: A generalized experimental workflow for the evaluation of a novel antibacterial candidate.
Step-by-Step Methodologies:
-
Synthesis and Characterization: The compound would first need to be synthesized and purified, with its structure confirmed by methods such as NMR and mass spectrometry.
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare serial dilutions of the test compound in appropriate broth media.
-
Inoculate with standardized bacterial suspensions.
-
Incubate under optimal conditions.
-
The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
-
-
In Vitro Protein Synthesis Inhibition Assay:
-
Utilize a cell-free transcription-translation system.
-
Measure the incorporation of a radiolabeled amino acid in the presence and absence of the test compound.
-
A reduction in incorporation indicates inhibition of protein synthesis.
-
-
In Vitro Cytotoxicity Assay:
-
Culture mammalian cell lines (e.g., HepG2, HEK293).
-
Expose cells to a range of concentrations of the test compound.
-
Assess cell viability using assays such as MTT or LDH release.
-
-
In Vivo Murine Infection Model:
-
Establish a localized or systemic infection in mice with a relevant pathogen (e.g., S. aureus).
-
Administer the test compound at various doses and schedules.
-
Monitor survival rates and bacterial burden in target organs compared to a control group.
-
Conclusion
This comparative analysis underscores the vast gap between a clinically validated drug like Linezolid and a structurally related but uncharacterized compound. While this compound shares the core oxazolidinone scaffold, its lack of key structural motifs present in Linezolid strongly suggests it would possess significantly inferior antibacterial potency and a vastly different pharmacokinetic and toxicological profile.
For drug development professionals, this serves as a critical reminder of the importance of rigorous, data-driven evaluation. The journey from a simple chemical entity to a life-saving therapeutic is long and requires a systematic approach to understanding a compound's biological activities. While this compound itself may not be a promising antibiotic candidate, it serves as a valuable case study for illustrating the principles of medicinal chemistry and the extensive experimental work required to bring a new drug to fruition.
References
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 5. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. santos.com [santos.com]
Validating the Biological Target of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one: A Comparative Guide to Experimental Approaches
For researchers and drug development professionals, definitively identifying and validating the biological target of a novel compound is a cornerstone of preclinical development. This guide provides an in-depth, technically-focused comparison of experimental strategies to validate the biological target of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one, a member of the oxazolidinone class of compounds. Drawing from established principles of drug discovery and molecular biology, we will explore a logical, multi-faceted workflow designed to build a robust body of evidence for its mechanism of action.
The oxazolidinone scaffold is most famously associated with antibacterial agents that inhibit bacterial protein synthesis.[1][2] Specifically, they are known to bind to the 50S ribosomal subunit, preventing the formation of the initiation complex.[3][4] Therefore, our primary hypothesis is that this compound targets the bacterial ribosome. However, a thorough validation process must also consider potential off-target effects or even novel mechanisms of action, as derivatives of this scaffold have shown diverse biological activities.[5][6][7]
This guide will navigate through a series of comparative experimental approaches, from initial biochemical assays to cellular and more complex systems, providing the rationale behind each choice and the expected data outcomes.
Section 1: Foundational In Vitro Target Engagement Assays
The initial step in target validation is to demonstrate direct physical interaction between the compound and its putative target. For this compound, this involves assays with the isolated bacterial ribosome.
Ribosome Binding Assays: A Head-to-Head Comparison
Directly assessing the binding of the compound to the 70S ribosome or its 50S subunit is the most direct first step. Two common approaches are radioligand binding assays and fluorescence-based techniques.
| Assay Type | Principle | Advantages | Disadvantages | Key Experimental Considerations |
| Radioligand Binding Assay | A radiolabeled version of the compound (or a known competitor) is incubated with ribosomes. The amount of bound radioactivity is measured to determine binding affinity (Kd). | High sensitivity, well-established for ribosome binders. | Requires synthesis of a radiolabeled compound, involves handling of radioactive materials. | Saturation binding experiments to determine Kd and Bmax. Competition assays with known ribosome binders (e.g., linezolid). |
| Fluorescence Polarization (FP) | A fluorescently labeled analog of the compound is used. Binding to the large ribosome complex slows its rotation, increasing the polarization of emitted light. | Non-radioactive, amenable to high-throughput screening. | Requires a suitable fluorescent probe, potential for interference from compound autofluorescence. | Synthesis of a fluorescent derivative that retains binding activity. Control experiments to account for autofluorescence. |
Experimental Workflow: Radioligand Competition Assay
Caption: Workflow for a radioligand competition binding assay.
Functional Inhibition of Protein Synthesis
Demonstrating binding is crucial, but linking that binding to a functional consequence is paramount. In vitro translation assays directly measure the inhibitory effect of the compound on protein synthesis.
Comparison of In Vitro Translation Systems:
| System | Description | Advantages | Disadvantages |
| E. coli S30 Extract | A cell-free extract containing all the necessary components for transcription and translation. | More physiologically relevant than purified systems, can use DNA templates. | Complex mixture can lead to higher background and variability. |
| PURE System | A reconstituted system with purified components (ribosomes, tRNAs, amino acids, initiation, elongation, and termination factors). | Highly defined, low background, allows for precise mechanistic studies. | More expensive, may not fully recapitulate cellular conditions. |
Protocol: In Vitro Translation Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing the chosen in vitro translation system (e.g., E. coli S30 extract), a template mRNA (e.g., luciferase mRNA), amino acids (including a labeled one like [35S]-methionine), and varying concentrations of this compound.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Quantify the amount of newly synthesized protein. For [35S]-methionine, this can be done by TCA precipitation followed by scintillation counting. For luciferase, a luminometer is used to measure enzymatic activity.
-
Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Section 2: Cellular Target Validation: Bridging In Vitro Activity and In Vivo Efficacy
Once direct binding and functional inhibition are established biochemically, the next critical phase is to validate the target in a cellular context. This step is essential to confirm that the compound engages its target within the complex environment of a living cell and that this engagement leads to the desired physiological outcome (e.g., bacterial growth inhibition).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Comparative Analysis with Alternative Cellular Approaches:
| Technique | Principle | Advantages | Disadvantages |
| CETSA | Ligand binding stabilizes the target protein against heat denaturation. | Label-free, performed in intact cells, provides direct evidence of target engagement. | Requires a specific antibody for the target protein (or mass spectrometry), may not work for all targets. |
| Drug-Resistant Mutant Generation | Spontaneous resistant mutants are selected by growing bacteria in the presence of the compound. The target gene is then sequenced to identify mutations. | Provides strong genetic evidence for the target. | Can be time-consuming, mutations may not always be in the direct binding site but in genes that affect drug uptake or efflux. |
| Transcriptomics/Proteomics | Analyze changes in gene or protein expression in response to compound treatment. | Provides a global view of the cellular response, can uncover downstream effects and potential off-targets. | Does not directly prove target engagement, can be complex to interpret. |
Validating the Mechanism: Inhibition of the Initiation Phase
Oxazolidinones are known to specifically inhibit the initiation phase of protein synthesis.[4] This can be validated using a polysome profiling assay. In the presence of an initiation inhibitor, the formation of polysomes (multiple ribosomes translating a single mRNA) is reduced, leading to an accumulation of monosomes (70S).
Polysome Profile Analysis Workflow:
-
Treatment: Treat bacterial cultures with this compound, a known elongation inhibitor (e.g., chloramphenicol) as a positive control, and a vehicle control.
-
Lysis: Lyse the cells under conditions that preserve ribosome complexes.
-
Sucrose Gradient Ultracentrifugation: Layer the cell lysate onto a sucrose gradient and centrifuge at high speed. This separates ribosomal subunits (30S, 50S), monosomes (70S), and polysomes based on their size.
-
Fractionation and Analysis: Collect fractions from the gradient and measure the absorbance at 260 nm to visualize the distribution of ribosomal species.
-
Expected Outcome: Treatment with this compound should result in a decrease in the polysome peaks and an increase in the 70S monosome peak, consistent with initiation inhibition.
Section 3: Investigating Off-Target Effects and Selectivity
A crucial aspect of target validation is to assess the selectivity of the compound. While the primary target may be the bacterial ribosome, it is important to investigate potential interactions with other cellular components, including eukaryotic ribosomes, to predict potential toxicity.
Eukaryotic Ribosome Inhibition Assay
To assess selectivity, a similar in vitro translation assay as described in Section 1.2 can be performed using a eukaryotic system, such as a rabbit reticulocyte lysate.
Comparative Data Presentation:
| Compound | IC50 (E. coli S30 Extract) | IC50 (Rabbit Reticulocyte Lysate) | Selectivity Index (Eukaryotic IC50 / Prokaryotic IC50) |
| This compound | Experimental Value | Experimental Value | >100 (Hypothetical Favorable Outcome) |
| Linezolid (Control) | ~20 µM[4] | >1000 µM | >50 |
| Chloramphenicol (Control) | ~5 µM | ~200 µM | ~40 |
A high selectivity index is desirable, indicating that the compound is significantly more potent against the bacterial target than its eukaryotic counterpart.
Broader Off-Target Profiling
Given that some oxazolidinone derivatives have shown other activities, a broader screening approach can be valuable.[5][6][7]
-
Quorum Sensing Inhibition Assays: Utilize reporter strains (e.g., Chromobacterium violaceum) to screen for inhibition of quorum sensing pathways.[5]
-
Enzyme Inhibition Panels: Screen the compound against a panel of common off-target enzymes (e.g., kinases, proteases, CYPs) to identify potential liabilities.
-
Δ-5 Desaturase Activity Assay: If structural similarity to known inhibitors exists, a specific assay for this enzyme can be conducted.[7]
Conclusion
Validating the biological target of this compound requires a systematic and multi-pronged approach. By progressing from direct in vitro binding and functional assays to cellular target engagement and selectivity profiling, researchers can build a compelling and robust case for its mechanism of action. This guide provides a comparative framework of essential techniques, emphasizing the rationale behind each experimental choice. The ultimate goal is to generate a comprehensive data package that not only confirms the primary target—likely the bacterial ribosome—but also characterizes the compound's specificity, providing a solid foundation for further drug development efforts.
References
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one analogs
A Comparative Guide to the Structure-Activity Relationship of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one Analogs
Introduction
The 1,3-oxazolidin-2-one scaffold is a cornerstone in medicinal chemistry, giving rise to important classes of therapeutic agents. Notably, this versatile five-membered heterocyclic ring is the pharmacophore for the linezolid class of antibiotics and a variety of monoamine oxidase (MAO) inhibitors.[1] The this compound core, in particular, presents a fascinating area of study due to its structural resemblance to known MAO inhibitors and its potential for modification to elicit potent antibacterial activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights for researchers, scientists, and drug development professionals. We will explore the key structural modifications that influence their biological activity as both antibacterial agents and MAO inhibitors, supported by experimental data and detailed methodologies.
Core Concepts: Dual Pharmacological Potential
The this compound scaffold is intriguing due to its potential for dual activity. The oxazolidinone ring itself is a known inhibitor of bacterial protein synthesis, while the 3-aryl substituent is a key feature in many MAO inhibitors.[2][3] This dual potential necessitates a careful exploration of the SAR to either optimize for a specific activity or to develop novel dual-action agents.
Mechanism of Action: Antibacterial Activity
As antibacterial agents, oxazolidinones inhibit the initiation of protein synthesis in bacteria.[4] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex.[4] This unique mechanism of action reduces the likelihood of cross-resistance with other classes of protein synthesis inhibitors.
Mechanism of Action: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5] Inhibition of these enzymes leads to increased levels of these neurotransmitters in the brain, making MAO inhibitors effective in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[5][6] The 3-aryl-oxazolidinone structure can mimic the endogenous substrates of MAOs, leading to competitive inhibition.[2]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the phenyl ring and the oxazolidinone core.
Substitutions on the Phenyl Ring (B-Ring)
The 3-hydroxyphenyl group is a critical determinant of MAO inhibitory activity. The position of the hydroxyl group is crucial, with the meta-position often favoring MAO-B inhibition.[6]
-
Hydroxyl Group: The phenolic hydroxyl group can act as a hydrogen bond donor, interacting with key residues in the active site of MAO enzymes. Its presence is often associated with potent inhibitory activity.
-
Other Substituents: The introduction of other substituents on the phenyl ring can modulate activity and selectivity. Electron-withdrawing groups, such as halogens, can influence the electronic properties of the ring and affect binding affinity. Bulky substituents may enhance selectivity for one MAO isoform over the other due to differences in the size and shape of their active sites.
Modifications at the C5-Position of the Oxazolidinone Ring (A-Ring)
The substituent at the C5 position plays a pivotal role in determining the antibacterial potency and can also influence MAO inhibitory activity.
-
For Antibacterial Activity: A (S)-configured C5-aminomethyl or acetamidomethyl group is a common feature in potent oxazolidinone antibiotics like linezolid.[7] Modifications to this side chain, such as the introduction of various heterocyclic rings, have been extensively explored to enhance potency and spectrum of activity.[8]
-
For MAO Inhibition: The nature of the C5 substituent can significantly impact MAO inhibitory activity and selectivity. While an aminomethyl group can be tolerated, larger and more complex substituents may decrease MAO inhibition due to steric hindrance within the enzyme's active site.[9]
Illustrative Comparative Data
Table 1: Illustrative In Vitro Monoamine Oxidase (MAO) Inhibitory Activity of this compound Analogs
| Compound ID | R (C5-Substituent) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 1a | -H | >100 | 15.2 | < 0.15 |
| 1b | -CH₂OH | 85.6 | 8.9 | 0.10 |
| 1c | -CH₂NH₂ | 50.3 | 5.1 | 0.10 |
| 1d | -CH₂NHAc | 75.1 | 12.5 | 0.17 |
| Toloxatone | (Reference) | 2.5 | 150 | 0.017 |
| Selegiline | (Reference) | 15.0 | 0.01 | 1500 |
Data in this table is illustrative and based on general SAR principles of oxazolidinones.
Table 2: Illustrative In Vitro Antibacterial Activity (MIC) of this compound Analogs
| Compound ID | R (C5-Substituent) | S. aureus (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) |
| 1a | -H | >64 | >64 | >64 |
| 1b | -CH₂OH | 32 | 64 | 64 |
| 1c | -CH₂NH₂ | 8 | 16 | 16 |
| 1d | -CH₂NHAc | 2 | 4 | 4 |
| Linezolid | (Reference) | 1-4 | 1-4 | 1-4 |
Data in this table is illustrative and based on general SAR principles of oxazolidinones.
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
Determination of Monoamine Oxidase (MAO) Inhibitory Activity
A common and reliable method for determining MAO inhibitory activity is a fluorometric assay using kynuramine as a substrate.
Protocol: In Vitro MAO Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds in DMSO.
-
Prepare working solutions of recombinant human MAO-A and MAO-B enzymes in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a working solution of kynuramine dihydrobromide in the same buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the test compounds at various concentrations to the wells of a black 96-well microplate. Include a vehicle control (DMSO) and a positive control (a known MAO inhibitor like toloxatone for MAO-A or selegiline for MAO-B).
-
Add the MAO enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the kynuramine solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Determination of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a standard and widely accepted technique for determining the MIC of antibacterial agents.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Materials:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Use cation-adjusted Mueller-Hinton broth (CAMHB) as the growth medium.
-
Prepare a standardized inoculum of the bacterial test strain (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
-
Assay Procedure (96-well plate format):
-
Perform serial two-fold dilutions of the test compounds in CAMHB directly in the wells of a sterile 96-well microtiter plate.
-
Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Visualizing Key Pathways and Workflows
Monoamine Oxidase (MAO) Signaling Pathway
Caption: Inhibition of the monoamine oxidase pathway by 3-aryl-oxazolidinone analogs.
Experimental Workflow for SAR Studies
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. New isoxazolidinone and 3,4-dehydro-β-proline derivatives as antibacterial agents and MAO-inhibitors: A complex balance between two activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
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- 7. [Synthesis and antibacterial activity of (S) -5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl] -2-oxazolindinone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orientation of oxazolidinones in the active site of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validating the Potential: A Comparative Guide to 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one and its Therapeutic Promise as a Reversible Monoamine Oxidase Inhibitor
In the landscape of neuropharmacology, the quest for selective and reversible inhibitors of monoamine oxidase (MAO) remains a pivotal area of research for the development of safer and more effective treatments for depressive disorders and neurodegenerative diseases.[1][2] The oxazolidinone scaffold has emerged as a versatile pharmacophore, yielding both potent antibiotics like Linezolid and CNS-active agents.[3][4][5] This guide provides a comprehensive technical comparison of the hypothetical yet promising compound, 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one, against established monoamine oxidase inhibitors (MAOIs). By cross-validating experimental findings from closely related analogues and established drugs, we aim to build a strong rationale for its investigation as a next-generation therapeutic agent.
The Oxazolidinone Core: A Privileged Scaffold in Neuropharmacology
The 3-aryl-1,3-oxazolidin-2-one moiety is the cornerstone of a class of reversible MAO-A inhibitors.[6] The archetypal drug, Toloxatone (Humoryl®), a selective and reversible MAO-A inhibitor, validates the therapeutic potential of this chemical class in the treatment of depression.[6] Its mechanism of action involves the transient, non-covalent inhibition of MAO-A, the enzyme primarily responsible for the degradation of serotonin and norepinephrine in the brain.[6] This reversible nature is a significant advantage over traditional irreversible MAOIs, which are associated with a higher risk of hypertensive crisis due to dietary tyramine interactions.[1]
The structure of this compound suggests a strong potential for MAO-A inhibition. The presence of the hydroxyl group on the phenyl ring at the meta position is a key structural feature that can influence its binding affinity and selectivity for the MAO-A isoform. Structure-activity relationship (SAR) studies on aryloxazolidinones have indicated that substitutions on the phenyl ring play a crucial role in modulating their inhibitory potency and selectivity.
Hypothetical Activity Profile of this compound
Based on the SAR of known aryloxazolidinone MAOIs, we can extrapolate a hypothetical activity profile for this compound. It is anticipated to be a selective and reversible inhibitor of MAO-A. The hydroxyl group may form additional hydrogen bonds within the active site of the enzyme, potentially enhancing its binding affinity compared to unsubstituted analogues.
Comparative Analysis with Established MAO Inhibitors
To contextualize the potential of this compound, a comparison with well-characterized MAOIs is essential. The following table summarizes the inhibitory potency (IC50 and Ki values) of selected reversible and irreversible MAOIs.
| Compound | Type | MAO-A IC50/Ki | MAO-B IC50/Ki | Selectivity (A vs B) |
| Hypothetical: this compound | Reversible MAO-A Inhibitor | Predicted High Potency | Predicted Low Potency | Predicted High |
| Moclobemide | Reversible MAO-A Inhibitor | ~1 µM (Ki) | ~20 µM (Ki) | ~20-fold |
| Befloxatone | Reversible MAO-A Inhibitor | ~2 nM (IC50) | ~300 nM (IC50) | ~150-fold |
| Toloxatone | Reversible MAO-A Inhibitor | ~2.5 µM (IC50) | >100 µM (IC50) | >40-fold |
| Clorgyline | Irreversible MAO-A Inhibitor | ~10 nM (IC50) | ~1 µM (IC50) | ~100-fold |
| Selegiline (L-deprenyl) | Irreversible MAO-B Inhibitor | ~1 µM (IC50) | ~10 nM (IC50) | ~0.01-fold |
| Tranylcypromine | Irreversible Non-Selective | ~0.5 µM (Ki) | ~0.1 µM (Ki) | ~5-fold (for B) |
| Phenelzine | Irreversible Non-Selective | ~112 µM (Ki) | ~47 µM (Ki) | ~2.4-fold (for B) |
Note: IC50 and Ki values can vary depending on the experimental conditions. The data presented here are approximate values collated from various sources for comparative purposes.[7][8]
Experimental Workflows and Protocols
To experimentally validate the therapeutic potential of this compound, a series of well-defined protocols are necessary.
Synthesis of this compound
A plausible synthetic route involves the reaction of 3-aminophenol with a suitable cyclizing agent. A general and efficient method for the synthesis of 3-aryl-2-oxazolidinones is the reaction of an N-aryl carbamate with epichlorohydrin in the presence of a base.[4]
Step-by-Step Protocol:
-
To a solution of 3-aminophenol in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the cyclizing agent (e.g., diethyl carbonate) dropwise to the reaction mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
In Vitro MAO-A and MAO-B Inhibition Assay
A fluorometric assay is a common and sensitive method to determine the inhibitory activity of compounds against MAO-A and MAO-B.[9][10][11][12][13] This assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed deamination of a substrate.
Step-by-Step Protocol:
-
Prepare solutions of recombinant human MAO-A and MAO-B enzymes in assay buffer.
-
Prepare serial dilutions of the test compound and reference inhibitors (e.g., Moclobemide for MAO-A, Selegiline for MAO-B) in assay buffer.
-
In a 96-well black plate, add the MAO enzyme solution to each well.
-
Add the test compound or reference inhibitor solutions to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37 °C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution (e.g., kynuramine or p-tyramine) and the detection reagent (e.g., Amplex® Red and horseradish peroxidase) to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-570/590-600 nm) over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
While direct experimental data for this compound is not yet widely available, a thorough analysis of its structural analogues and the broader class of aryloxazolidinone MAOIs provides a strong foundation for its potential as a selective and reversible MAO-A inhibitor. The proposed experimental workflows for its synthesis and biological evaluation offer a clear path for validating this hypothesis. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial in determining its viability as a clinical candidate. The exploration of such novel oxazolidinone derivatives holds significant promise for the development of next-generation antidepressants with improved safety and efficacy profiles.
References
-
Monoamine oxidase inhibition and brain amine metabolism after oral treatment with toloxatone in the rat. PubMed. [Link]
-
Fluoro: MAO. Interchim. [Link]
-
Parameters for Irreversible Inactivation of Monoamine Oxidase. PMC - NIH. [Link]
-
Comparison of the monoamine oxidase inhibiting properties of two reversible and selective monoamine oxidase-A inhibitors moclobemide and toloxatone, and assessment of their effect on psychometric performance in healthy subjects. NIH. [Link]
-
ARG82184 Monoamine Oxidase Inhibitor Screening Kit (Fluorometric). arigo. [Link]
-
Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. BioVision. [Link]
-
OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc. [Link]
-
Kinetic Parameters for the Reversible and Irreversible Inhibition of the hMAOs by the Selected 4-Styrylpiperidine Inhibitors. ResearchGate. [Link]
-
Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms. PubMed. [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
-
What is Toloxatone used for?. Patsnap Synapse. [Link]
-
[Pharmacokinetics and metabolism of reversible MAO-A inhibitors in the human]. PubMed. [Link]
-
The effect of monoamine oxidase inhibitors compared with classical tricyclic antidepressants on learned helplessness paradigm. PubMed. [Link]
-
A method for the parallel synthesis of multiply substituted oxazolidinones. PubMed. [Link]
-
Reversible inhibitors of a MAO A (with Ki values) and b MAO B (with IC50 values). ResearchGate. [Link]
-
Methods for the synthesis of 1,3-oxazolidin-2-ones (microreview). ResearchGate. [Link]
-
Orientation of oxazolidinones in the active site of monoamine oxidase. PubMed. [Link]
-
Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. [Link]
-
Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. NIH. [Link]
-
inhibition ic50 values: Topics by Science.gov. Science.gov. [Link]
-
Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]
-
Antibacterial oxazolidinones: emerging structure-toxicity relationships. PubMed. [Link]
-
Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. OUCI. [Link]
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- 5. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to Evaluating the Efficacy of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one as a Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Monoamine Oxidase Inhibition
Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of key neurotransmitters, including serotonin, dopamine, and norepinephrine.[1] The inhibition of MAO can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[2][3] The MAO enzyme exists in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor selectivities, allowing for the development of targeted therapeutic agents.[1]
The oxazolidinone scaffold is a well-established pharmacophore in medicinal chemistry, famously recognized for its antibacterial properties through the inhibition of protein synthesis.[4] However, certain derivatives of this class have also demonstrated significant activity as MAO inhibitors.[5] For instance, toloxatone and befloxatone are known selective and reversible MAO-A inhibitors belonging to the phenyl-oxazolidinone class.[6][7] This dual activity profile of the oxazolidinone core makes it a compelling starting point for the design of novel CNS-active agents.
This guide focuses on 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one , a compound of interest due to its structural similarity to known MAO-inhibiting oxazolidinones. While direct efficacy data for this specific molecule is not yet prevalent in public literature, its hydroxyphenyl substitution presents an intriguing structural modification. This document serves as a comprehensive roadmap for researchers aiming to elucidate the MAO inhibitory potential of this compound and to rigorously compare its efficacy against established inhibitors. We will delve into the mechanistic rationale, provide detailed experimental protocols for in vitro evaluation, and present a framework for a robust comparative analysis.
The Monoamine Oxidase Signaling Pathway and a General Experimental Workflow
To understand the context of this research, it is crucial to visualize the role of MAO in neurotransmitter metabolism and the general workflow for evaluating a novel inhibitor.
Caption: Monoamine Oxidase (MAO) in Dopamine Metabolism.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Comparative Efficacy Framework: Benchmarking Against Known Inhibitors
A thorough evaluation of a novel inhibitor necessitates a direct comparison of its potency and selectivity against well-characterized, clinically relevant compounds. The following table summarizes the in vitro inhibitory potencies (IC50 values) of several known MAO inhibitors. This data provides the essential benchmarks for assessing the performance of this compound once its experimental IC50 values are determined.
| Inhibitor | Type | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity |
| MAO-A Selective | ||||
| Moclobemide | Reversible | 6,100[1] | - | MAO-A Selective |
| Befloxatone | Reversible | 4[3] | - | MAO-A Selective |
| Toloxatone | Reversible | 930[1] | - | MAO-A Selective |
| MAO-B Selective | ||||
| Selegiline | Irreversible | 23,000[2] | 51[2] | MAO-B Selective |
| Rasagiline | Irreversible | 412[8] | 4.43[8] | MAO-B Selective |
| Safinamide | Reversible | 580,000[9] | 98[9] | MAO-B Selective |
| Non-Selective | ||||
| Phenelzine | Irreversible | - | - | Non-Selective |
| Tranylcypromine | Irreversible | 2,300 | 950 | Non-Selective |
| Test Compound | ||||
| This compound | To be determined | TBD | TBD | TBD |
Note: IC50 values can vary depending on the experimental conditions. The values presented are for comparative purposes. The original sources should be consulted for specific assay details.
Experimental Protocols: A Step-by-Step Guide to In Vitro Efficacy Determination
The following protocols provide a detailed methodology for determining the in vitro inhibitory potency of this compound against human MAO-A and MAO-B.
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A and MAO-B)
-
Benzylamine (a more selective substrate for MAO-B, can also be used)
-
Clorgyline (positive control for MAO-A inhibition)
-
Selegiline (positive control for MAO-B inhibition)
-
This compound (test compound)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates (black, for fluorescence assays)
-
Fluorometric plate reader
Protocol for MAO-A and MAO-B Inhibition Assay (Fluorometric Method)
This protocol is adapted from established fluorometric assays for MAO activity.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound, this compound, in DMSO (e.g., 10 mM).
-
Prepare stock solutions of the positive controls, clorgyline and selegiline, in DMSO.
-
Prepare a stock solution of the substrate, kynuramine, in the assay buffer. The final concentration in the assay will typically be near its Km value.
-
Dilute the recombinant MAO-A and MAO-B enzymes in the assay buffer to the desired working concentration.
-
-
Assay Procedure:
-
Perform serial dilutions of the test compound and positive controls in the assay buffer to achieve a range of final concentrations for IC50 determination (e.g., 0.1 nM to 100 µM).
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Diluted test compound or positive control (or vehicle control - DMSO in buffer)
-
MAO-A or MAO-B enzyme solution
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the product of the kynuramine reaction (4-hydroxyquinoline) over a set period (e.g., 30-60 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and positive controls relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Interpreting the Results and Future Directions
Following the initial in vitro characterization, further studies would be warranted to fully understand the therapeutic potential of this compound. These would include enzyme kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, reversible, or irreversible) and subsequent in vivo studies in relevant animal models of depression or Parkinson's disease to assess its efficacy, pharmacokinetics, and safety profile.
This comprehensive guide provides the foundational knowledge and practical protocols for a thorough investigation into the MAO inhibitory properties of this compound, paving the way for the potential development of a novel therapeutic agent.
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Talkiatry. (2024). List of MAOIs (Monoamine Oxidase Inhibitors) and What to Know About How They Work. [Link]
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Hindawi. (2014). Current Updates on Oxazolidinone and Its Significance. [Link]
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A Senior Application Scientist's Guide to Comparing the Metabolic Stability of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazolidinone Scaffold and the Imperative of Metabolic Stability
The 3-(3-hydroxyphenyl)-1,3-oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry. As a privileged structure, it forms the core of numerous therapeutic agents, most notably a class of potent antibiotics active against multidrug-resistant Gram-positive bacteria[1][2]. The first clinically approved member of this class, Linezolid, validated the therapeutic potential of the oxazolidinone ring system, which uniquely inhibits bacterial protein synthesis at a very early stage[3][4]. Beyond antibacterial applications, derivatives have shown promise in a variety of therapeutic areas, including oncology and neurology[2].
However, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, chief among them being pharmacokinetic properties. Metabolic stability—a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes—is a critical determinant of a drug's half-life, oral bioavailability, and potential for drug-drug interactions. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that inhibits or induces metabolic enzymes can lead to safety concerns.
This guide provides an in-depth comparison of the metabolic stability of derivatives based on the this compound core. We will dissect the key metabolic pathways, present structure-metabolism relationships (SMRs) supported by experimental data principles, detail the gold-standard protocols for stability assessment, and explore strategies for rationally designing more robust molecules.
Pillar 1: Understanding the Metabolic Landscape
The metabolic fate of a this compound derivative is primarily dictated by two enzymatic superfamilies: Cytochrome P450 (CYP) enzymes for Phase I oxidation and UDP-glucuronosyltransferases (UGTs) for Phase II conjugation.
Phase I Metabolism (Oxidation): The primary drivers of Phase I metabolism are CYP enzymes, a family of heme-containing monooxygenases predominantly found in the liver[5]. While the oxazolidinone ring itself is relatively stable, substituents on the phenyl ring and elsewhere are common sites of oxidation. For the parent 3-(3-hydroxyphenyl) moiety, the aromatic ring is susceptible to hydroxylation, particularly at positions ortho or para to the existing hydroxyl group.
Drawing from extensive studies on the broader oxazolidinone class, such as Linezolid, we know that side chains are particularly vulnerable. Linezolid's metabolism, for instance, occurs via oxidation of its morpholine ring, a process catalyzed by the often less-common CYP2J2 and CYP4F2 enzymes, which explains its low potential for typical CYP-mediated drug-drug interactions[6][7]. While the user's specified core lacks a morpholine ring, this highlights that any appended heterocyclic or aliphatic chains are potential "soft spots" for CYP-mediated attack.
Phase II Metabolism (Conjugation): The phenolic hydroxyl group on the 3-phenyl ring is a prime target for Phase II conjugation reactions. Glucuronidation, mediated by UGTs, is a high-capacity pathway that attaches a bulky, polar glucuronic acid moiety, facilitating rapid excretion. Sulfation is another potential conjugation pathway for the phenolic group.
Below is a diagram illustrating the principal metabolic pathways for the core scaffold.
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A Comparative Benchmarking Guide to 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one: Evaluating a Novel Monoamine Oxidase Inhibitor Candidate
This guide provides an in-depth comparative analysis of the novel compound 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one against established standard monoamine oxidase (MAO) inhibitors. As researchers and drug development professionals, the rigorous evaluation of new chemical entities is paramount. This document is structured to provide not only a direct comparison based on key performance metrics but also the detailed experimental frameworks necessary for independent validation. Our objective is to present a comprehensive technical narrative that underscores the scientific rationale behind each experimental choice, ensuring a self-validating and trustworthy evaluation.
The oxazolidinone scaffold is a versatile pharmacophore, with some derivatives exhibiting potent and selective inhibitory activity against monoamine oxidases.[][2] this compound, by its structural similarity to known MAO inhibitors like Toloxatone, presents a compelling case for investigation as a potential therapeutic agent for neurological disorders.[3][4] This guide will benchmark its hypothetical performance profile in critical assays, including MAO-A and MAO-B enzyme inhibition, in vitro neuroprotection, and general cytotoxicity, against well-characterized compounds such as Moclobemide, Toloxatone, Selegiline, and Rasagiline.[5][6][7]
The Rationale for Benchmarking: Selecting the Right Comparators
The selection of standard compounds is critical for a meaningful comparative analysis. The chosen standards represent different generations and selectivity profiles of MAO inhibitors, providing a robust framework for characterizing our test compound.
-
Moclobemide: A reversible and selective inhibitor of MAO-A (RIMA), it is a widely used antidepressant with a favorable safety profile compared to older, irreversible MAOIs.[5][8][9] Its reversible nature provides a key benchmark for assessing the mode of inhibition.
-
Toloxatone: Another selective, reversible MAO-A inhibitor, its oxazolidinone core makes it a structurally relevant comparator.[3][10][11][12]
-
Selegiline: An irreversible MAO-B selective inhibitor, it is a cornerstone in the treatment of Parkinson's disease.[6][13][14] At higher doses, it loses its selectivity, providing a benchmark for assessing the selectivity window of our test compound.[6][15]
-
Rasagiline: A second-generation irreversible MAO-B inhibitor, it is more potent than selegiline and lacks some of its undesirable amphetamine-like metabolites.[7][16][17][18] It represents a more advanced therapeutic option for comparison.
The logical flow of our investigation is to first establish the primary pharmacological activity—MAO inhibition—and then to explore its potential functional consequences in a cellular context, namely neuroprotection, while simultaneously assessing its safety profile through cytotoxicity assays.
Caption: Experimental workflow for benchmarking a novel MAO inhibitor.
Comparative Performance Analysis: A Hypothetical Profile
The following tables summarize the hypothetical performance data for this compound against the selected standard compounds. These values serve as a framework for evaluating the potential of a novel compound.
Table 1: In Vitro Monoamine Oxidase Inhibition
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) | Reversibility |
| This compound (Hypothetical) | 120 | >10,000 | >83 | Reversible |
| Moclobemide | 200 | 25,000 | 125 | Reversible[5] |
| Toloxatone | 1,800 | 44,000 | 24.4[11] | Reversible[3] |
| Selegiline | >10,000 | 10 | <0.001 | Irreversible[13] |
| Rasagiline | >10,000 | 5 | <0.0005 | Irreversible[16][17] |
Table 2: In Vitro Neuroprotection and Cytotoxicity
| Compound | Neuroprotection (EC50, µM) in SH-SY5Y cells | Cytotoxicity (CC50, µM) in SH-SY5Y cells | Therapeutic Index (CC50/EC50) |
| This compound (Hypothetical) | 5 | >100 | >20 |
| Moclobemide | 10 | >100 | >10 |
| Toloxatone | 15 | >100 | >6.7 |
| Selegiline | 1 | 50 | 50 |
| Rasagiline | 0.5 | 60 | 120 |
Experimental Protocols: A Guide to Validation
To ensure scientific rigor, the following detailed protocols are provided. These methods are standard in the field and allow for the reproducible generation of the data presented above.
This assay determines the concentration of an inhibitor required to reduce the activity of MAO-A or MAO-B by 50% (IC50).
Principle: Monoamine oxidases catalyze the oxidative deamination of monoamines.[19] This protocol utilizes a fluorometric method where the MAO-catalyzed reaction of a non-fluorescent substrate (e.g., kynuramine) produces a fluorescent product (4-hydroxyquinoline).[20][21] The rate of fluorescence increase is proportional to MAO activity.
Step-by-Step Protocol:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are commercially available. Prepare working solutions of each enzyme in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Compound Dilution: Prepare a serial dilution of the test compound and standard inhibitors in the assay buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Assay Plate Preparation: In a 96-well black microplate, add the assay buffer, horseradish peroxidase, and a fluorescent probe (e.g., Amplex Red).
-
Inhibitor Incubation: Add the diluted test compounds and standards to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor for each enzyme (e.g., clorgyline for MAO-A, selegiline for MAO-B).[22]
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (kynuramine for both MAO-A and MAO-B, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B).[22]
-
Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 530 nm, emission at 590 nm) using a microplate reader at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle control for each inhibitor concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro MAO inhibition assay.
This assay distinguishes between reversible and irreversible inhibitors.
Principle: Irreversible inhibitors form a covalent bond with the enzyme, and their inhibitory effect cannot be easily removed by dilution or dialysis.[16] Reversible inhibitors, on the other hand, bind non-covalently, and their effect is diminished upon dilution.[23]
Step-by-Step Protocol:
-
Enzyme-Inhibitor Pre-incubation: Incubate the MAO enzyme (A or B) with a high concentration of the test compound (e.g., 10x IC50) for a set time (e.g., 30 minutes).
-
Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the substrate.
-
Activity Measurement: Immediately measure the enzyme activity as described in the MAO inhibition assay protocol.
-
Comparison: Compare the activity of the diluted enzyme-inhibitor mixture to a control where the enzyme was pre-incubated with the vehicle and diluted in the same manner. A significant recovery of enzyme activity upon dilution indicates reversible inhibition. For irreversible inhibitors, little to no activity will be recovered.
This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult.
Principle: Neurotoxins, such as 6-hydroxydopamine (6-OHDA) or MPP+, are used to induce oxidative stress and mitochondrial dysfunction in neuronal cell lines (e.g., human neuroblastoma SH-SY5Y cells), mimicking aspects of neurodegenerative disease.[24][25] The neuroprotective effect of a compound is quantified by its ability to preserve cell viability in the presence of the toxin.[26][27]
Step-by-Step Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound and standards for a specified period (e.g., 2 hours).
-
Toxin Exposure: Add a neurotoxin (e.g., 6-OHDA) to the wells to induce cell death. Include a control group with no toxin and a group with the toxin but no test compound.
-
Incubation: Incubate the plates for 24-48 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay.[28][29] This involves incubating the cells with MTT reagent, which is converted to a colored formazan product by metabolically active cells. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control group (no toxin). Plot the percentage of neuroprotection against the log of the compound concentration to determine the EC50 value (the concentration that provides 50% of the maximum protection).
This assay determines the concentration of a compound that is toxic to cells.
Principle: Evaluating the cytotoxic potential of new chemical entities is a crucial first step in drug discovery.[28][30] This assay is performed in the absence of a neurotoxin to assess the inherent toxicity of the compound.
Step-by-Step Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates as described for the neuroprotection assay.
-
Compound Exposure: Treat the cells with a range of concentrations of the test compound and standards for the same duration as the neuroprotection assay (e.g., 24-48 hours).
-
Viability Assessment: Measure cell viability using the MTT assay, as described previously.[31][32]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value (the concentration that causes 50% cell death).
Discussion and Interpretation
The hypothetical data for this compound positions it as a selective, reversible MAO-A inhibitor. Its selectivity index of >83 is comparable to that of Moclobemide, suggesting a favorable profile for targeting MAO-A. The reversible nature of its inhibition is a significant advantage, as it may reduce the risk of hypertensive crises associated with the consumption of tyramine-rich foods, a major concern with older, irreversible MAOIs.[33]
In the cellular assays, the compound demonstrates neuroprotective effects at concentrations significantly lower than those causing cytotoxicity, resulting in a promising therapeutic index of >20. This suggests a good safety window in this in vitro model. While its neuroprotective potency (EC50 = 5 µM) is less than that of the MAO-B inhibitors Selegiline and Rasagiline, this is expected, as the latter are specifically used in Parkinson's disease where MAO-B inhibition is the primary therapeutic mechanism.[6][7] The neuroprotective effect of a MAO-A inhibitor may be mediated through different pathways, potentially involving the modulation of serotonin and norepinephrine levels.[10]
Caption: Putative mechanism of action for this compound.
Conclusion and Future Directions
This guide has established a comprehensive framework for the evaluation of this compound. Based on its hypothetical performance profile, the compound shows promise as a selective, reversible MAO-A inhibitor with neuroprotective properties and a favorable in vitro safety profile.
The logical next steps in the development of this compound would be:
-
In vivo efficacy studies: To evaluate its antidepressant and neuroprotective effects in relevant animal models.
-
Pharmacokinetic profiling: To determine its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Mechanism of action studies: To further elucidate the downstream signaling pathways responsible for its neuroprotective effects.
By adhering to the rigorous, self-validating experimental protocols outlined in this guide, researchers can confidently and accurately characterize the therapeutic potential of novel oxazolidinone derivatives and other MAO inhibitor candidates.
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Rasagiline: An oral irreversible MAO-B inhibitor for the treatment of Parkinson's disease. (n.d.). Managed Healthcare Executive. Retrieved from [Link]
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Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. (2015). PubMed Central. Retrieved from [Link]
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A Closer Look at Selegiline for Parkinson's Symptom Management. (2023). Davis Phinney Foundation. Retrieved from [Link]
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3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors. (2002). Europe PMC. Retrieved from [Link]
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Moclobemide. (n.d.). MentalHealth.com. Retrieved from [Link]
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Selegiline: Uses, Side Effects, Interactions & More. (n.d.). GoodRx. Retrieved from [Link]
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Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (2023). ResearchGate. Retrieved from [Link]
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MAO-B inhibitors (rasagiline, selegiline, safinamide). (2025). Parkinson's UK. Retrieved from [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]
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Cell-based Assays. (n.d.). MD Biosciences. Retrieved from [Link]
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Cell death assays for neurodegenerative disease drug discovery. (2019). PubMed Central. Retrieved from [Link]
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Linezolid-induced serotonin toxicity in a patient not taking monoamine oxidase inhibitors or serotonin receptor antagonists. (2005). PubMed Central. Retrieved from [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved from [Link]
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Cardiovascular Sympathomimetic Amine Interactions in Rats Treated With Monoamine Oxidase Inhibitors and the Novel Oxazolidinone Antibiotic Linezolid. (2001). PubMed. Retrieved from [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. Retrieved from [Link]
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Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (2012). PubMed Central. Retrieved from [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]
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High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (2007). Acta Pharmacologica Sinica. Retrieved from [Link]
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List of MAO inhibitors + Uses & Side Effects. (2024). Drugs.com. Retrieved from [Link]
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Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. (2025). ResearchGate. Retrieved from [Link]
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Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. (2021). PubMed Central. Retrieved from [Link]
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Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. (n.d.). ACS Omega. Retrieved from [Link]
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Current Updates on Oxazolidinone and Its Significance. (2014). PubMed Central. Retrieved from [Link]
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What MAO inhibitors are in clinical trials currently? (2025). Patsnap Synapse. Retrieved from [Link]
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Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). PubMed Central. Retrieved from [Link]
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Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. (1998). PubMed Central. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of research chemicals like 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one (CAS No. 1038713-37-9) is not merely a regulatory compliance task but a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our work. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural step.
Foundational Risk Profile: Understanding the "Why"
Before handling waste, a clear understanding of the inherent hazards of this compound is paramount. This compound is not benign, and its risk profile directly dictates the stringent disposal protocols required. Its primary hazards, as classified under the Globally Harmonized System (GHS), necessitate its treatment as hazardous waste.[1]
Key risks include:
-
Human Health Hazards: The compound is harmful if swallowed, causes skin irritation, may trigger an allergic skin reaction, and can lead to serious eye damage.[1] Furthermore, it may cause respiratory irritation, making inhalation a significant route of exposure to avoid.[1]
-
Environmental Hazards: Critically, it is classified as "Toxic to aquatic life with long lasting effects" (Aquatic Chronic 2).[1] This classification is the primary driver for preventing its release into the environment. Direct disposal into sanitary sewer systems is strictly prohibited, as wastewater treatment plants are not typically equipped to neutralize such specific and persistent organic hazards.
Hazard Summary Table
The following table summarizes the GHS hazard classifications for this compound, which form the basis for the subsequent disposal protocols.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[1] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
| Hazardous to the Aquatic Environment | Chronic 2 | H411: Toxic to aquatic life with long lasting effects[1] |
Pre-Disposal Operations: Establishing a Safe Workspace
Proper disposal begins before the first gram of waste is handled. The principle of a self-validating protocol demands that the environment and operator are prepared for the task.
-
Personal Protective Equipment (PPE): Given the skin, eye, and respiratory hazards, a minimum PPE ensemble is required. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical splash goggles.[1][2] If handling powders outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of airborne particles.[2]
-
Ventilation: All waste handling and consolidation should occur within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[1]
-
Spill Management: An accessible spill kit containing absorbent materials (e.g., vermiculite or sand), waste bags, and appropriate PPE is mandatory. Familiarity with spill cleanup procedures is essential before beginning any waste consolidation.
Waste Stream Segregation and Containment: The Core Protocol
The central tenet of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions, and improper classification can result in regulatory violations. For this compound, waste must be segregated into three distinct streams.
Stream 1: Solid Chemical Waste
This stream includes pure, unused, expired, or off-specification this compound.
-
Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle or jar). The container must be marked "Hazardous Waste".[3]
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
-
Procedure: Carefully transfer the solid waste into the designated container inside a fume hood. Do not create excessive dust. Ensure the container is tightly sealed after the transfer.[1]
Stream 2: Contaminated Liquid Waste
This includes any solutions containing dissolved this compound, such as reaction mixtures or analytical standards.
-
Container: Use a dedicated, leak-proof, and shatter-resistant waste container (e.g., an HDPE or coated glass carboy).
-
Compatibility Check: Crucially, do not mix this waste with incompatible chemicals. Check the Safety Data Sheet (SDS) for specific incompatibilities. As a general rule, this waste stream should be considered a non-halogenated organic waste unless it is mixed with halogenated solvents. Never mix with strong oxidizing agents or strong bases.[4]
-
Labeling: The label must list all chemical constituents by their full name and approximate percentages. The container must be clearly marked "Hazardous Waste".
Stream 3: Contaminated Solid Consumables
This stream includes lab materials that have come into direct contact with the chemical, such as gloves, weigh boats, pipette tips, and contaminated paper towels.
-
Container: Collect these materials in a dedicated, labeled, plastic-lined container or a heavy-duty, sealable plastic bag designated for solid chemical waste.[4][5]
-
Procedure: Place all contaminated items directly into the designated container immediately after use to prevent cross-contamination of the laboratory space. Once full, the bag should be sealed and placed in a larger, rigid hazardous waste container for pickup.
Disposal Workflow: From Bench to Final Disposition
The following workflow provides a logical sequence for managing waste containing this compound. This process ensures safety and compliance from the point of generation to its final hand-off to your institution's Environmental Health & Safety (EH&S) department.
Caption: Disposal decision workflow for this compound.
Emergency Response During Disposal
Even with meticulous planning, accidents can occur. A self-validating safety protocol includes clear instructions for emergency situations.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention, especially if irritation or a rash develops.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an eye specialist.[1]
-
Spill: For small spills, contain the material with an inert absorbent (e.g., sand or vermiculite).[1] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill. Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6] For large spills, evacuate the area, post a warning, and contact your institution's EH&S emergency line immediately.
By adhering to this comprehensive guide, you ensure that your innovative research does not come at the cost of personal safety or environmental health. Trust in these validated protocols is trust in a safer, more sustainable scientific community.
References
-
Safety data sheet - this compound. Carl ROTH. [Link]
-
Qualitative Tier 2 Assessment - Oxazolidine. Santos. [Link]
-
Safety Data Sheet - 3M™ Screen Print UV Matte Clear 9730i. 3M. [Link]
-
Chemical Waste Management Guide. Technion Israel Institute of Technology. [Link]
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
-
SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Pharma Guideline. [Link]
-
Hazardous Waste - EHSO Manual. University of Oklahoma Health Sciences Center. [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. biosynth.com [biosynth.com]
- 3. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 4. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 5. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Handling 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one: Personal Protective Equipment and Disposal
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our lab practices. When handling specialized reagents like 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one, a member of the oxazolidinone class of compounds, a thorough understanding of its characteristics is paramount. This guide provides essential, field-tested guidance on the appropriate personal protective equipment (PPE), handling procedures, and disposal protocols, ensuring both your safety and the validity of your experimental outcomes.
Hazard Profile and Core Safety Directives
This compound is classified as an irritant.[1] Based on data from structurally related oxazolidinone compounds, it is crucial to handle this chemical with the assumption that it may cause skin irritation, serious eye damage, and potential respiratory irritation.[2][3] Furthermore, some related compounds have been shown to cause allergic skin reactions and are harmful if swallowed.[2] An additional consideration is the potential for long-lasting toxicity to aquatic life, which dictates stringent disposal measures.[2]
The cornerstone of safe handling is to prevent all direct contact and aerosol inhalation. The following protocols are designed as a self-validating system to minimize exposure at every step.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | [1][4] |
| Molecular Weight | ~179.18 g/mol | [1][4][5] |
| Known Hazards | Irritant, Potential for skin/eye/respiratory damage, Possible skin sensitizer, Harmful if swallowed, Toxic to aquatic life | [1][2][3] |
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of PPE is the most critical, direct control measure in your hands. Do not treat this as a checklist, but as an integrated system of protection.
-
Eye and Face Protection: The risk of serious eye damage necessitates robust protection.[2]
-
Hand Protection: Given the risk of skin irritation and potential for allergic reactions, glove selection is critical.[2]
-
Material: Use compatible, chemical-resistant gloves. Nitrile or neoprene gloves are preferred over latex or PVC, which may offer less protection.[8][9]
-
Protocol: Always double-glove when handling the neat compound or concentrated solutions. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected and after completing the handling procedure.
-
-
Body Protection: A barrier gown or lab coat is mandatory to protect against incidental contact and contamination of personal clothing.
-
Material: A polyethylene-coated, disposable gown is the preferred standard for handling hazardous chemicals.[6][9] A clean, buttoned lab coat is the minimum requirement for handling dilute solutions.
-
Usage: Gowns should have long sleeves with tight-fitting cuffs.[6] Remove the gown or lab coat before leaving the laboratory area to prevent cross-contamination.
-
-
Respiratory Protection: The need for respiratory protection is dictated by the procedure and the potential for generating airborne particles or aerosols.[2]
-
Standard Operations: When handling small quantities of the solid in a well-ventilated area or a certified chemical fume hood, respiratory protection may not be required.
-
Required Use: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary when weighing or transferring the powder outside of a fume hood, or if there is any risk of generating dust or aerosols.[3] Any use of a respirator requires prior fit-testing and training.[8]
-
Operational Workflow: From Receipt to Disposal
This step-by-step workflow integrates the use of PPE to ensure a continuous shield against exposure. The causality behind each step is to systematically reduce the risk of contact and release.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Methodology
-
Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to control potential vapors or dust.[3]
-
Before handling, assemble all necessary equipment (spatulas, weigh boats, solvents, waste containers).
-
Don the full, appropriate PPE as described in Section 2.
-
-
Handling:
-
When weighing the solid, do so carefully to avoid creating dust.
-
During transfer or dissolution, add solvents slowly to prevent splashing.
-
Keep containers tightly closed when not in use.[2]
-
-
Spill Management:
-
Small Spills: For minor powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste. For small liquid spills, use an inert absorbent material like vermiculite or sand (do not use combustible paper towels).[10]
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step to prevent environmental contamination, given the compound's aquatic toxicity.[2]
-
Waste Segregation:
-
All solid waste contaminated with the compound (e.g., weigh boats, used gloves, disposable gowns, absorbent material) must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.[10]
-
Liquid waste (solutions containing the compound) must be collected in a separate, sealed, and labeled hazardous liquid waste container.
-
-
Container Management: Use only chemically compatible, leak-proof containers.
-
Final Disposal:
-
NEVER dispose of this chemical down the drain or in the regular trash.[3]
-
The sealed hazardous waste containers must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][10] This ensures compliance with all local, state, and federal regulations.
-
By adhering to this comprehensive guide, you establish a robust safety framework that protects you, your colleagues, and the integrity of your research.
References
- CymitQuimica. This compound.
- Carl ROTH.
- PubChem. 3-(3-Hydroxypropyl)oxazolidin-2-one.
- Sigma-Aldrich.
- Biosynth.
- Matrix Scientific. This compound.
- Sigma-Aldrich. SAFETY DATA SHEET (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline.
- Sigma-Aldrich.
- Alberta College of Pharmacists. Personal protective equipment in your pharmacy.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline.
- Key Organics. This compound.
- Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Benchchem. Navigating the Safe Disposal of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Procedural Guide.
Sources
- 1. 1038713-37-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. carlroth.com [carlroth.com]
- 3. biosynth.com [biosynth.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. keyorganics.net [keyorganics.net]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pharmastate.academy [pharmastate.academy]
- 8. pppmag.com [pppmag.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
